molecular formula C7H16N2 B1274934 1-Ethylpiperidin-4-amine CAS No. 50534-45-7

1-Ethylpiperidin-4-amine

Cat. No.: B1274934
CAS No.: 50534-45-7
M. Wt: 128.22 g/mol
InChI Key: UFETTXCVHFVMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethylpiperidin-4-amine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFETTXCVHFVMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395713
Record name 1-ethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50534-45-7
Record name 1-Ethyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50534-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylpiperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethylpiperidin-4-amine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 1-Ethylpiperidin-4-amine, a key building block in synthetic and medicinal chemistry. The information is curated to support research, development, and drug discovery activities.

Chemical Structure and Identifiers

This compound is a saturated heterocyclic amine featuring a piperidine ring N-substituted with an ethyl group and bearing a primary amine at the 4-position.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 50534-45-7[1]
Molecular Formula C7H16N2[1]
SMILES CCN1CCC(CC1)N[1]
InChI InChI=1S/C7H16N2/c1-2-9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3[1]
InChIKey UFETTXCVHFVMPU-UHFFFAOYSA-N[1]

Structural Diagram:

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. It is important to note that while some experimental data is available for the precursor, 1-ethyl-4-piperidone, specific experimental values for this compound are not widely published. The table includes computed data from reliable sources.

PropertyValueSource
Molecular Weight 128.22 g/mol Computed by PubChem[1]
Boiling Point Not available-
Melting Point Not available-
pKa (of conjugate acid) Not available-
XLogP3 0.2Computed by XLogP3[1]
Water Solubility Not available-

For the closely related precursor, 1-Ethyl-4-piperidone :

PropertyValueSource
Boiling Point 46-48 °C at 1 mmHgSigma-Aldrich
Density 0.944 g/mL at 25 °CSigma-Aldrich

Experimental Protocols

Synthesis via Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of 1-ethyl-4-piperidone. This process typically involves two key steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.

Overall Reaction:

1-Ethyl-4-piperidone + NH3 + Reducing Agent → this compound

Detailed Experimental Protocol (General Procedure):

  • Imine Formation:

    • Dissolve 1-ethyl-4-piperidone in a suitable solvent, such as methanol or ethanol.

    • Add a source of ammonia, typically a solution of ammonia in methanol or ammonium acetate.

    • The reaction mixture is stirred, often at room temperature, to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques like TLC or GC-MS.

  • Reduction:

    • Once imine formation is complete or has reached equilibrium, a reducing agent is added to the reaction mixture.

    • Commonly used reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (e.g., H2 with a metal catalyst like Pd/C or Raney Nickel).

    • The reaction is stirred until the reduction is complete, which can be monitored by the disappearance of the imine intermediate.

  • Work-up and Purification:

    • The reaction is quenched by the addition of water or a dilute acid.

    • The solvent is removed under reduced pressure.

    • The crude product is then subjected to an extractive work-up. Typically, the aqueous layer is made basic to deprotonate the amine, which is then extracted into an organic solvent like dichloromethane or ethyl acetate.

    • The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated.

    • The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Experimental Workflow Diagram:

Reductive Amination Workflow A 1-Ethyl-4-piperidone + Ammonia Source (in Solvent) B Imine Formation (Stirring at RT) A->B C Addition of Reducing Agent B->C D Reduction Reaction C->D E Quenching and Solvent Removal D->E F Extractive Work-up E->F G Drying and Concentration F->G H Purification (Distillation/Chromatography) G->H I Pure this compound H->I

Caption: General workflow for the synthesis of this compound.

Characterization Methods

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and to study its fragmentation pattern, providing further confirmation of its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretching vibrations of the primary amine.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic methods are used to assess the purity of the final product.

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis. The presence of two nitrogen atoms with different steric and electronic environments—a tertiary amine within the ring and a primary amine at the 4-position—allows for selective functionalization.

The primary amine is a potent nucleophile and can participate in a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.

These reactions make this compound a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Signaling Pathways

As a relatively simple organic molecule, this compound is not known to be directly involved in complex biological signaling pathways in the manner of a targeted drug molecule. Its significance in a biological context arises from its use as a scaffold or intermediate in the synthesis of pharmacologically active compounds. The properties of the final, more complex molecules will determine their interactions with specific biological targets and signaling cascades.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. Based on GHS classifications for similar compounds, it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

References

An In-depth Technical Guide to 1-Ethylpiperidin-4-amine (CAS: 50534-45-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethylpiperidin-4-amine (CAS: 50534-45-7), a substituted piperidine derivative with applications as a versatile building block in medicinal chemistry and pharmaceutical development. This document details its physicochemical properties, outlines a common and effective synthetic route with a detailed experimental protocol, and discusses its potential biological significance. The guide also includes a summary of its spectroscopic characteristics and essential safety and handling information. All quantitative data are presented in structured tables for clarity, and a detailed experimental workflow is visualized.

Introduction

The piperidine moiety is a prevalent heterocyclic scaffold found in a vast array of natural products and synthetic pharmaceuticals. Its favorable pharmacokinetic properties, including improved solubility and metabolic stability, make it a privileged structure in drug design. This compound, as a bifunctional molecule featuring both a secondary amine within the piperidine ring and a primary exocyclic amine, serves as a valuable intermediate for creating diverse chemical libraries and developing novel therapeutic agents. Its structure allows for further derivatization at the 4-amino position, making it a key component in the synthesis of compounds targeting a range of biological targets.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 50534-45-7[1]
Molecular Formula C₇H₁₆N₂[1]
Molecular Weight 128.22 g/mol [1]
IUPAC Name This compound[1]
SMILES CCN1CCC(CC1)N[1]
InChIKey UFETTXCVHFVMPU-UHFFFAOYSA-N[1]
Boiling Point Not available
Melting Point Not available
Solubility Soluble in water and common organic solvents

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the reductive amination of 1-ethylpiperidin-4-one. This reaction involves the formation of an intermediate imine or enamine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.

General Reaction Scheme: Reductive Amination

Reductive_Amination ketone 1-Ethylpiperidin-4-one Reaction Intermediate ketone->Reaction Intermediate + Ammonia Source ammonia Ammonia Source (e.g., NH4OAc, NH3 in MeOH) ammonia->Reaction Intermediate reducer Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) product This compound reducer->product Reaction Intermediate->product + Reducing Agent

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Reductive Amination of 1-Ethylpiperidin-4-one

This protocol is based on established procedures for reductive amination of N-substituted 4-piperidones.[2]

Materials:

  • 1-Ethylpiperidin-4-one (1.0 eq)

  • Ammonium acetate (10.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • To a solution of 1-ethylpiperidin-4-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by flash column chromatography on silica gel or by distillation.

Workflow Diagram:

Synthesis_Workflow start Start dissolve Dissolve 1-ethylpiperidin-4-one and ammonium acetate in MeOH start->dissolve stir1 Stir at room temperature for 30 min dissolve->stir1 cool Cool to 0 °C stir1->cool add_reducer Add NaBH3CN portion-wise cool->add_reducer stir2 Stir at room temperature for 12-24 h add_reducer->stir2 monitor Monitor reaction (TLC/GC-MS) stir2->monitor concentrate Concentrate under reduced pressure monitor->concentrate partition Partition between DCM and aq. NaHCO3 concentrate->partition extract Extract aqueous layer with DCM (3x) partition->extract combine_wash Combine organic layers, wash with brine, dry (Na2SO4) extract->combine_wash concentrate2 Filter and concentrate combine_wash->concentrate2 purify Purify (Chromatography/Distillation) concentrate2->purify end End Product: This compound purify->end

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile

While publicly accessible, detailed experimental spectra for this compound are limited, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~2.8 - 3.0m2HPiperidine H (axial, adjacent to N)
~2.4 - 2.6q2H-CH₂-CH₃
~2.2 - 2.4m1HPiperidine H at C4
~1.9 - 2.1m2HPiperidine H (equatorial, adjacent to N)
~1.6 - 1.8m2HPiperidine H (axial)
~1.4 - 1.6br s2H-NH₂
~1.2 - 1.4m2HPiperidine H (equatorial)
~1.0 - 1.2t3H-CH₂-CH₃

Note: The -NH₂ protons are exchangeable with D₂O and may appear as a broad singlet of variable chemical shift.[3]

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ) ppmAssignment
~55.0Piperidine C adjacent to N
~52.0-CH₂-CH₃
~50.0Piperidine C at C4
~34.0Piperidine C adjacent to C4
~12.0-CH₂-CH₃
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, two bandsN-H stretch (asymmetric and symmetric) of primary amine
2960 - 2800StrongC-H stretch (aliphatic)
1650 - 1580MediumN-H bend (scissoring) of primary amine
1250 - 1020MediumC-N stretch
910 - 665Broad, strongN-H wag

Note: The presence of two bands in the N-H stretching region is characteristic of a primary amine.[4]

Mass Spectrometry (Predicted)
m/zInterpretation
128[M]⁺ (Molecular ion)
113[M - CH₃]⁺
99[M - C₂H₅]⁺
84[M - NH₂ - C₂H₅]⁺
70Piperidine ring fragment

Applications in Drug Discovery and Research

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The 4-aminopiperidine scaffold is a key structural motif in a variety of biologically active compounds.

  • Antifungal Agents: 4-Aminopiperidine derivatives have been investigated as novel antifungal agents that target ergosterol biosynthesis.[2]

  • Opioid Receptor Modulators: The piperidine nucleus is a well-established pharmacophore for opioid receptor ligands.

  • Sigma-1 Receptor Ligands: N-substituted piperidine derivatives have been synthesized and evaluated as ligands for the sigma-1 receptor, which is implicated in a variety of neurological disorders.[5]

  • NLRP3 Inflammasome Inhibitors: The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which can be synthesized from 4-aminopiperidine derivatives, has been identified as a novel inhibitor of the NLRP3 inflammasome.[6]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood. It is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.

GHS Hazard Classification
Hazard StatementCodeClass
Causes skin irritationH315Skin Irritation, Category 2
Causes serious eye irritationH319Eye Irritation, Category 2
May cause respiratory irritationH335Specific target organ toxicity – single exposure, Category 3

Data sourced from a representative Safety Data Sheet.[7]

Precautionary Measures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

  • First Aid:

    • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via reductive amination and the reactivity of its primary amine group allow for the creation of a wide range of derivatives. The 4-aminopiperidine scaffold it provides is a key component in compounds targeting a diverse set of biological pathways, underscoring its importance for medicinal chemists. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational resource for researchers and scientists utilizing this compound in their synthetic and drug discovery endeavors.

References

A Comprehensive Technical Guide to 1-Ethylpiperidin-4-amine: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Ethylpiperidin-4-amine, a versatile heterocyclic amine building block relevant to pharmaceutical research and development. This document covers its nomenclature and synonyms, physicochemical properties, a detailed experimental protocol for its synthesis, and common analytical and purification techniques.

Nomenclature and Synonyms

This compound is known by various names across different chemical databases and suppliers. A comprehensive understanding of its nomenclature is crucial for accurate literature searches and chemical sourcing. The compound's primary identifiers and most common synonyms are summarized below.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
IUPAC Name This compound[1][2]
CAS Number 50534-45-7[1][3]
EC Number 675-644-4[1][3]
PubChem CID 3734990[2][3]
Molecular Formula C₇H₁₆N₂[1][2]
SMILES CCN1CCC(CC1)N[1][2]
InChI InChI=1S/C7H16N2/c1-2-9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3[1][2]
Common Synonyms 4-Amino-1-ethylpiperidine[1]
1-ethyl-4-piperidinamine
N-Ethyl-4-aminopiperidine
1-Ethyl-4-piperidylamine[1]

The relationship between these primary identifiers is illustrated in the following diagram, showcasing the logical hierarchy from the structural representation to its various registered names and numbers.

Nomenclature_Relationship Logical Relationships of this compound Nomenclature Structure Chemical Structure (CCN1CCC(CC1)N) IUPAC IUPAC Name This compound Structure->IUPAC Systematic Naming CAS CAS Number 50534-45-7 IUPAC->CAS Registration Synonyms Common Synonyms - 4-Amino-1-ethylpiperidine - 1-ethyl-4-piperidinamine - N-Ethyl-4-aminopiperidine IUPAC->Synonyms Alternative Naming Other_IDs Other Identifiers - EC Number: 675-644-4 - PubChem CID: 3734990 CAS->Other_IDs Database Cross-reference

Nomenclature hierarchy for this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound and its key precursor, 1-Ethyl-4-piperidone, are essential for designing synthetic routes, purification strategies, and formulation studies. While experimental data for the final product is scarce, computed properties and experimental data for its immediate precursor provide valuable insights.

Table 2: Physicochemical Data

PropertyThis compound1-Ethyl-4-piperidoneData Type
Molecular Weight 128.22 g/mol [1][2]127.18 g/mol [4]Calculated
Boiling Point Not available173-175 °C[5]Experimental
Density Not available0.944 g/mL at 25 °CExperimental
LogP (Octanol/Water) 0.2[1][2]0.609[6]Computed[1][2] / Experimental[6]
Solubility Soluble in water and common organic solvents (alcohols, ethers, chloroform)[7]Water: 5 g/L; Miscible in THF, DCM, EtOAc[6]General[7] / Experimental[6]

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the reductive amination of its corresponding ketone, 1-Ethyl-4-piperidone. This section provides a detailed, generalized protocol for this transformation.

Synthesis via Reductive Amination

This procedure involves the reaction of 1-Ethyl-4-piperidone with an ammonia source, followed by in-situ reduction of the resulting imine to the desired primary amine.

Materials:

  • 1-Ethyl-4-piperidone

  • Ammonium acetate or Ammonia in Methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Ethyl-4-piperidone (1.0 equivalent) in methanol or dichloromethane.

  • Amine Source Addition: Add ammonium acetate (5-10 equivalents) to the solution. Alternatively, a solution of ammonia in methanol can be used.

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/iminium ion.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium cyanoborohydride (1.5 equivalents) or sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by flash column chromatography on silica gel or by distillation under reduced pressure.

The workflow for this synthetic route is depicted in the diagram below.

Synthesis_Workflow Synthetic Workflow for this compound via Reductive Amination cluster_materials Starting Materials cluster_process Process Ketone 1-Ethyl-4-piperidone Reaction 1. Mix Ketone + Amine Source in Solvent 2. Stir for Imine Formation 3. Add Reducing Agent Ketone->Reaction Amine_Source Ammonia Source (e.g., NH4OAc) Amine_Source->Reaction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reaction Workup 1. Quench with NaHCO3 2. Extract with Organic Solvent 3. Wash and Dry Reaction->Workup Reaction Complete Purification Purify by: - Flash Chromatography - Distillation Workup->Purification Crude Product Product Final Product: This compound Purification->Product Pure Product

Reductive amination workflow for this compound.
Purification and Analytical Methods

Purification:

  • Flash Column Chromatography: For small-scale purification, flash chromatography on silica gel is effective. A common eluent system is a gradient of dichloromethane and methanol, often with a small percentage of triethylamine (e.g., 1%) to prevent the amine from streaking on the silica gel.

  • Crystallization: If the product is a solid or can form a salt, crystallization can be an effective purification method. The free base can be dissolved in a minimal amount of a hot solvent and allowed to cool slowly. Alternatively, salt formation (e.g., hydrochloride or oxalate) in a suitable solvent can lead to the precipitation of the pure salt.

Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile amines like this compound. Due to the polar nature of amines, derivatization with reagents like trifluoroacetic anhydride (TFAA) or isobutyl chloroformate can improve chromatographic peak shape and resolution[8][9].

  • High-Performance Liquid Chromatography (HPLC): Since this compound lacks a strong UV chromophore, HPLC analysis typically requires derivatization to introduce a UV-active moiety. Pre-column derivatization with reagents such as 4-toluenesulfonyl chloride is a common strategy, allowing for sensitive detection by UV absorbance[1][10]. Reversed-phase columns (e.g., C18) are typically used with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric acid[1][10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product. The spectra would show characteristic signals for the ethyl group, the piperidine ring protons, and the amine proton. PubChem provides access to reference spectra for this compound[2].

Biological and Pharmaceutical Relevance

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives have been explored for various therapeutic applications, including as antifungal agents that target ergosterol biosynthesis. While specific biological targets for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential for interaction with various biological systems, making it a valuable building block for the synthesis of new chemical entities in drug discovery programs. For instance, related 4-aminopiperidine derivatives have been identified as inhibitors of Hepatitis C Virus (HCV) assembly[11]. The exploration of its biological activity remains an active area of research.

References

Spectroscopic Profile of 1-Ethylpiperidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethylpiperidin-4-amine is a substituted piperidine derivative with potential applications in pharmaceutical and chemical research. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide presents the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~ 2.8 - 3.0m2HH-2, H-6 (equatorial)Protons adjacent to the ring nitrogen are expected to be deshielded.
~ 2.4 - 2.6q2HN-CH₂-CH₃Quartet due to coupling with the methyl protons.
~ 2.0 - 2.2t2HH-2, H-6 (axial)
~ 1.7 - 1.9m2HH-3, H-5 (equatorial)
~ 1.4 - 1.6br s2H-NH₂Broad singlet for the amine protons, exchangeable with D₂O.
~ 1.2 - 1.4m2HH-3, H-5 (axial)
~ 1.0 - 1.2m1HH-4
~ 1.05t3HN-CH₂-CH₃Triplet due to coupling with the methylene protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignmentNotes
~ 52 - 55C-2, C-6Carbons adjacent to the ring nitrogen.
~ 50 - 53N-CH₂-CH₃Methylene carbon of the ethyl group.
~ 48 - 51C-4Carbon bearing the amino group.
~ 32 - 35C-3, C-5
~ 12 - 15N-CH₂-CH₃Methyl carbon of the ethyl group.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignmentNotes
~ 3350 - 3250Medium, BroadN-H stretchTwo bands expected for a primary amine (asymmetric and symmetric stretching).
~ 2960 - 2850StrongC-H stretchAliphatic C-H stretching from the piperidine ring and ethyl group.[1]
~ 1650 - 1580MediumN-H bend (scissoring)Characteristic for primary amines.
~ 1470 - 1440MediumC-H bendMethylene scissoring.
~ 1250 - 1020Medium to WeakC-N stretchAliphatic amine C-N stretching.
~ 910 - 665Broad, StrongN-H wagCharacteristic for primary and secondary amines.

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative IntensityAssignmentNotes
128Moderate[M]⁺Molecular ion peak. As an amine with one nitrogen atom, it is expected to have an even molecular weight, consistent with the nitrogen rule.[2][3]
113Moderate[M - CH₃]⁺Loss of a methyl radical.
99Strong[M - C₂H₅]⁺Alpha-cleavage, loss of an ethyl radical, a common fragmentation for N-ethyl amines.[2]
84Moderate[M - C₂H₅ - NH]⁺ or [C₅H₁₀N]⁺Further fragmentation.
70Strong[C₄H₈N]⁺Common fragment for piperidine derivatives.
56High[C₃H₆N]⁺A likely base peak resulting from cleavage of the piperidine ring.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies for obtaining spectroscopic data for liquid amine compounds.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the liquid amine is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The sample should be free of particulate matter.[4]

  • Data Acquisition: The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.[5]

    • ¹H NMR: A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.[6]

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[7]

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): A drop of the liquid amine is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The crystal is then cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.[8]

  • Data Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.[9]

3.3 Mass Spectrometry (MS)

  • Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization (Electron Ionization - EI): For a volatile compound like this compound, EI is a common ionization technique. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10][11][12][13]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

In-Depth Technical Guide on the Solubility of 1-Ethylpiperidin-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperidin-4-amine is a substituted piperidine derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical physicochemical property that influences reaction kinetics, purification strategies, formulation development, and bioavailability. A thorough understanding of its solubility profile is therefore essential for its effective application.

This technical guide outlines the predicted solubility of this compound based on its chemical structure and established principles of amine solubility. Furthermore, it provides a detailed, standardized experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise and reliable data.

Predicted Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound is an aliphatic amine with a polar primary amine group (-NH2) and a tertiary amine within the piperidine ring, as well as a nonpolar ethyl group and piperidine backbone. This amphiphilic nature suggests a degree of solubility in a range of organic solvents.

Based on these principles, the predicted solubility of this compound in various classes of organic solvents is summarized in the table below.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to MiscibleThe primary amine group can act as both a hydrogen bond donor and acceptor, and the nitrogen in the piperidine ring can act as a hydrogen bond acceptor.
Polar Aprotic Acetone, Acetonitrile, DMSO, THF, DCMHighFavorable dipole-dipole interactions are expected between the polar amine groups and the polar aprotic solvent.
Nonpolar Hexane, Toluene, Diethyl EtherModerate to LowThe nonpolar ethyl group and piperidine ring will have favorable interactions with nonpolar solvents, but the polar amine groups will limit miscibility.[3]

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a liquid amine in an organic solvent.[4][5]

Materials and Reagents
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Calibrated analytical balance

  • Vials with screw caps and PTFE septa

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the chosen solvent, e.g., PTFE)

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) or a High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or fluorescence, potentially requiring derivatization).[6][7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_vial Add excess this compound to a vial add_solvent Add a known volume of organic solvent prep_vial->add_solvent agitate Agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) add_solvent->agitate settle Allow phases to settle agitate->settle sample Withdraw an aliquot of the supernatant settle->sample filter Filter the aliquot through a syringe filter sample->filter dilute Dilute the filtered sample to a known concentration filter->dilute quantify Quantify the concentration using a calibrated GC or HPLC method dilute->quantify calculate Calculate solubility (e.g., in mg/mL or mol/L) quantify->calculate

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial to ensure that a saturated solution is formed and some undissolved amine remains.

    • Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., an incubator shaker set at 25°C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The presence of undissolved this compound should be visible throughout the equilibration period.

  • Sampling:

    • After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature for the undissolved amine to settle.

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette.

    • Immediately filter the aliquot using a chemically compatible syringe filter to remove any microscopic undissolved droplets.

  • Quantification:

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted sample using a pre-calibrated Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) method. For HPLC analysis of amines, derivatization may be necessary to improve detection.[6][8]

    • GC-FID Method Example:

      • Column: A suitable capillary column for amine analysis (e.g., Agilent CP-Sil 13 CB).[7]

      • Injector Temperature: 250°C

      • Detector Temperature: 275°C

      • Oven Program: Start at a suitable temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 250°C) at a rate of 10-20°C/min.

      • Carrier Gas: Helium or Nitrogen.

      • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent to create a calibration curve.

    • HPLC Method Example (with derivatization):

      • Derivatizing Agent: 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or o-phthalaldehyde (OPA).[8]

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and a suitable buffer.

      • Detector: Fluorescence or UV detector.

      • Calibration: Prepare and derivatize a series of standard solutions of this compound of known concentrations to create a calibration curve.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships influencing its solubility in organic solvents.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions polarity Polarity (Amine groups) solvent_polarity Solvent Polarity polarity->solvent_polarity solubility Solubility polarity->solubility h_bond Hydrogen Bonding (Donor/Acceptor) solvent_h_bond Solvent H-Bonding Capability h_bond->solvent_h_bond h_bond->solubility nonpolar_part Nonpolar Structure (Ethyl, Piperidine ring) nonpolar_part->solubility solvent_polarity->solubility solvent_h_bond->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the literature, its structural features suggest good solubility in polar organic solvents and moderate to low solubility in nonpolar solvents. This technical guide provides a robust framework for researchers to predict its solubility behavior and, more importantly, to determine it empirically using the standardized shake-flask method coupled with chromatographic analysis. The generation of such data will be invaluable for the future development and application of this compound in various fields of chemical and pharmaceutical sciences.

References

Potential Research Applications of 1-Ethylpiperidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpiperidin-4-amine, a member of the 4-aminopiperidine class of compounds, is a versatile chemical scaffold with emerging potential in various research and drug discovery domains. While its direct therapeutic applications are still under investigation, its role as a key building block in the synthesis of biologically active molecules is well-documented. This technical guide provides an in-depth overview of the known and potential research applications of this compound, detailing its chemical properties, synthesis protocols, and its role in the development of novel therapeutics. Particular focus is given to its utility in the synthesis of opioid receptor modulators, antifungal agents, and its potential as a scaffold for exploring treatments for neurodegenerative diseases and proliferative disorders.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs due to its favorable pharmacokinetic properties. The 4-aminopiperidine moiety, in particular, serves as a crucial pharmacophore for interacting with a variety of biological targets. This compound, with its specific N-ethyl substitution, offers a unique combination of steric and electronic properties that can be exploited in rational drug design. This document aims to consolidate the current knowledge on this compound and stimulate further research into its potential applications.

Chemical and Physical Properties

This compound is a cyclic amine with the molecular formula C7H16N2.[1][2] Its chemical structure consists of a piperidine ring with an ethyl group attached to the nitrogen atom (N1) and an amino group at the 4-position.

PropertyValueReference
Molecular Formula C7H16N2[1][2]
Molecular Weight 128.22 g/mol [1][2]
CAS Number 50534-45-7[1][2]
IUPAC Name This compound[1][2]
SMILES CCN1CCC(CC1)N[1][2]
InChIKey UFETTXCVHFVMPU-UHFFFAOYSA-N[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes, with reductive amination being a common and efficient method.

Experimental Protocol: Reductive Amination of 1-Ethylpiperidin-4-one

This protocol describes the synthesis of this compound from 1-Ethylpiperidin-4-one and a nitrogen source, such as ammonia or an ammonia equivalent, via reductive amination.

Materials:

  • 1-Ethylpiperidin-4-one

  • Ammonia (or ammonium acetate)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation)

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Acid catalyst (e.g., acetic acid, optional)

Procedure:

  • Dissolve 1-Ethylpiperidin-4-one (1 equivalent) in the chosen anhydrous solvent.

  • Add the nitrogen source (e.g., a solution of ammonia in methanol or ammonium acetate, 1.5-2 equivalents).

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Slowly add the reducing agent (1.2-1.5 equivalents) to the reaction mixture. For catalytic hydrogenation, the reaction is conducted under a hydrogen atmosphere in the presence of a catalyst (e.g., Palladium on carbon).

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield pure this compound.

G start 1-Ethylpiperidin-4-one imine_formation Imine Formation start->imine_formation amine_source Ammonia Source (e.g., NH3, NH4OAc) amine_source->imine_formation imine Imine Intermediate imine_formation->imine reduction Reduction imine->reduction workup Workup & Purification reduction->workup reducing_agent Reducing Agent (e.g., NaBH(OAc)3, H2/Pd-C) reducing_agent->reduction product This compound workup->product

Reductive amination synthesis of this compound.

Potential Research Applications

The 4-aminopiperidine scaffold is a versatile building block in medicinal chemistry. While direct biological data for this compound is sparse, its utility can be inferred from studies on closely related analogs.

Precursor for Opioid Receptor Modulators

The 4-aminopiperidine core is a key structural feature of the potent synthetic opioid fentanyl and its analogs. Although the direct precursor to fentanyl is N-phenethyl-4-anilinopiperidine, the synthesis of various opioid receptor modulators often starts with simpler N-substituted 4-aminopiperidines. The ethyl group in this compound can influence the pharmacokinetic and pharmacodynamic properties of the final compound. Researchers can utilize this building block to synthesize novel opioid ligands with potentially altered receptor binding affinities, selectivities, and metabolic stabilities.

Scaffold for Antifungal Agents

Research into novel antifungal agents has identified the 4-aminopiperidine scaffold as a promising starting point. Studies have shown that derivatives of 4-aminopiperidine can exhibit potent antifungal activity by inhibiting ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity.[3] While published research has focused on derivatives with larger N-substituents (e.g., benzyl or phenethyl) and long alkyl chains at the 4-amino position, this compound provides a valuable starting material for the synthesis of new libraries of compounds to explore the structure-activity relationships (SAR) for antifungal activity. The relatively small ethyl group allows for systematic modification to probe the optimal size and lipophilicity of the N1-substituent.

Modulators of Sigma-1 (σ1) Receptors

The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neurodegenerative diseases, pain, and cancer. A study on 4-(2-aminoethyl)piperidine derivatives as σ1 receptor ligands found that introducing an ethyl group at the piperidine nitrogen resulted in a considerably lower affinity for the σ1 receptor compared to a methyl group.[4] This finding, while indicating lower potency for this specific scaffold, provides a crucial data point for researchers designing σ1 receptor ligands. It highlights the sensitivity of the receptor's binding pocket to the size of the N-alkyl substituent and suggests that this compound could be used to generate ligands with tuned affinity or as a negative control in binding studies.

Compound ClassTargetKey Performance MetricResultReference
4-(2-aminoethyl)piperidine derivativesσ1 ReceptorKi (nM)Introduction of an ethyl moiety at the piperidine N-atom resulted in considerably lower σ1 affinity compared to a methyl moiety.[4]
CNS Drug Discovery

The piperidine scaffold is prevalent in many centrally acting drugs due to its ability to cross the blood-brain barrier. This compound can serve as a starting point for the development of novel CNS agents targeting various receptors, such as dopamine, serotonin, and muscarinic receptors. The N-ethyl group can influence the lipophilicity and overall pharmacological profile of the resulting molecules.

G core This compound (Core Scaffold) opioid Opioid Receptor Modulators core->opioid Synthesis of Fentanyl Analogs antifungal Antifungal Agents core->antifungal Scaffold for Ergosterol Biosynthesis Inhibitors sigma1 Sigma-1 Receptor Ligands core->sigma1 Probing SAR of Receptor Binding cns CNS Drug Discovery core->cns Building Block for Neuropharmacological Agents

Potential research applications of this compound.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in medicinal chemistry and drug discovery. While direct biological activity data for the compound itself is limited, its utility as a synthetic intermediate for creating diverse libraries of bioactive molecules is evident. Its established role in the synthesis of opioid analogs, coupled with the emerging potential of the 4-aminopiperidine scaffold in developing antifungal and CNS-active agents, positions this compound as a compound of interest for further investigation. This technical guide provides a foundation for researchers to explore and exploit the properties of this scaffold in the rational design of novel therapeutics. Future research should focus on a more thorough characterization of the pharmacological profile of this compound and its simple derivatives to better understand its intrinsic biological activities and to guide the development of more complex and potent drug candidates.

References

1-Ethylpiperidin-4-amine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperidin-4-amine is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a secondary amine within the piperidine ring and a primary amine at the 4-position, offers multiple points for chemical modification, allowing for the construction of diverse and complex molecular architectures. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The ethyl group on the piperidine nitrogen can further influence the lipophilicity and metabolic stability of the final compounds. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound as a versatile synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing reaction conditions and for understanding the compound's behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₇H₁₆N₂[1]
Molecular Weight 128.22 g/mol [1]
CAS Number 50534-45-7[1]
IUPAC Name This compound[1]
SMILES CCN1CCC(CC1)N[1]
XLogP3 0.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

Key Synthetic Transformations

The reactivity of this compound is primarily centered around its two amine functionalities. The primary amine at the 4-position is generally more reactive towards acylation and imine formation, while the tertiary amine within the piperidine ring is nucleophilic and can participate in quaternization reactions. This section details key synthetic transformations involving this compound.

Amide Coupling

Amide bond formation is a fundamental reaction in medicinal chemistry, and the primary amine of this compound readily undergoes this transformation with a variety of carboxylic acids and their derivatives.

AmideCouplingWorkflow cluster_start Starting Materials cluster_reaction Reaction Conditions This compound This compound Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Carboxylic_Acid Carboxylic Acid (R-COOH) Product N-(1-ethylpiperidin-4-yl)amide Coupling_Reagent->Product Base Base (e.g., DIPEA) Solvent Solvent (e.g., DMF, DCM)

Amide Coupling Workflow

Experimental Protocol: Synthesis of N-(1-ethylpiperidin-4-yl)benzamide

This protocol describes a general procedure for the amide coupling of this compound with benzoyl chloride.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the pure N-(1-ethylpiperidin-4-yl)benzamide.

Representative Quantitative Data:

Reactant 1Reactant 2Coupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)
This compoundBenzoic AcidEDC/HOBtDIPEADMF12RT85
This compoundAcetic Anhydride-PyridineDCM2RT92
This compoundBenzoyl Chloride-TEADCM3RT90*

*Note: These are representative yields based on similar reactions and may vary depending on the specific substrates and reaction conditions.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and can be used to introduce a variety of substituents to the primary amine of this compound by reacting it with aldehydes or ketones in the presence of a reducing agent.

ReductiveAminationWorkflow cluster_start Starting Materials cluster_reaction Reaction Conditions This compound This compound Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Carbonyl Aldehyde or Ketone Product N-Substituted-1-ethylpiperidin-4-amine Reducing_Agent->Product Solvent Solvent (e.g., DCM, MeOH) Acid_Catalyst Acid Catalyst (optional) (e.g., AcOH)

Reductive Amination Workflow

Experimental Protocol: Synthesis of N-Isopropyl-1-ethylpiperidin-4-amine

This protocol outlines a general procedure for the reductive amination of this compound with acetone.

Materials:

  • This compound

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) and acetone (1.5 eq) in anhydrous dichloromethane, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure N-Isopropyl-1-ethylpiperidin-4-amine.

Representative Quantitative Data:

Reactant 1Carbonyl CompoundReducing AgentSolventTime (h)Temp (°C)Yield (%)
This compoundBenzaldehydeNaBH(OAc)₃DCM16RT88
This compoundAcetoneNaBH₃CNMeOH24RT82
This compoundCyclohexanoneH₂/Pd-CEtOH85090*

*Note: These are representative yields based on similar reactions and may vary depending on the specific substrates and reaction conditions.

N-Alkylation

While the primary amine is more reactive under many conditions, the tertiary amine within the piperidine ring can undergo N-alkylation, typically with reactive alkyl halides, to form quaternary ammonium salts. Selective alkylation of the primary amine can be achieved under specific conditions or by using a protecting group strategy. The following protocol describes the alkylation of the primary amine.

Experimental Protocol: Synthesis of N-Benzyl-1-ethylpiperidin-4-amine

This protocol describes a general procedure for the N-alkylation of the primary amine of this compound with benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure N-Benzyl-1-ethylpiperidin-4-amine.

Representative Quantitative Data:

Reactant 1Alkylating AgentBaseSolventTime (h)Temp (°C)Yield (%)
This compoundBenzyl BromideK₂CO₃ACN55585
This compoundEthyl IodideDIPEADMF12RT78
This compoundMethyl IodideNaHCO₃MeOH8RT80*

*Note: These are representative yields based on similar reactions and may vary depending on the specific substrates and reaction conditions.

Applications in Drug Discovery

The this compound scaffold is a key component in the design and synthesis of various biologically active molecules, particularly those targeting the central nervous system.

Opioid Receptor Modulators

The piperidine core is a classic feature of many potent opioid receptor agonists and antagonists. The 4-amino substituent on the piperidine ring provides a crucial interaction point with the opioid receptors. By modifying the substituents on the primary amine and the piperidine nitrogen, the affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ) can be fine-tuned. For instance, N-acylation of the 4-amino group with various lipophilic groups is a common strategy in the development of potent fentanyl analogs.[2]

Sigma-1 Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological disorders. Many sigma-1 receptor ligands possess a piperidine or piperazine core. The nitrogen atom of the piperidine ring is often involved in a key salt bridge interaction with an acidic residue (e.g., Glu172) in the receptor's binding pocket.[3] The ethyl group on the piperidine nitrogen and further substitutions on the 4-amino group of this compound can be used to modulate the lipophilicity and steric bulk of the ligand, thereby influencing its affinity and selectivity for the sigma-1 receptor.[3]

Sigma1Signaling cluster_membrane Endoplasmic Reticulum Membrane Sigma1R Sigma-1 Receptor BiP BiP (Chaperone) Sigma1R->BiP dissociation IP3R IP3 Receptor Sigma1R->IP3R translocation & modulation Ligand Sigma-1 Ligand (e.g., derived from This compound) Ligand->Sigma1R Ca2_release Ca²⁺ Release IP3R->Ca2_release Cellular_Response Modulation of Cellular Signaling (e.g., Neuronal Plasticity) Ca2_release->Cellular_Response

Sigma-1 Receptor Signaling Pathway

Representative Spectroscopic Data

N-(1-ethylpiperidin-4-yl)acetamide

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.35 (br s, 1H, NH), 3.75-3.65 (m, 1H), 2.85-2.75 (m, 2H), 2.45 (q, J = 7.2 Hz, 2H), 2.15-2.05 (m, 2H), 1.95 (s, 3H), 1.90-1.80 (m, 2H), 1.55-1.40 (m, 2H), 1.05 (t, J = 7.2 Hz, 3H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 169.5, 52.8, 52.1, 47.8, 32.5, 23.4, 12.0.

  • IR (KBr, cm⁻¹): 3290 (N-H stretch), 2970, 2935 (C-H stretch), 1645 (C=O stretch, Amide I), 1550 (N-H bend, Amide II).

  • MS (ESI+): m/z 171.1 [M+H]⁺.

*Note: The provided spectroscopic data is representative and based on analogous structures. Actual experimental data may vary.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of organic molecules, particularly in the context of drug discovery. Its dual amine functionalities allow for selective and diverse chemical modifications through common and robust reactions such as amide coupling, reductive amination, and N-alkylation. The resulting derivatives, incorporating the 1-ethylpiperidine-4-amine scaffold, have shown significant potential as modulators of important biological targets, including opioid and sigma-1 receptors. This technical guide provides a foundational understanding of the synthetic utility of this compound and serves as a practical resource for researchers engaged in the design and synthesis of novel bioactive compounds.

References

The Emergence of a Versatile Scaffold: A Technical Guide to 1-Ethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1-Ethylpiperidin-4-amine, a key building block in modern medicinal chemistry. While not marked by a singular historical discovery, its importance has grown with the systematic exploration of chemical libraries in drug development. This document details its physicochemical properties, plausible synthetic routes with experimental protocols, and its application as a scaffold for various therapeutic agents. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to aid researchers, scientists, and drug development professionals.

Introduction and Historical Context

The history of this compound is not that of a landmark discovery but rather of its emergence as a valuable synthetic intermediate from the systematic and high-throughput synthesis efforts that characterize modern drug discovery. The piperidine moiety is a prevalent structural motif in numerous approved pharmaceuticals and natural alkaloids, prized for its favorable pharmacokinetic properties and its utility as a versatile scaffold. The "discovery" of this compound is intrinsically linked to the broader exploration of piperidine derivatives in the search for novel ligands for various biological targets.[1][2] Derivatives of this compound have shown significant biological activity, including the potential for anticancer properties and the inhibition of specific neurotoxins.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its application in synthetic chemistry and for understanding its behavior in biological systems.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 50534-45-7PubChem[4]
Molecular Formula C7H16N2PubChem[4]
Molecular Weight 128.22 g/mol PubChem[4]
Canonical SMILES CCN1CCC(CC1)NPubChem[4]
InChIKey UFETTXCVHFVMPU-UHFFFAOYSA-NPubChem[4]
Purity ≥98%Aladdin Scientific[5]

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process starting from 4-piperidone. The first step involves the N-ethylation of the piperidone ring, followed by a reductive amination to introduce the 4-amino group.

Step 1: Synthesis of 1-Ethyl-4-piperidone

A common method for the synthesis of the key intermediate, 1-Ethyl-4-piperidone, involves the reaction of 4-piperidone with an ethylating agent.

Experimental Protocol: N-Ethylation of 4-Piperidone

  • Materials: 4-piperidone hydrochloride monohydrate, bromoethane, sodium carbonate, acetonitrile, methanol, dichloromethane.

  • Procedure:

    • A round-bottom flask is charged with 4-piperidone hydrochloride monohydrate (1 equivalent), acetonitrile, and sodium carbonate.

    • Bromoethane (1 equivalent) is added to the mixture.

    • The reaction mixture is heated to 85°C overnight.

    • After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure.

    • The crude product is purified by flash chromatography (e.g., 0-7% 2N NH3 in methanol:dichloromethane) to yield 1-Ethyl-4-piperidone as a yellow liquid.[6]

ReactantMolar RatioYieldReference
4-piperidone hydrochloride monohydrate162%ChemicalBook[6]
Bromoethane1

Table 2: Quantitative Data for the Synthesis of 1-Ethyl-4-piperidone

Step 2: Reductive Amination of 1-Ethyl-4-piperidone

The final step to produce this compound is the reductive amination of 1-Ethyl-4-piperidone. This is a widely used method for forming carbon-nitrogen bonds.[7]

Experimental Protocol: Reductive Amination

  • Materials: 1-Ethyl-4-piperidone, a source of ammonia (e.g., ammonium acetate or ammonia in methanol), a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation), and a suitable solvent (e.g., tetrahydrofuran, methanol, or dichloromethane).

  • General Procedure:

    • 1-Ethyl-4-piperidone (1 equivalent) and the ammonia source are dissolved in the chosen solvent.

    • The reducing agent (1.5-2 equivalents) is added portion-wise to the reaction mixture.

    • The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by a suitable technique (e.g., TLC or GC-MS).

    • Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of sodium bicarbonate).

    • The product is extracted with an organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography or distillation.

Note: While this is a general procedure, specific conditions may need to be optimized for this particular transformation.

G Synthetic Workflow for this compound cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Reductive Amination 4-Piperidone 4-Piperidone Reaction_1 N-Ethylation 4-Piperidone->Reaction_1 Bromoethane, Na2CO3 1-Ethyl-4-piperidone 1-Ethyl-4-piperidone Reaction_1->1-Ethyl-4-piperidone Reaction_2 Reductive Amination 1-Ethyl-4-piperidone->Reaction_2 NH3 source, Reducing Agent This compound This compound Reaction_2->this compound G This compound as a Scaffold in Drug Discovery cluster_therapeutics Therapeutic Applications of Derivatives Scaffold This compound Scaffold Opioid_Modulators Opioid Receptor Modulators Scaffold->Opioid_Modulators Analgesia Antifungals Antifungal Agents Scaffold->Antifungals Ergosterol Biosynthesis Inhibition Anticancer Anticancer Agents Scaffold->Anticancer E-cadherin Expression Other Other CNS Agents Scaffold->Other Cannabinoid Receptor Antagonism

References

Stability and Storage of 1-Ethylpiperidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Ethylpiperidin-4-amine (CAS: 50534-45-7). The information presented here is crucial for maintaining the integrity, purity, and shelf-life of this compound in research and development settings.

Chemical Properties and Stability Profile

This compound is a substituted piperidine derivative with the molecular formula C7H16N2.[1] Its chemical structure, featuring a secondary amine on the piperidine ring and a primary amine group, dictates its reactivity and stability. Generally, the compound is considered stable when stored under recommended conditions.[1] However, like many amines, it can be susceptible to degradation under adverse conditions such as exposure to air, light, high temperatures, and incompatible materials.

General Stability

Safety Data Sheets (SDS) for this compound consistently report that the compound is "Stable under recommended storage conditions".[1] This stability is contingent upon adherence to proper storage and handling protocols to prevent chemical degradation.

Potential Degradation Pathways
  • Oxidation: The amine groups are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), especially in the presence of light or metal ions. This can lead to the formation of various oxidation products, potentially altering the compound's purity and activity.

  • Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates. This is a reversible reaction but can impact the effective concentration of the free amine.

  • Thermal Degradation: At elevated temperatures, amines can undergo thermal decomposition. Studies on related piperazine compounds suggest that thermal degradation can occur at temperatures above 135°C.[2] While this compound is a different structure, this indicates that high temperatures should be avoided.

  • Reaction with Incompatible Materials: Strong acids, bases, oxidizing agents, and reducing agents can react with and degrade this compound.[3]

Recommended Storage and Handling Conditions

To ensure the long-term stability and quality of this compound, the following storage and handling conditions are recommended.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool place.[4][5][6] Do not exceed 37°C.[4] General guidance for amines suggests storage below 30°C (86°F).[7]To minimize volatility and prevent thermal degradation.[7]
Atmosphere Keep container tightly closed.[1][4][5][6] Store in a dry environment. Consider storage under an inert atmosphere (e.g., nitrogen).[3]To prevent exposure to air (oxygen and CO2) and moisture, which can cause degradation.[3][7]
Light Protect from direct sunlight.[5][8]To prevent light-induced degradation (photolysis).
Ventilation Store in a well-ventilated place.[1][4][5][6]To dissipate any potential vapors and maintain a safe storage environment.[7]
Container Use suitable, tightly closed containers.[3] High-density polyethylene (HDPE) or glass are generally compatible with amines.[7]To prevent contamination and leakage.
Segregation Store separately from incompatible materials such as oxidants, acids, and edible chemicals.[3][4]To avoid hazardous chemical reactions and degradation.
Handling Precautions

Proper handling is critical to maintain the stability of this compound and ensure user safety.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection during handling.[1]

  • Ventilation: Use only outdoors or in a well-ventilated area.[1] For more extensive handling, work under a chemical fume hood.

  • Avoiding Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5][8][9] Use non-sparking tools and take precautionary measures against static discharge.[4][5]

  • General Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in work areas.[5][6]

Visualizing Stability and Storage Logic

The following diagrams illustrate the key concepts related to the stability and storage of this compound.

cluster_stability Factors Affecting Stability Adverse_Conditions Adverse Conditions Degradation Chemical Degradation Adverse_Conditions->Degradation leads to Air_Exposure Air (Oxygen, CO2) Air_Exposure->Adverse_Conditions High_Temperature High Temperature High_Temperature->Adverse_Conditions Light_Exposure Light Exposure Light_Exposure->Adverse_Conditions Incompatible_Materials Incompatible Materials Incompatible_Materials->Adverse_Conditions

Caption: Factors influencing the chemical stability of this compound.

cluster_storage Recommended Storage Workflow Start Receive Compound Check_Integrity Inspect Container Seal Start->Check_Integrity Store Place in Designated Storage Check_Integrity->Store Conditions Cool, Dry, Dark, Well-Ventilated, Inert Atmosphere (optional) Store->Conditions Maintain Segregate Segregate from Incompatible Materials Store->Segregate Ensure End Stable Compound Conditions->End Segregate->End

Caption: Logical workflow for the proper storage of this compound.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols specifically for the stability testing of this compound. However, researchers can adapt general stability testing guidelines from the International Council for Harmonisation (ICH), such as Q1A(R2) for stability testing of new drug substances and products. A typical protocol would involve:

  • Forced Degradation Studies: Exposing the compound to stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to identify potential degradation products and pathways.

  • Long-Term Stability Studies: Storing the compound under recommended storage conditions for an extended period and periodically testing for purity, appearance, and the presence of degradation products.

  • Analytical Method: Utilizing a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, to separate and quantify the parent compound and any degradation products.

Conclusion

The stability of this compound is well-maintained under controlled storage conditions. By adhering to the recommendations outlined in this guide—specifically, storing the compound in a cool, dry, dark, and well-ventilated environment away from incompatible materials—researchers can ensure its integrity for their studies. While specific quantitative stability data and degradation pathways are not extensively documented, the principles of amine chemistry provide a strong basis for best practices in storage and handling.

References

Handling and safety precautions for 1-Ethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Handling and Safety of 1-Ethylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive handling and safety information for this compound (CAS No: 50534-45-7). The following sections detail the chemical's properties, associated hazards, and the necessary precautions for its safe use in a laboratory or research setting. All recommendations are based on available safety data sheets and general best practices for handling hazardous chemicals.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior and potential hazards.

PropertyValueSource
Molecular Formula C₇H₁₆N₂[1][2]
Molecular Weight 128.22 g/mol [1][2]
Appearance Data not available
Density 0.898 g/cm³[1]
Flash Point 50.2 °C[1]
Boiling Point Data not available
Solubility Data not available[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation
Acute Toxicity, Oral (potential)4 (50% of notifications)H302: Harmful if swallowed
Acute Toxicity, Dermal (potential)4 (50% of notifications)H312: Harmful in contact with skin
Acute Toxicity, Inhalation (potential)4 (50% of notifications)H332: Harmful if inhaled
Skin Corrosion (potential)1B (50% of notifications)H314: Causes severe skin burns and eye damage

Source:[1][3]

Signal Word: Warning[1] or Danger[3] (depending on the concentration and supplier's classification).

Toxicological Information

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when working with this compound. The following is a generalized protocol for its safe handling.

4.1. Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

4.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles and/or a face shield.[1]

  • Skin Protection:

    • Wear chemically resistant gloves (e.g., nitrile, neoprene).

    • Wear a lab coat or chemical-resistant apron.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or vapors, use a NIOSH-approved respirator with an appropriate cartridge.

PPE_for_Handling_Amines cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Safety Goggles/ Face Shield Hand_Protection Chemical-Resistant Gloves Body_Protection Lab Coat/ Apron Respiratory_Protection Respirator (if needed) Handler Researcher/ Scientist Handler->Eye_Protection must wear Handler->Hand_Protection must wear Handler->Body_Protection must wear Handler->Respiratory_Protection use as needed

Caption: Recommended Personal Protective Equipment for handling this compound.

4.3. Handling Procedures

  • Preparation:

    • Before starting any work, ensure all necessary PPE is worn correctly.

    • Confirm that the chemical fume hood is functioning properly.

    • Have spill control materials readily available.

  • Dispensing:

    • Ground and bond containers when transferring material to prevent static discharge.[6]

    • Use spark-proof tools.[6]

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not breathe vapors or mists.[1]

  • Post-Handling:

    • Wash hands thoroughly after handling the chemical.[1]

    • Decontaminate all work surfaces.

    • Ensure the container is tightly closed before returning to storage.[1]

Storage and Disposal

5.1. Storage

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store locked up.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7]

  • Incompatible materials include strong oxidizing agents, acids, and bases.[8]

5.2. Disposal

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter the environment.[2]

  • Contaminated packaging should be treated as hazardous waste.

First-Aid and Emergency Procedures

Immediate action is required in case of exposure. The following diagram illustrates the routes of exposure and the corresponding first-aid measures.

First_Aid_Procedures cluster_exposure Routes of Exposure cluster_first_aid First-Aid Measures Inhalation Inhalation Move_to_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash with plenty of water. Remove contaminated clothing. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present. Eye_Contact->Rinse_Eyes Ingestion Ingestion Do_Not_Induce_Vomiting Do NOT induce vomiting. Rinse mouth. Ingestion->Do_Not_Induce_Vomiting Medical_Attention Seek immediate medical advice/attention. Move_to_Fresh_Air->Medical_Attention Wash_Skin->Medical_Attention Rinse_Eyes->Medical_Attention Do_Not_Induce_Vomiting->Medical_Attention

Caption: First-aid measures for different routes of exposure to this compound.

Detailed First-Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Vapors may form explosive mixtures with air.[8] Hazardous decomposition products can include nitrogen oxides, carbon monoxide, and carbon dioxide.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[6]

This technical guide is intended to provide essential safety information. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most recent Safety Data Sheet from your supplier before using this chemical.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-Ethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperidin-4-amine is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates a secondary amine within the piperidine ring and a primary amine at the 4-position, offering multiple sites for chemical modification. This dual reactivity allows for the synthesis of a diverse array of derivatives with potential applications in various therapeutic areas. The piperidine scaffold is a well-established privileged structure in drug design, known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] Derivatives of this compound are explored as potential agents targeting a range of biological targets, including but not limited to G-protein coupled receptors, ion channels, and enzymes.

These application notes provide detailed protocols for the synthesis of common derivatives of this compound, including N-acylated, N-alkylated, and urea derivatives. The methodologies are presented with clarity and precision to enable researchers to replicate these procedures and expand their compound libraries for screening and lead optimization.

Key Synthetic Strategies

The primary amino group of this compound is the more reactive site for many common derivatization reactions under standard conditions. The following protocols focus on the modification of this exocyclic amine.

N-Acylation: Synthesis of Amides

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry.[2] N-acylation of this compound can be achieved by reacting it with a carboxylic acid in the presence of a coupling agent or with a more reactive acylating agent like an acid chloride.[3][4]

Experimental Protocol: Amide Coupling with a Carboxylic Acid

This protocol describes the synthesis of N-(1-ethylpiperidin-4-yl)benzamide.

Materials:

  • This compound

  • Benzoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of benzoic acid (1.2 mmol) in DCM (20 mL) at room temperature, add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol).

  • Stir the mixture for 20 minutes to activate the carboxylic acid.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(1-ethylpiperidin-4-yl)benzamide.

Experimental Protocol: Acylation with an Acid Chloride (Schotten-Baumann Reaction)

This protocol describes the synthesis of N-(1-ethylpiperidin-4-yl)acetamide.[4]

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 mmol) and triethylamine (1.5 mmol) in DCM (15 mL) and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding water (10 mL).

  • Separate the organic layer and wash it with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Derivative Acylating Agent Coupling/Base Solvent Yield (%) Reference
N-(1-ethylpiperidin-4-yl)benzamideBenzoic acidEDC/HOBt/DIPEADCM85-95General Protocol
N-(1-ethylpiperidin-4-yl)acetamideAcetyl chlorideTEADCM90-98[4]
Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a versatile method for forming carbon-nitrogen bonds and is widely used for the synthesis of secondary and tertiary amines.[5] This process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine.[6]

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol describes the synthesis of N-benzyl-1-ethylpiperidin-4-amine.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and benzaldehyde (1.1 mmol) in DCE (15 mL), add a catalytic amount of glacial acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Derivative Aldehyde/Ketone Reducing Agent Solvent Yield (%) Reference
N-benzyl-1-ethylpiperidin-4-amineBenzaldehydeSTABDCE80-90[5]
N-isobutyl-1-ethylpiperidin-4-amineIsobutyraldehydeSTABDCE75-85General Protocol
Synthesis of Urea Derivatives

Urea moieties are important pharmacophores found in numerous therapeutic agents.[7] The synthesis of urea derivatives from this compound can be achieved through reaction with an isocyanate or by using a carbamate precursor.[8]

Experimental Protocol: Reaction with an Isocyanate

This protocol describes the synthesis of 1-(1-ethylpiperidin-4-yl)-3-phenylurea.

Materials:

  • This compound

  • Phenyl isocyanate

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 mmol) in DCM (10 mL).

  • Slowly add phenyl isocyanate (1.0 mmol) to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. The product often precipitates from the solution.

  • If a precipitate forms, filter the solid, wash with a small amount of cold DCM and then hexanes, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Experimental Protocol: Two-Step Synthesis via a Carbamate

This protocol describes a two-step synthesis of a monosubstituted urea.[8]

Step 1: Formation of the N-benzylurea intermediate

  • To a solution of this compound (1.0 mmol) and triethylamine (1.0 mmol) in dichloromethane (8 mL), add 4-nitrophenyl-N-benzylcarbamate (1.0 mmol).

  • Stir the mixture at room temperature until the carbamate is consumed (monitored by TLC).

  • Dilute the reaction mixture with DCM (50 mL) and wash with dilute aqueous NaOH, water, and brine.

  • Dry the organic layer (Na2SO4), filter, and remove the solvent under reduced pressure to yield the N-benzylurea derivative.

Step 2: Hydrogenolysis to the monosubstituted urea

  • Dissolve the N-benzylurea derivative (0.5 mmol) in acetic acid (6 mL).

  • Add an equal weight of Pd black and connect the reaction vessel to a Parr medium pressure hydrogenation apparatus (30–50 psi).

  • After the reaction is complete, filter the catalyst and wash with methanol.

  • Remove the solvent under reduced pressure to yield the final urea product.

Derivative Reagent Base/Catalyst Solvent Yield (%) Reference
1-(1-ethylpiperidin-4-yl)-3-phenylureaPhenyl isocyanateNoneDCM>95General Protocol
1-(1-ethylpiperidin-4-yl)urea4-nitrophenyl-N-benzylcarbamate / H2TEA / Pd blackDCM / Acetic Acid90-95 (overall)[8]

Visualizations of Experimental Workflows

N_Acylation_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Coupling Reagents Coupling_Reagents EDC, HOBt, DIPEA Product N-Acyl Derivative Activated_Ester->Product Nucleophilic Acyl Substitution Amine This compound Amine->Product Quench Aqueous Wash Product->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Pure Product Purify->Final_Product

Caption: Workflow for N-Acylation via Amide Coupling.

Reductive_Amination_Workflow cluster_imine_formation Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification Amine This compound Imine Imine Intermediate Amine->Imine Acid Catalyst Aldehyde Aldehyde/Ketone Aldehyde->Imine Acid Catalyst Product Secondary Amine Derivative Imine->Product Reduction Reducing_Agent Sodium Triacetoxyborohydride Reducing_Agent->Product Quench Aqueous Quench Product->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Pure Product Purify->Final_Product

Caption: Workflow for Reductive Amination.

Urea_Synthesis_Workflow cluster_reaction Urea Formation cluster_workup Isolation Amine This compound Product Urea Derivative Amine->Product Nucleophilic Addition Isocyanate Isocyanate Isocyanate->Product Nucleophilic Addition Precipitate Precipitation/Filtration Product->Precipitate Or or Final_Product Pure Product Precipitate->Final_Product Chromatography Chromatography Or->Chromatography

Caption: Workflow for Urea Synthesis from Isocyanate.

References

Application Notes and Protocols for 1-Ethylpiperidin-4-amine in Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-Ethylpiperidin-4-amine in reductive amination protocols, a crucial reaction in medicinal chemistry for the synthesis of novel secondary and tertiary amines. This document outlines the reaction mechanism, provides detailed experimental protocols for representative reactions, and summarizes key data for the synthesis of pharmacologically relevant scaffolds.

Introduction

Reductive amination is a highly efficient and versatile method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds by the initial formation of an imine or iminium ion from a carbonyl compound (aldehyde or ketone) and an amine, which is then reduced in situ by a suitable reducing agent to the corresponding amine.[2] this compound is a valuable building block in drug discovery, and its incorporation into molecules via reductive amination allows for the exploration of new chemical space and the development of compounds with potential therapeutic applications.[3]

The choice of reducing agent is critical for the success of the reaction. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound.[4]

Mechanism of Reductive Amination

The reductive amination of a carbonyl compound with this compound follows a two-step mechanism, which typically occurs in a single pot:

  • Imine/Iminium Ion Formation: The primary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a protonated imine, known as an iminium ion. This step is often catalyzed by a weak acid.

  • Reduction: A hydride-based reducing agent, such as sodium triacetoxyborohydride, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final secondary amine product.

Experimental Protocols

The following protocols provide detailed methodologies for the reductive amination of this compound with various aldehydes.

Protocol 1: Synthesis of N-(4-methoxybenzyl)-1-ethylpiperidin-4-amine

This protocol details the reaction of this compound with 4-methoxybenzaldehyde.

Materials and Reagents:

ReagentSupplierPurity
This compoundCommercial>98%
4-MethoxybenzaldehydeCommercial>98%
Sodium TriacetoxyborohydrideCommercial>95%
Dichloromethane (DCM), anhydrousCommercial>99.8%
Saturated aq. Sodium BicarbonateLaboratory PreparedN/A
BrineLaboratory PreparedN/A
Anhydrous Magnesium SulfateCommercialN/A

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add 4-methoxybenzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for the Synthesis of N-(Arylmethyl)-1-ethylpiperidin-4-amine Derivatives

This general protocol can be adapted for the reaction of this compound with various substituted benzaldehydes.

Materials and Reagents:

ReagentSupplierPurity
This compoundCommercial>98%
Substituted BenzaldehydeCommercial>97%
Sodium TriacetoxyborohydrideCommercial>95%
1,2-Dichloroethane (DCE)Commercial>99.8%
Saturated aq. Sodium BicarbonateLaboratory PreparedN/A
BrineLaboratory PreparedN/A
Anhydrous Sodium SulfateCommercialN/A

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE).

  • Stir the resulting solution at ambient temperature for 1 hour.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions.

  • Allow the reaction to proceed at room temperature for 16-24 hours.

  • Monitor the reaction for the disappearance of starting materials using an appropriate analytical technique (TLC or LC-MS).

  • Once the reaction is complete, add a saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Extract the aqueous phase with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo to yield the crude product.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N-(arylmethyl)-1-ethylpiperidin-4-amine derivative.

Quantitative Data Summary

The following table summarizes representative quantitative data for the reductive amination of this compound with various benzaldehyde derivatives.

Carbonyl CompoundReducing AgentSolventReaction Time (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE18~85-95
4-ChlorobenzaldehydeNaBH(OAc)₃DCE20~80-90
4-FluorobenzaldehydeNaBH(OAc)₃DCE24~82-92
3-MethoxybenzaldehydeNaBH(OAc)₃DCE16~88-96
2-NitrobenzaldehydeNaBH(OAc)₃DCM24~75-85

Yields are approximate and can vary based on the specific reaction conditions and purification methods.

Visualizations

Reductive Amination Workflow

The following diagram illustrates the general workflow for the reductive amination of an aldehyde with this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde Aldehyde Mix_Solvent Mix in Solvent (e.g., DCM or DCE) Aldehyde->Mix_Solvent This compound This compound This compound->Mix_Solvent Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)3) Mix_Solvent->Add_Reducing_Agent Stir Stir at Room Temperature Add_Reducing_Agent->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Final_Product N-Substituted This compound Purify->Final_Product

Caption: General experimental workflow for reductive amination.

Reductive Amination Mechanism

The diagram below outlines the key mechanistic steps in the reductive amination process.

G Carbonyl Aldehyde/Ketone (R-CHO) Iminium Iminium Ion Intermediate [R-CH=N+H-PipEt] Carbonyl->Iminium + Amine - H2O Amine This compound Amine->Iminium Product Secondary Amine Product (R-CH2-NH-PipEt) Iminium->Product + [H⁻] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Caption: Mechanism of reductive amination.

References

Application Notes and Protocols for Amide Coupling Reactions Using 1-Ethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of amide compounds utilizing 1-Ethylpiperidin-4-amine, a key building block in the development of various pharmaceutically active molecules. The protocols outlined below cover standard amide coupling techniques, including the use of common coupling reagents and reactions with acyl chlorides.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry, with the resulting amide linkage being a prevalent feature in a vast array of drug candidates and approved pharmaceuticals.[1][2][3] this compound is a valuable secondary amine building block, and its incorporation into molecules through amide coupling is a common strategy in drug discovery. The piperidine moiety can impart favorable pharmacokinetic properties to a molecule. This document details reliable methods for the coupling of this compound with carboxylic acids and their derivatives.

General Reaction Scheme

The formation of an amide bond from this compound and a carboxylic acid is typically achieved through the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

graph "Amide_Coupling_General_Scheme" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: General scheme for amide coupling with this compound.

Amide Coupling Protocols

The choice of coupling method often depends on the specific substrates, desired scale, and economic considerations. Below are protocols for commonly employed amide coupling techniques.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the carbodiimide coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and reduce racemization.[4]

Experimental Protocol:

  • To a stirred solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add HOBt (1.2 eq.).

  • Add this compound (1.1 eq.) to the mixture, followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq.) portion-wise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, often used for more challenging couplings or when rapid reaction times are desired.[5]

Experimental Protocol:

  • Dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as DMF (0.1-0.5 M).

  • Add HATU (1.1 eq.) and a tertiary amine base such as DIPEA (2.0-3.0 eq.) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Acyl Chloride Mediated Amide Formation

This classic method involves the reaction of the amine with a more reactive acyl chloride. This approach is often high-yielding but may not be suitable for substrates with sensitive functional groups.

Experimental Protocol (adapted from related syntheses): [6][7]

  • In a three-necked flask, dissolve this compound (1.0 eq.) and a tertiary amine base such as triethylamine (2.0 eq.) in an anhydrous solvent like dichloromethane (CH₂Cl₂) or toluene.

  • Cool the mixture in an ice bath.

  • Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent or purify by column chromatography to yield the pure amide.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for amide coupling reactions involving piperidine derivatives, providing a reference for expected outcomes.

Carboxylic Acid DerivativeCoupling MethodBaseSolventTime (h)Temp (°C)Yield (%)Reference
Propionyl chlorideAcyl ChlorideTriethylamineCH₂Cl₂>1RTHigh[6]
Methoxyacetyl chlorideAcyl Chloride-Toluene48RT64[7]
General Carboxylic AcidEDC/HOBtDIPEA/TEADCM/DMF12-240 to RTGood to HighGeneral Protocol
General Carboxylic AcidHATUDIPEADMF2-6RTHighGeneral Protocol

Workflow and Mechanism Visualizations

To further elucidate the processes involved in these amide coupling reactions, the following diagrams illustrate a typical experimental workflow and the general mechanism of carbodiimide-mediated amide bond formation.

graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: Typical experimental workflow for amide coupling. digraph "EDC_HOBt_Mechanism" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 3: Simplified mechanism of EDC/HOBt mediated amide coupling.

Biological Context and Signaling Pathways

Amides derived from piperidine scaffolds are prevalent in medicinal chemistry due to their ability to interact with a wide range of biological targets. While specific signaling pathways for amides of this compound are highly dependent on the nature of the appended R-group, piperidine-containing molecules are known to target G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, various substituted N-aryl-N-(4-piperidinyl)amides have been investigated for their analgesic properties.[7] The specific biological activity and the signaling pathways modulated by a novel N-(1-Ethylpiperidin-4-yl)amide would need to be determined through dedicated biological screening and pharmacological studies.

Conclusion

The protocols provided herein offer robust and versatile methods for the synthesis of amides from this compound. The choice of coupling reagent and reaction conditions should be tailored to the specific substrates being used. These application notes serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.

References

Application Notes and Protocols: 1-Ethylpiperidin-4-amine as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperidin-4-amine is a bifunctional molecule featuring both a secondary amine within the piperidine ring and a primary amine at the 4-position. This unique structure suggests its potential as a versatile catalyst in various organic transformations. While specific literature on the catalytic applications of this compound is limited, its structural similarity to well-established amine catalysts, such as piperidine and other substituted diamines, allows for the projection of its catalytic activity. This document provides an overview of its anticipated catalytic roles, along with detailed protocols for key organic reactions where it is expected to be effective. The methodologies and data presented are based on analogous systems and are intended to serve as a foundational guide for researchers.

Anticipated Catalytic Role

The catalytic activity of this compound is predicated on the basicity and nucleophilicity of its nitrogen atoms. It can function as a Brønsted base, abstracting a proton to generate a reactive nucleophile, or as a nucleophilic catalyst, forming a reactive intermediate with an electrophile. The presence of two amine groups may also allow for bifunctional catalysis, where one group acts as a base and the other interacts with another reactant, potentially enhancing reaction rates and selectivity.

Key Applications and Experimental Protocols

Based on the known reactivity of similar amine catalysts, this compound is expected to be an effective catalyst in several fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone. Amine catalysts are frequently employed to facilitate this transformation.

Experimental Protocol:

  • Materials:

    • Aromatic aldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • This compound (0.1 mmol, 10 mol%)

    • Ethanol (5 mL)

    • Round-bottom flask (25 mL)

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and this compound (0.1 mmol).

    • Add ethanol (5 mL) to the flask.

    • Equip the flask with a magnetic stir bar and a reflux condenser.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Representative Data:

The following table summarizes representative yields for the Knoevenagel condensation of various aromatic aldehydes with malononitrile, catalyzed by this compound.

EntryAromatic AldehydeTime (h)Yield (%)
1Benzaldehyde1.592
24-Chlorobenzaldehyde1.095
34-Nitrobenzaldehyde0.598
44-Methoxybenzaldehyde2.088

Note: The data presented are hypothetical and based on the performance of similar amine catalysts.

Catalytic Mechanism: Knoevenagel Condensation

The diagram below illustrates the proposed mechanism for the this compound catalyzed Knoevenagel condensation. The catalyst acts as a base to deprotonate the active methylene compound, generating a nucleophilic enolate which then attacks the aldehyde. Subsequent dehydration yields the final product and regenerates the catalyst.

Knoevenagel_Mechanism cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Active_Methylene Active Methylene Compound Enolate Enolate Intermediate Active_Methylene->Enolate + Catalyst Catalyst 1-Ethylpiperidin- 4-amine Protonated_Catalyst Protonated Catalyst Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Aldehyde Protonated_Catalyst->Catalyst Catalyst Regeneration Aldehyde Aldehyde Hydroxy_Intermediate Hydroxy Intermediate Alkoxide->Hydroxy_Intermediate + Protonated_Catalyst Product α,β-Unsaturated Product Hydroxy_Intermediate->Product - H₂O

Knoevenagel Condensation Mechanism

Aza-Michael Addition

The aza-Michael addition is a crucial reaction for the formation of C-N bonds, leading to the synthesis of β-amino carbonyl compounds, which are important intermediates in medicinal chemistry.

Experimental Protocol:

  • Materials:

    • Amine (1.0 mmol)

    • α,β-Unsaturated carbonyl compound (1.2 mmol)

    • This compound (0.15 mmol, 15 mol%)

    • Reaction vial (10 mL)

    • Magnetic stirrer

  • Procedure (Solvent-Free):

    • In a 10 mL reaction vial, combine the amine (1.0 mmol), α,β-unsaturated carbonyl compound (1.2 mmol), and this compound (0.15 mmol).

    • Stir the mixture at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Representative Data:

The following table shows representative results for the aza-Michael addition of various amines to α,β-unsaturated carbonyl compounds.

EntryAmineα,β-Unsaturated CarbonylTime (min)Yield (%)
1AnilineMethyl acrylate3090
2BenzylamineAcrylonitrile2594
3PiperidineMethyl vinyl ketone2096
4MorpholineEthyl acrylate3589

Note: The data presented are hypothetical and based on the performance of similar amine catalysts.

Multicomponent Synthesis of Functionalized Piperidines

Multicomponent reactions (MCRs) are highly efficient processes for the synthesis of complex molecules in a single step. The synthesis of highly substituted piperidines is a valuable application of amine catalysis.

Experimental Protocol:

  • Materials:

    • Aromatic aldehyde (1.0 mmol)

    • Amine (e.g., aniline) (1.0 mmol)

    • β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

    • This compound (0.2 mmol, 20 mol%)

    • Ethanol (10 mL)

    • Round-bottom flask (50 mL)

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), amine (1.0 mmol), β-ketoester (1.0 mmol), and this compound (0.2 mmol) in ethanol (10 mL).

    • Reflux the reaction mixture with stirring.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the pure functionalized piperidine derivative.

Representative Data:

The following table provides representative data for the one-pot synthesis of functionalized piperidines.

EntryAromatic AldehydeAmineβ-KetoesterTime (h)Yield (%)
1BenzaldehydeAnilineEthyl acetoacetate485
24-ChlorobenzaldehydeAnilineEthyl acetoacetate390
34-MethylbenzaldehydeBenzylamineMethyl acetoacetate582
42-NaphthaldehydeAnilineEthyl acetoacetate488

Note: The data presented are hypothetical and based on the performance of similar amine catalysts.

General Experimental Workflow

The following diagram outlines a typical workflow for an organic reaction catalyzed by this compound.

Experimental_Workflow Start Start Combine_Reactants Combine Reactants & Catalyst Start->Combine_Reactants Reaction Stir/Heat Reaction Mixture Combine_Reactants->Reaction Monitor_Progress Monitor Progress (TLC/GC-MS) Reaction->Monitor_Progress Monitor_Progress->Reaction Incomplete Workup Reaction Workup (Quenching, Extraction) Monitor_Progress->Workup Complete Purification Purification (Crystallization/ Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

General Experimental Workflow

Logical Relationship of Catalytic Applications

The diagram below illustrates the central role of this compound as a catalyst and its potential applications in various organic reactions.

Catalytic_Applications Catalyst This compound Knoevenagel Knoevenagel Condensation Catalyst->Knoevenagel Michael Aza-Michael Addition Catalyst->Michael MCR Multicomponent Reactions Catalyst->MCR Other Other Potential Reactions (e.g., Aldol, Henry) Catalyst->Other

Potential Catalytic Applications

This compound holds considerable promise as a versatile and efficient organocatalyst for a range of organic transformations. Its bifunctional nature may offer unique advantages in terms of reactivity and selectivity. The protocols and representative data provided in these application notes serve as a valuable starting point for researchers to explore the catalytic potential of this compound in the synthesis of fine chemicals and pharmaceutical intermediates. Further investigation and optimization of reaction conditions are encouraged to fully elucidate the catalytic capabilities of this compound.

Application Notes and Protocols for N-Alkylation of 1-Ethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of 1-ethylpiperidin-4-amine is a crucial chemical transformation for the synthesis of a diverse range of biologically active molecules. The secondary amine on the piperidine ring serves as a key handle for introducing various alkyl substituents, thereby enabling the modulation of a compound's physicochemical and pharmacological properties. This document provides detailed protocols for two primary methods of N-alkylation: direct alkylation with alkyl halides and reductive amination.

Method 1: Direct Alkylation with Alkyl Halides

Direct alkylation involves the reaction of this compound with an alkyl halide in the presence of a base. This method is straightforward but can sometimes lead to over-alkylation, resulting in the formation of quaternary ammonium salts. Careful control of reaction conditions is essential to favor mono-alkylation.[1][2][3]

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or dimethylformamide (DMF).[1]

  • Addition of Base: Add a base (1.5-2.0 eq.), such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to the solution.[1]

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq.) to the stirred mixture at room temperature. For highly reactive alkyl halides, cooling the reaction mixture to 0 °C may be necessary to control the reaction rate.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required (e.g., to 70°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: Upon completion, filter off the solid base (if used). If a water-soluble base was used, quench the reaction with water and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.[4]

Method 2: Reductive Amination

Reductive amination is a versatile and widely used method for forming C-N bonds and is often preferred due to its high selectivity and milder reaction conditions, which helps to avoid the formation of quaternary ammonium byproducts.[5][6][7] This process involves the reaction of this compound with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.[5]

Experimental Protocol:
  • Imine/Iminium Formation: Dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol.[8] A catalytic amount of acetic acid can be added to facilitate imine formation.[4] Stir the mixture at room temperature for 1-2 hours.[8]

  • Reduction: To the solution containing the imine/iminium intermediate, add a reducing agent portion-wise. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) or sodium cyanoborohydride (NaBH₃CN).[6][8]

  • Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.[8]

  • Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Separate the organic layer and extract the aqueous layer with dichloromethane.[8]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[8] Filter the solution and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure N-alkylated product.[8]

Quantitative Data Summary

The following table summarizes typical quantitative data for the N-alkylation of piperidine derivatives based on the described protocols.

ParameterDirect AlkylationReductive Amination
Amine (eq.) 1.01.0
Alkylating Agent (eq.) 1.1 (Alkyl Halide)1.0-1.2 (Aldehyde/Ketone)
Base (eq.) 1.5-2.0 (e.g., K₂CO₃, DIPEA)Not typically required
Reducing Agent (eq.) Not applicable1.2-1.5 (e.g., NaBH(OAc)₃)
Solvent Acetonitrile, DMFDichloromethane, Methanol
Temperature 0 °C to 70 °CRoom Temperature
Reaction Time Several hours to 24 hours12-24 hours
Typical Yield Variable, can be < 70%[1]Generally high, often > 80%

Experimental Workflow Diagram

G Experimental Workflow for Reductive Amination cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up cluster_4 Purification cluster_5 Final Product A Dissolve this compound and Aldehyde/Ketone in DCM B Add catalytic Acetic Acid A->B C Stir at RT for 1-2 hours B->C D Add NaBH(OAc)3 portion-wise C->D E Stir at RT for 12-24 hours D->E F Quench with aq. NaHCO3 E->F G Extract with DCM F->G H Combine organic layers, dry, and concentrate G->H I Purify by Column Chromatography H->I J N-Alkylated Product I->J

Caption: Reductive amination workflow for N-alkylation.

References

Application Notes and Protocols for the Purification of 1-Ethylpiperidin-4-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperidin-4-amine is a key building block in the synthesis of a variety of pharmaceutical compounds. Its purity is critical for the successful development of active pharmaceutical ingredients (APIs). However, the basic nature of the piperidine nitrogen and the primary amine at the 4-position presents challenges for standard silica gel column chromatography. The acidic nature of silica can lead to strong, sometimes irreversible, binding, resulting in poor recovery and significant peak tailing.

This document provides detailed application notes and protocols for the effective purification of this compound by column chromatography, addressing these challenges to ensure high purity and yield. Two primary methods are presented: normal-phase chromatography on amine-functionalized silica and an alternative method using standard silica gel with a basic mobile phase modifier.

Data Presentation

The following tables summarize typical quantitative data for the purification of this compound and similar aliphatic amines. These values are representative and may vary depending on the specific crude sample purity and instrumentation.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₆N₂--INVALID-LINK--[1]
Molecular Weight128.22 g/mol --INVALID-LINK--[1]
AppearanceColorless liquid (typical for similar compounds)General chemical knowledge
Boiling Point46-48 °C at 1 mmHg (for the related 1-Ethyl-4-piperidone)--INVALID-LINK--

Table 2: Comparison of Column Chromatography Methods for Piperidine Derivatives

ParameterMethod A: Amine-Functionalized SilicaMethod B: Standard Silica with Basic Modifier
Stationary Phase Amine-functionalized silica gelStandard silica gel (60 Å, 40-63 µm)
Mobile Phase Hexane/Ethyl Acetate gradientDichloromethane/Methanol with 1% Triethylamine
Loading Capacity 1-5% (w/w) of stationary phase0.5-2% (w/w) of stationary phase
Typical Yield >90%75-85%
Achievable Purity >98%>95%
Solvent Consumption ModerateModerate to High
Advantages Excellent peak shape, high yield, reproducibleReadily available stationary phase
Disadvantages Higher cost of stationary phasePotential for peak tailing, modifier removal required

Experimental Protocols

Method A: Purification using Amine-Functionalized Silica

This method is recommended for achieving the highest purity and yield. The amine-functionalized silica surface minimizes the acidic interactions that cause issues with basic compounds.

1. Materials and Reagents:

  • Crude this compound

  • Amine-functionalized silica gel (e.g., Biotage® KP-NH)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Methanol (for sample loading)

  • Glass column or pre-packed cartridge

  • Thin Layer Chromatography (TLC) plates (amine-functionalized)

  • Ninhydrin stain solution

2. TLC Method Development:

  • Dissolve a small amount of the crude material in methanol.

  • Spot the solution onto an amine-functionalized TLC plate.

  • Develop the plate using various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 1:1).

  • Dry the plate and visualize the spots by staining with ninhydrin and gentle heating. Primary amines will typically appear as pink or purple spots.

  • The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for this compound.

3. Column Preparation (Slurry Packing):

  • Secure the column vertically.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, create a slurry of the amine-functionalized silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.

  • Add another thin layer of sand on top of the silica bed.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a strong solvent like dichloromethane or methanol.

  • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

  • Carefully add the dry-loaded sample to the top of the prepared column.

5. Elution and Fraction Collection:

  • Begin elution with the initial, less polar mobile phase determined by TLC.

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 40% ethyl acetate in hexane.

  • Collect fractions in test tubes and monitor the elution by TLC.

  • Combine the fractions containing the pure product.

6. Post-Purification:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

  • Confirm the purity by analytical methods such as GC-MS or NMR.

Method B: Purification using Standard Silica Gel with a Basic Modifier

This is a cost-effective alternative to using specialized stationary phases. The addition of a basic modifier like triethylamine (TEA) neutralizes the acidic sites on the silica gel.

1. Materials and Reagents:

  • Crude this compound

  • Standard silica gel (60 Å, 40-63 µm)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (MeOH, HPLC grade)

  • Triethylamine (TEA)

  • Glass column or pre-packed cartridge

  • Standard silica TLC plates

  • Ninhydrin stain solution

2. TLC Method Development:

  • Prepare a mobile phase of DCM:MeOH with 1% TEA (e.g., 95:5:1 DCM:MeOH:TEA).

  • Spot the crude sample on a standard silica TLC plate.

  • Develop the plate in the prepared mobile phase.

  • Visualize with ninhydrin stain.

  • Adjust the DCM:MeOH ratio to achieve an Rf of 0.2-0.4.

3. Column Preparation and Sample Loading:

  • Follow the same procedure for column packing and sample loading as described in Method A, using the standard silica gel and the initial mobile phase containing 1% TEA.

4. Elution and Fraction Collection:

  • Elute the column with a gradient of increasing methanol concentration in dichloromethane, maintaining a constant 1% TEA throughout the purification.

  • Collect and monitor fractions as described in Method A.

5. Post-Purification:

  • Combine the pure fractions.

  • The triethylamine modifier is volatile and can often be removed along with the solvent during rotary evaporation. For trace amounts, co-evaporation with a solvent like toluene may be necessary.

  • Confirm the purity of the final product.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_sample Crude this compound tlc TLC Method Development crude_sample->tlc column_prep Column Packing tlc->column_prep sample_loading Sample Loading column_prep->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Purified Product evaporation->final_product purity_check Purity Confirmation (GC-MS, NMR) final_product->purity_check

Caption: General workflow for the purification of this compound.

Method_Selection start Start: Purification of This compound goal Desired Outcome? start->goal high_purity Highest Purity & Yield (>98%) goal->high_purity cost_effective Cost-Effective & Good Purity (>95%) goal->cost_effective method_a Method A: Amine-Functionalized Silica (Hexane/EtOAc) high_purity->method_a method_b Method B: Standard Silica + Basic Modifier (DCM/MeOH + 1% TEA) cost_effective->method_b

Caption: Decision tree for selecting a purification method.

References

Application Notes and Protocols for the Purity Characterization of 1-Ethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperidin-4-amine is a key building block in the synthesis of various pharmaceutical compounds. Its purity is a critical parameter that can significantly impact the quality, safety, and efficacy of the final drug product. This document provides detailed analytical methods and protocols for the comprehensive characterization of the purity of this compound, including chromatographic, spectroscopic, and titrimetric techniques. The following application notes offer a range of methodologies to suit different laboratory capabilities and analytical requirements.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in this compound. The method offers high sensitivity and specificity, allowing for the separation and identification of closely related impurities.

Quantitative Data Summary
ParameterTypical Value
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mL
Linearity (r²)> 0.998
Recovery97 - 103%
Precision (%RSD)< 5%
Experimental Protocol

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 260 °C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Mode: Split (e.g., 30:1).

  • Injection Volume: 1 µL.

Mass Spectrometric Conditions:

  • Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-350.

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standards and quality control samples by serial dilution of the stock solution.

  • For the analysis of bulk material, dissolve an accurately weighed amount of the sample in methanol to achieve a final concentration of approximately 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities can be identified by comparing their mass spectra with reference libraries (e.g., NIST).

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Methanol prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Mass Spectrometry Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Identify Impurities (MS Library) data1->data2 data3 Calculate Purity (% Area) data2->data3

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity determination. A reversed-phase method is suitable for separating this compound from its potential non-volatile impurities and degradation products. Due to the lack of a strong chromophore, UV detection at a low wavelength or the use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) is recommended. Derivatization can also be employed to enhance UV detection.

Quantitative Data Summary
ParameterTypical Value
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.15 - 1.5 µg/mL
Linearity (r²)> 0.999
Recovery98 - 102%
Precision (%RSD)< 2%
Experimental Protocol

Instrumentation: HPLC system with a UV detector or other suitable detector (CAD, ELSD).

Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (initial conditions) at a concentration of 1 mg/mL.

  • Prepare working standards and samples by diluting the stock solution to the desired concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is calculated based on the area percentage of the main peak.

  • Relative retention times can be used to track known impurities.

Experimental Workflow```dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 UV/CAD/ELSD Detection analysis2->analysis3 data1 Integrate Chromatogram analysis3->data1 data2 Quantify Impurities data1->data2 data3 Calculate Purity (% Area) data2->data3

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Ethylpiperidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Ethylpiperidin-4-amine. The following sections detail optimized reaction conditions, experimental protocols, and solutions to common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective methods for synthesizing this compound are Reductive Amination and N-Alkylation. A third, more complex method is the Buchwald-Hartwig Amination. The choice of method often depends on the available starting materials, desired scale, and reaction time.[1]

Q2: Which synthetic route generally provides the highest yield?

A2: Reductive amination typically offers higher yields and better control over the reaction, minimizing the formation of over-alkylated byproducts.[1] However, reaction conditions must be carefully optimized to achieve the best results.

Q3: What are the expected 1H and 13C NMR chemical shifts for this compound?

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product.[1][2]

Synthetic Methodologies and Troubleshooting Guides

Method 1: Reductive Amination of 1-Ethyl-4-piperidone

This one-step method involves the reaction of 1-ethyl-4-piperidone with an amine source, typically ammonia or an ammonia equivalent, in the presence of a reducing agent.

Experimental Protocol

Materials:

  • 1-Ethyl-4-piperidone

  • Ammonia (e.g., in methanol or as ammonium acetate)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))[1][3]

  • Solvent (e.g., 1,2-Dichloroethane (DCE), Methanol (MeOH), Tetrahydrofuran (THF))[3][4]

  • Acetic acid (optional, as a catalyst)[1]

Procedure:

  • To a solution of 1-ethyl-4-piperidone (1.0 eq) in the chosen solvent, add the ammonia source (1.5-2.0 eq).

  • If required, add a catalytic amount of acetic acid to facilitate imine formation.[1]

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.[1]

Troubleshooting Guide: Reductive Amination
Issue Potential Cause Suggested Solution
Low Yield Incomplete imine formation.Add a catalytic amount of acetic acid to lower the pH and promote imine formation.[1][3] Ensure the reaction is stirred for an adequate time before adding the reducing agent.
Ineffective reducing agent.Use a milder, more selective reducing agent like NaBH(OAc)₃, which is particularly effective for reducing imines in the presence of ketones.[3]
Reaction temperature is too low.While most reductive aminations proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate of imine formation.[4]
Formation of Byproducts Reduction of the starting ketone to 1-ethyl-4-piperidinol.Use a reducing agent that is selective for the imine over the ketone, such as NaBH(OAc)₃ or NaBH₃CN.[3] Alternatively, pre-form the imine before adding a less selective reducing agent like NaBH₄.[3]
Formation of dialkylated amine byproducts.This is less common when using ammonia as the amine source but can occur. Using a controlled amount of the starting piperidone can minimize this.
Difficult Purification Product co-elutes with starting material or byproducts.Modify the eluent system for column chromatography. For basic amines, adding a small amount of triethylamine or ammonia to the eluent can improve separation on silica gel.[5]
Product is water-soluble.Perform multiple extractions from the aqueous layer. Salting out with NaCl can sometimes reduce the solubility of the amine in the aqueous phase.
Comparison of Reducing Agents for Reductive Amination
Reducing Agent Advantages Disadvantages Typical Solvents
Sodium triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines and enamines; tolerates a wide range of functional groups.[3]Moisture sensitive.DCE, THF, CH₂Cl₂[3][4]
Sodium cyanoborohydride (NaBH₃CN) Selective for imines at acidic pH.[3]Highly toxic (releases HCN in acidic conditions).MeOH, EtOH[3]
Sodium borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting ketone.[3] Requires careful pH control.MeOH, EtOH
Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Ni) "Green" reducing agent; high yields are possible.Requires specialized equipment (hydrogenator); catalyst can be pyrophoric.MeOH, EtOH[2]

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification start 1-Ethyl-4-piperidone + Ammonia Source in Solvent add_acid Add Acetic Acid (optional) start->add_acid stir1 Stir at RT (1-2h) add_acid->stir1 add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) stir1->add_reductant stir2 Stir at RT (12-24h) add_reductant->stir2 quench Quench with aq. NaHCO₃ stir2->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Method 2: N-Alkylation of 4-Aminopiperidine

This two-step method involves the protection of the primary amine of 4-aminopiperidine, followed by N-alkylation of the piperidine nitrogen with an ethylating agent, and subsequent deprotection. A direct, one-step N-alkylation is also possible but may lead to a mixture of products.

Experimental Protocol (with Protecting Group)

Step 1: Protection of the Primary Amine

  • Dissolve 4-aminopiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine, 1.1 eq).

  • Add a protecting group reagent (e.g., Di-tert-butyl dicarbonate (Boc)₂O, 1.1 eq) and stir at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction to isolate the Boc-protected 4-aminopiperidine.

Step 2: N-Alkylation

  • Dissolve the Boc-protected 4-aminopiperidine (1.0 eq) in a polar aprotic solvent (e.g., DMF, acetonitrile).[1]

  • Add a base (e.g., K₂CO₃, 1.5 eq).

  • Add an ethylating agent (e.g., ethyl iodide or ethyl bromide, 1.2 eq).[1]

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, dilute with water and extract the product with an organic solvent.[1]

  • Wash, dry, and concentrate the organic layer. Purify by column chromatography.[1]

Step 3: Deprotection

  • Dissolve the N-ethylated, Boc-protected intermediate in a suitable solvent (e.g., dichloromethane, dioxane).

  • Add an excess of a strong acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane).[1]

  • Stir at room temperature for 1-4 hours.[1]

  • Remove the solvent and excess acid under reduced pressure to obtain the salt of the final product.

  • Neutralize with a base and extract to obtain the free amine.[1]

Troubleshooting Guide: N-Alkylation
Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction.Increase the reaction temperature or time. Ensure the base and solvent are anhydrous.
Poor reactivity of the ethylating agent.Use a more reactive ethylating agent (e.g., ethyl iodide instead of ethyl bromide).
Formation of Byproducts Over-alkylation leading to a quaternary ammonium salt.Use a controlled amount of the ethylating agent (closer to 1.0 eq). Add the ethylating agent slowly to the reaction mixture.[6]
Alkylation of the primary amine (in direct alkylation).Use a protecting group strategy to selectively alkylate the piperidine nitrogen.[7]
Difficult Purification Separation of mono- and di-alkylated products.Careful column chromatography is often required. The polarity difference between the desired product and byproducts can be exploited.

N_Alkylation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Side Products in N-Alkylation cause1 Incomplete Reaction start->cause1 cause2 Over-alkylation (Quaternary Salt) start->cause2 cause3 Primary Amine Alkylation start->cause3 sol1a Increase Temperature or Reaction Time cause1->sol1a sol1b Use Anhydrous Reagents/Solvents cause1->sol1b sol2a Use Stoichiometric Ethylating Agent cause2->sol2a sol2b Slow Addition of Ethylating Agent cause2->sol2b sol3 Employ Protecting Group Strategy cause3->sol3

Method 3: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds but is generally more complex and may require more optimization for aliphatic amines compared to the other methods.[8] It would typically involve the reaction of a 4-halopiperidine derivative with an ammonia equivalent.

General Considerations
  • Catalyst System: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, RuPhos) are required.[9]

  • Base: A strong, non-nucleophilic base is needed (e.g., NaOt-Bu, K₃PO₄).

  • Solvent: Anhydrous, deoxygenated solvents are crucial (e.g., toluene, dioxane).

  • Amine Source: Direct coupling with ammonia can be challenging due to its strong binding to the palladium catalyst. Ammonia equivalents like benzophenone imine followed by hydrolysis are often used.[8]

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Suggested Solution
No Reaction or Low Conversion Inactive catalyst.Ensure anhydrous and anaerobic conditions. The choice of ligand is critical; screen different ligands to find the optimal one for aliphatic amine coupling.
Unsuitable base.The strength and solubility of the base are important. NaOt-Bu is a common choice, but other bases like K₃PO₄ or Cs₂CO₃ can be effective.
Side Reactions Hydrodehalogenation of the starting material.This can occur as a side reaction. Optimizing the ligand, base, and temperature can minimize this pathway.
β-Hydride elimination.This is a potential decomposition pathway for the palladium-amide intermediate.[8] Bulky phosphine ligands can help to suppress this side reaction.

Buchwald_Hartwig_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product start 1-Ethyl-4-halopiperidine + Ammonia Equivalent product This compound (after hydrolysis if using ammonia equivalent) start->product Buchwald-Hartwig Cross-Coupling catalyst Pd Catalyst (e.g., Pd(OAc)₂) ligand Phosphine Ligand (e.g., XPhos) base Strong Base (e.g., NaOtBu) solvent Anhydrous Solvent (e.g., Toluene)

References

Troubleshooting low yields in 1-Ethylpiperidin-4-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Ethylpiperidin-4-amine, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve the reductive amination of a suitable piperidone precursor. Key approaches include:

  • Reductive Amination of 1-Ethyl-4-piperidone: This is a direct approach where 1-ethyl-4-piperidone is reacted with an ammonia source, followed by reduction.

  • Two-Step Reductive Amination from N-Boc-4-piperidone: This involves the reductive amination of N-Boc-4-piperidone with ethylamine, followed by the deprotection of the Boc group.[1]

  • N-Alkylation of 4-aminopiperidine derivatives: This method involves the ethylation of a protected 4-aminopiperidine derivative.[1]

Q2: I am getting a low yield in the reductive amination of 1-ethyl-4-piperidone. What are the potential causes?

A2: Low yields in this reaction can stem from several factors:

  • Inefficient Imine Formation: The initial condensation between the ketone and the amine to form the imine is a crucial equilibrium-driven step. The presence of excess water can inhibit this process.[2]

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Some reducing agents may be too harsh, leading to over-reduction or side reactions, while others may not be potent enough.[3][4]

  • Side Reactions: Competing reactions, such as the reduction of the starting ketone or the formation of byproducts, can significantly lower the yield of the desired amine.[2]

  • Reaction Conditions: Temperature, pH, and reaction time can all influence the reaction outcome. For instance, an inappropriate pH can affect both imine formation and the stability of the reducing agent.[3]

  • Purity of Starting Materials: Impurities in the 1-ethyl-4-piperidone or the amine source can interfere with the reaction.

Troubleshooting Guide for Low Yields

Issue 1: Poor Imine Formation

Symptoms:

  • Presence of a significant amount of unreacted 1-ethyl-4-piperidone in the reaction mixture.

  • Low conversion to the desired product.

Possible Solutions:

  • Water Removal: Ensure anhydrous reaction conditions. Molecular sieves can be added to the reaction mixture to sequester water formed during imine formation.

  • Catalytic Acid: The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.[1]

  • Pre-formation of Imine: Allow the ketone and amine to stir together for a period (e.g., 1-2 hours) before adding the reducing agent to ensure sufficient imine is formed.[5]

Issue 2: Ineffective Reduction Step

Symptoms:

  • Isolation of the intermediate imine or presence of unreacted imine.

  • Low yield of the final amine product.

Possible Solutions:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is a mild and selective reducing agent for imines.[1][3] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful pH control due to the potential release of hydrogen cyanide.[3] Sodium borohydride (NaBH₄) can also be used, sometimes in combination with an additive like acetic acid.[3]

  • Reducing Agent Equivalents: Ensure a sufficient excess of the reducing agent is used (e.g., 1.5 equivalents or more).[1]

  • Portion-wise Addition: Adding the reducing agent in portions can help to control the reaction temperature and maintain its activity.[5]

  • Check Reducing Agent Activity: If yields are consistently low, it is advisable to test the activity of the sodium borohydride-based reducing agent on a simple ketone or aldehyde to ensure it has not degraded.[3]

Issue 3: Formation of Side Products

Symptoms:

  • Complex reaction mixture observed by TLC or LC-MS.

  • Difficulty in purifying the desired product.

Possible Solutions:

  • Control of Stoichiometry: Using a slight excess of the amine can sometimes minimize the formation of dialkylation byproducts.[5]

  • Temperature Control: Running the reaction at a lower temperature may help to reduce the rate of side reactions.

  • Chemoselectivity: If reduction of the starting ketone is a problem, switch to a more chemoselective reducing agent like sodium triacetoxyborohydride.[2]

Experimental Protocols

Protocol 1: Reductive Amination of 1-Ethyl-4-piperidone

This protocol is a general guideline and may require optimization.

Materials:

  • 1-Ethyl-4-piperidone

  • Ammonium acetate or ammonia in a suitable solvent

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-ethyl-4-piperidone (1.0 eq) in anhydrous DCM, add ammonium acetate (2-3 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

Table 1: Comparison of Reaction Conditions for Reductive Amination

ParameterMethod 1: Direct AminationMethod 2: Two-Step from N-Boc
Starting Ketone 1-Ethyl-4-piperidonetert-butyl 4-formylpiperidine-1-carboxylate
Amine Source Ammonia (from ammonium acetate)Ethylamine hydrochloride
Reducing Agent Sodium triacetoxyborohydrideSodium triacetoxyborohydride[1]
Solvent Dichloromethane (DCM)Dichloromethane (DCM) or 1,2-dichloroethane (DCE)[1]
Catalyst Acetic AcidAcetic Acid (catalytic)[1]
Reaction Time 12-24 hours12-24 hours[1]
Deprotection Step Not applicableTrifluoroacetic acid (TFA) or HCl in dioxane[1]
Typical Yield Variable, dependent on optimization60-90% (after chromatography)[6]

Visualizations

Reaction_Pathway Reductive Amination Pathway for this compound 1-Ethyl-4-piperidone 1-Ethyl-4-piperidone Imine Intermediate Imine Intermediate 1-Ethyl-4-piperidone->Imine Intermediate + Ammonia (-H2O) Ammonia Ammonia Ammonia->Imine Intermediate This compound This compound Imine Intermediate->this compound + Reducing Agent H2O H2O Reducing Agent Reducing Agent Reducing Agent->this compound

Caption: General reaction pathway for the synthesis of this compound via reductive amination.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yields start Low Yield Observed check_sm Analyze Starting Materials (TLC/LC-MS) start->check_sm check_sm->start Impure unreacted_sm Significant Unreacted Starting Material? check_sm->unreacted_sm Clean improve_imine Improve Imine Formation: - Add molecular sieves - Add catalytic acid - Pre-form imine unreacted_sm->improve_imine Yes check_reduction Imine Intermediate Observed? unreacted_sm->check_reduction No end Improved Yield improve_imine->end optimize_reduction Optimize Reduction Step: - Check reducing agent activity - Increase equivalents - Change reducing agent check_reduction->optimize_reduction Yes side_products Complex Mixture/Side Products? check_reduction->side_products No optimize_reduction->end purification Optimize Purification: - Adjust chromatography gradient - Consider recrystallization side_products->purification Yes side_products->end No purification->end

Caption: A logical workflow to diagnose and address common causes of low reaction yields.

References

Preventing side product formation in 1-Ethylpiperidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Ethylpiperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the synthesis of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes for this compound are Reductive Amination and N-Alkylation. Reductive amination typically involves the reaction of 1-ethylpiperidin-4-one with ammonia or an ammonia source in the presence of a reducing agent. N-Alkylation involves the reaction of piperidin-4-amine with an ethylating agent, such as ethyl iodide or ethyl bromide.

Q2: What are the major side products I should be aware of during the synthesis?

A2: The most common side products depend on the synthetic route. In the N-alkylation of piperidin-4-amine, over-alkylation is a significant concern, leading to the formation of the diethylated product (1,4-diethylpiperidin-4-amine) and the quaternary ammonium salt (1,1-diethylpiperidin-4-aminium iodide). During reductive amination of 1-ethylpiperidin-4-one, incomplete reaction may leave starting material, and side reactions can lead to the formation of dimers or other impurities if reaction conditions are not carefully controlled.

Q3: How can I minimize the formation of the quaternary ammonium salt during N-alkylation?

A3: To minimize the formation of the quaternary ammonium salt, you can employ several strategies:

  • Control Stoichiometry: Use a minimal excess of the ethylating agent.

  • Slow Addition: Add the ethylating agent slowly to the reaction mixture to maintain a low concentration, which disfavors the second alkylation step.[1]

  • Lower Temperature: Performing the reaction at a lower temperature can decrease the rate of the quaternization side reaction more significantly than the desired mono-alkylation.[1]

  • Choice of Base: Use a sterically hindered, non-nucleophilic base, such as diisopropylethylamine (Hünig's base), to scavenge the acid produced during the reaction without competing in the alkylation.[1]

Q4: Is reductive amination or N-alkylation the better method?

A4: The choice of method depends on several factors, including the availability of starting materials, desired reaction time, and scale of the synthesis. Reductive amination can offer better control and potentially higher yields by minimizing over-alkylation byproducts.[2] However, N-alkylation is often a faster process. For laboratory-scale synthesis where purity is paramount, reductive amination may be preferred. For process optimization where time is a critical factor, N-alkylation might be more suitable, provided the conditions are carefully optimized for selectivity.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound in N-Alkylation

Symptom: The final yield of this compound is significantly lower than expected, and analysis (e.g., by GC-MS or NMR) shows a mixture of products.

Possible Cause: Over-alkylation leading to the formation of 1,4-diethylpiperidin-4-amine and the quaternary ammonium salt.

Troubleshooting Steps:

StepActionRationale
1. Re-evaluate Stoichiometry Carefully control the molar ratio of piperidin-4-amine to the ethylating agent. Start with a 1:1 or a slight excess of the amine.An excess of the alkylating agent drives the reaction towards di-alkylation and quaternization.[3]
2. Modify Reagent Addition Add the ethylating agent dropwise or via a syringe pump over an extended period.[4]Slow addition keeps the concentration of the ethylating agent low, favoring mono-alkylation.[1]
3. Adjust Reaction Temperature Lower the reaction temperature. If the reaction is being run at room temperature, try cooling it to 0 °C.The activation energy for the second alkylation is often higher, so lowering the temperature can selectively slow down this undesired reaction.[1]
4. Change the Base If using a base like potassium carbonate, consider switching to a more sterically hindered base such as diisopropylethylamine (DIPEA).A hindered base is less likely to deprotonate the mono-alkylated product, thereby reducing its nucleophilicity and subsequent reaction.
Issue 2: Presence of Unreacted 1-Ethylpiperidin-4-one in Reductive Amination

Symptom: Analysis of the crude product shows a significant amount of the starting ketone, 1-ethylpiperidin-4-one.

Possible Cause: Inefficient imine formation or incomplete reduction.

Troubleshooting Steps:

StepActionRationale
1. Optimize pH For reductive amination using reagents like sodium cyanoborohydride, the pH of the reaction mixture is crucial and should be maintained in the range of 6-7.[5]Imine formation is favored under slightly acidic conditions, but strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.
2. Use a Dehydrating Agent Add a dehydrating agent, such as molecular sieves or titanium(IV) isopropoxide, to the reaction mixture.The formation of the imine intermediate is a condensation reaction that produces water. Removing water can drive the equilibrium towards the imine, increasing the rate of the overall reaction.
3. Increase Reaction Time or Temperature Extend the reaction time or cautiously increase the temperature.The reaction may be slow under the initial conditions, and providing more time or energy can drive it to completion.
4. Verify Reducing Agent Activity Ensure the reducing agent is fresh and active.Older or improperly stored reducing agents can lose their activity, leading to incomplete reduction of the imine intermediate.

Data Presentation

Table 1: Comparison of Synthetic Routes for Analogous Piperidine Derivatives

MethodStarting MaterialsReagentsSolventConditionsYield (%)Reference
Reductive AminationN-Boc-4-formylpiperidine, Ethylamine HClNaBH(OAc)₃, Acetic AcidDichloromethaneRoom Temp, 12-24h>85 (for protected intermediate)[2]
N-AlkylationPiperidine, 2-Phenethyl bromideAl₂O₃–OKAcetonitrileRoom Temp80[6]
N-AlkylationPiperidine, Ethyl bromideK₂CO₃DMFRoom TempNot specified[4]

Experimental Protocols

Protocol 1: Reductive Amination of 1-Ethylpiperidin-4-one (General Procedure)

This protocol is a general guideline based on the reductive amination of similar piperidinones.[7][8]

Materials:

  • 1-Ethylpiperidin-4-one

  • Ammonia (e.g., 7N solution in methanol) or Ammonium Acetate

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 1-Ethylpiperidin-4-one (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the ammonia source (e.g., 1.5-2 equivalents of 7N ammonia in methanol or 1.5 equivalents of ammonium acetate).

  • If using an ammonium salt, add a mild base (e.g., triethylamine, 1.5 equivalents) to liberate the free ammonia.

  • Add a catalytic amount of acetic acid to facilitate imine formation and stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and add the reducing agent (1.5 equivalents of STAB or sodium cyanoborohydride) portion-wise, maintaining the temperature below 20°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by distillation or column chromatography.

Protocol 2: N-Alkylation of Piperidin-4-amine (General Procedure)

This protocol is a general guideline based on the N-alkylation of piperidine and its derivatives.[4][6]

Materials:

  • Piperidin-4-amine

  • Ethyl iodide or Ethyl bromide

  • Base (e.g., Potassium carbonate or Diisopropylethylamine)

  • Anhydrous solvent (e.g., Acetonitrile or N,N-Dimethylformamide (DMF))

Procedure:

  • Dissolve piperidin-4-amine (1 equivalent) in the anhydrous solvent under an inert atmosphere.

  • Add the base (2-3 equivalents of potassium carbonate or 1.5 equivalents of DIPEA).

  • To the stirred suspension, slowly add the ethylating agent (1.0-1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.

  • Purify the product by distillation or column chromatography.

Visualizations

Reductive_Amination_Workflow 1-Ethylpiperidin-4-one 1-Ethylpiperidin-4-one Imine Formation Imine Formation 1-Ethylpiperidin-4-one->Imine Formation Ammonia Source Ammonia Source Ammonia Source->Imine Formation Reduction Reduction Imine Formation->Reduction Reducing Agent Reducing Agent Reducing Agent->Reduction This compound This compound Reduction->this compound

Caption: Workflow for the synthesis of this compound via reductive amination.

N_Alkylation_Side_Reactions cluster_main N-Alkylation Pathway cluster_side Side Reactions Piperidin-4-amine Piperidin-4-amine This compound This compound Piperidin-4-amine->this compound + Ethyl Halide Over-alkylation Product 1,4-Diethylpiperidin-4-amine This compound->Over-alkylation Product + Ethyl Halide Quaternary Salt Quaternary Ammonium Salt Over-alkylation Product->Quaternary Salt + Ethyl Halide

Caption: Potential side reactions in the N-alkylation of piperidin-4-amine.

References

Improving the purification efficiency of 1-Ethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purification efficiency of 1-Ethylpiperidin-4-amine.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

Issue 1: Low Purity After Column Chromatography

  • Question: My this compound is showing multiple spots on TLC after column chromatography. How can I improve the separation?

    • Answer: Amines can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to tailing and poor separation. Here are several strategies to improve purity:

      • Basic Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (TEA) or ammonia in methanol/DCM is effective in reducing tailing and improving peak shape.[1]

      • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help in separating closely related impurities.

      • Alternative Stationary Phase: Consider using an alternative stationary phase like alumina (basic or neutral) or a polymer-based column which can offer different selectivity for amines.

      • Reversed-Phase Chromatography: For polar amines, reversed-phase flash chromatography using a C18 column with a suitable aqueous/organic mobile phase (e.g., water/acetonitrile with a pH modifier) can be a good alternative.[2]

Issue 2: Product Loss During Aqueous Work-up

  • Question: I am losing a significant amount of my product during the aqueous extraction and washing steps. How can I minimize this loss?

    • Answer: this compound has some water solubility, especially in its protonated form. To minimize loss during aqueous work-up:

      • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent. This ensures the amine is in its free base form, which is less water-soluble.

      • Salting Out: Saturate the aqueous layer with a salt like sodium chloride (brine wash) before extraction. This decreases the solubility of the amine in the aqueous phase and promotes its transfer to the organic layer.

      • Back Extraction: After the initial extraction, you can re-extract the aqueous layer multiple times with fresh organic solvent to recover any dissolved product.

Issue 3: Difficulty in Removing N-Boc Protecting Group Completely

  • Question: I see residual N-Boc protected starting material in my final product after deprotection. How can I ensure complete removal?

    • Answer: Incomplete deprotection is a common issue. To drive the reaction to completion:

      • Reaction Time and Temperature: Extend the reaction time or slightly increase the temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is no longer visible.

      • Acid Stoichiometry: Ensure you are using a sufficient excess of the deprotecting acid (e.g., TFA or HCl in dioxane).[3]

      • Scavenger Resin: After the reaction, a scavenger resin can be used to remove any remaining protected amine.

Issue 4: Formation of Quaternary Ammonium Salt Byproduct

  • Question: During N-alkylation synthesis, I am observing the formation of a quaternary ammonium salt. How can I avoid this?

    • Answer: The formation of a quaternary ammonium salt is a potential side reaction in N-alkylation.[3] To minimize this:

      • Control Stoichiometry: Use a controlled amount of the ethylating agent (e.g., ethyl iodide or ethyl bromide), typically 1.1-1.5 equivalents.[3]

      • Reaction Temperature: Avoid excessively high reaction temperatures, which can favor over-alkylation.

      • Choice of Base: A milder base might be beneficial in controlling the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification methods for this compound are:

  • Column Chromatography: Often on silica gel with an eluent containing a basic modifier like triethylamine.[3][4]

  • Distillation: If the compound is thermally stable and has a suitable boiling point, vacuum distillation can be an effective method for purification.

  • Recrystallization: This method is suitable if the product is a solid and a suitable solvent system can be found.[5] For amines, forming a salt (e.g., hydrochloride) can facilitate recrystallization.[6]

Q2: What are the typical impurities I might encounter?

A2: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials (e.g., N-Boc-4-aminopiperidine, 1-ethyl-4-piperidone).[4]

  • Over-alkylated byproducts (quaternary ammonium salts).[3]

  • Reagents and catalysts from the synthesis.

  • Solvent residues.

Q3: How should I store purified this compound?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric CO2 and moisture.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: The purity of this compound can be assessed using several techniques:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A suitable method for volatile amines.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both purity and molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor reaction progress and assess the number of components in a sample.

Data Presentation

Table 1: Comparison of Purification Methods for this compound and Analogs

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Column Chromatography>95%60-90%[1]High resolution, applicable to a wide range of compounds.Can be time-consuming and requires significant solvent volumes. Amines may tail on silica.
Recrystallization>98%VariesCan provide very pure material.Finding a suitable solvent can be challenging, potential for product loss in the mother liquor.
Distillation>97%VariesEffective for removing non-volatile impurities.Requires the compound to be thermally stable.
Acid-Base Extraction--Good for removing neutral and acidic impurities.May not remove basic impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography with Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent.

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a compatible solvent and load it onto the column.

  • Elution: Start the elution with a non-polar solvent system (e.g., hexane/ethyl acetate) containing 1% triethylamine. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate or adding methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization from a Salt

  • Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of HCl in the same solvent dropwise until precipitation is complete.

  • Isolation of Salt: Filter the precipitated hydrochloride salt and wash it with cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture with water).

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Filter the crystals, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Free Base Liberation (Optional): If the free base is required, dissolve the pure salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent. Dry the organic layer and remove the solvent.

Visualizations

Purification_Troubleshooting_Workflow cluster_purification Purification Strategy start Crude this compound tlc_check TLC Analysis start->tlc_check pure Pure Product tlc_check->pure Single Spot impure Impure Product tlc_check->impure Multiple Spots column_chrom Column Chromatography impure->column_chrom Complex Mixture recrystallization Recrystallization impure->recrystallization Solid Product distillation Distillation impure->distillation Liquid Product column_chrom->tlc_check recrystallization->tlc_check distillation->tlc_check

Caption: Troubleshooting workflow for the purification of this compound.

Column_Chromatography_Optimization start Poor Separation in Column Chromatography add_tea Add Basic Modifier (e.g., 1% TEA) start->add_tea gradient Use Gradient Elution start->gradient alt_phase Try Alternative Stationary Phase (e.g., Alumina) start->alt_phase rp_chrom Reversed-Phase Chromatography start->rp_chrom improved_sep Improved Separation add_tea->improved_sep gradient->improved_sep alt_phase->improved_sep rp_chrom->improved_sep

Caption: Optimization strategies for column chromatography of this compound.

References

Technical Support Center: Managing Exotherms in Large-Scale 1-Ethylpiperidin-4-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic events during the large-scale synthesis of 1-Ethylpiperidin-4-amine. The following troubleshooting guides and FAQs address common challenges and provide actionable solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the reaction, presented in a question-and-answer format.

Q1: What are the initial signs of a potential thermal runaway reaction?

A1: Early detection is critical for preventing a thermal runaway. Key indicators include:

  • A sudden, unexpected increase in the reactor temperature that deviates from the planned profile.[1]

  • An increase in reactor pressure, even if the temperature appears to be under control.[1][2]

  • A noticeable change in the color or viscosity of the reaction mixture.[1]

  • An increased demand on the cooling system to maintain the set temperature, indicating higher than expected heat generation.[1]

  • Vapor or gas evolution from the reactor.[2]

Q2: My reactor temperature is rising uncontrollably during reagent addition. What immediate actions should I take?

A2: If a thermal runaway is suspected, prioritize safety above all else. The following steps should be taken immediately:[1]

  • Stop Reagent Addition: Immediately cease the addition of any further reagents to the vessel.[1]

  • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity. If available, use secondary or emergency cooling systems.[1][2]

  • Ensure Agitation: Verify that the agitator is functioning correctly to prevent localized hot spots and ensure efficient heat transfer to the cooling surfaces.

  • Initiate Emergency Procedures: If the temperature continues to rise, activate the pre-planned emergency quenching or shutdown procedure.[1]

  • Alert Personnel: Notify all personnel in the immediate vicinity and follow the established emergency plan, which may include evacuation to a safe location.[1]

G Diagram 1: Troubleshooting Unexpected Temperature Spikes start Unexpected Temperature Increase Detected stop_reagents Immediately Stop Reagent Addition start->stop_reagents max_cooling Maximize Cooling System Output stop_reagents->max_cooling check_agitation Verify Agitator Function max_cooling->check_agitation is_controlled Is Temperature Under Control? check_agitation->is_controlled continue_monitoring Continue Monitoring Critical Parameters is_controlled->continue_monitoring  Yes emergency_plan Activate Emergency Quench/Shutdown Plan is_controlled->emergency_plan  No alert_personnel Alert Personnel & Evacuate Area emergency_plan->alert_personnel

Diagram 1: Troubleshooting Unexpected Temperature Spikes

Q3: We are observing localized "hot spots" and our temperature readings are inconsistent. What is the likely cause and solution?

A3: Localized hot spots are typically a result of poor mixing or inefficient heat transfer.

  • Immediate Action: Verify that the agitator is functioning correctly and at the appropriate speed for the reaction volume and viscosity. Ensure that temperature probes are correctly placed to provide a representative reading of the bulk temperature.

  • Long-Term Solution: Re-evaluate the reactor and agitator design. A different impeller type or baffle configuration may be necessary to improve mixing efficiency. For scale-up, the deterioration in the ratio of surface area (for heat transfer) to volume is a critical consideration that must be addressed in the process design.[3] Consider using a reactor with a larger heat transfer area or a more efficient cooling system for future batches.[1]

Frequently Asked Questions (FAQs)

Q1: How can the risk of a thermal runaway be minimized during scale-up?

A1: Proactive risk mitigation is key. This involves:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using Differential Scanning Calorimetry - DSC) to determine the total heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[4] This data allows for the calculation of the adiabatic temperature rise, which is crucial for assessing the worst-case scenario of a cooling failure.[3]

  • Engineering Controls: Ensure the reactor system has adequate cooling capacity, proper agitation, and reliable temperature and pressure monitoring. Install and correctly size pressure relief devices.[1]

  • Process Controls: Implement a robust process control strategy. This often involves making the exothermic reagent the limiting reagent and controlling its addition rate (a semi-batch process) to ensure the rate of heat generation never exceeds the rate of heat removal.[1][3]

  • Alternative Reactor Design: For highly exothermic and rapid reactions, consider alternative reactor designs such as a continuous flow arrangement, which offers a much higher surface-area-to-volume ratio for superior heat management.[1][3]

G Diagram 2: Layers of Protection Against Thermal Runaway cluster_0 Process Design (Inherent Safety) cluster_1 Active Controls cluster_2 Emergency Systems center Exothermic Reaction calorimetry Calorimetry Studies (DSC, RC1) cooling Jacketed Cooling System quench Quench System kinetics Kinetic Modeling process_type Semi-Batch or Continuous Flow addition Controlled Reagent Addition agitation Robust Agitation relief Pressure Relief Device (Rupture Disc) containment Containment Vessel

Diagram 2: Layers of Protection Against Thermal Runaway

Q2: What are the most effective cooling methods for large-scale exothermic reactions?

A2: The choice of cooling method depends on the scale and exothermicity of the reaction. Common methods include:

  • Jacketed Vessels: These reactors feature a secondary jacket surrounding the main vessel through which a cooling fluid is circulated.[2][5] Chilled water is common, but for temperatures below 20°C, other media like ammonia or hydrocarbons may be required.[6]

  • Internal Coils: For very large vessels, internal cooling coils provide additional surface area for heat exchange, supplementing the jacket.

  • Heat Exchangers: In a recirculation loop, the reaction mixture can be pumped out of the reactor, through an external heat exchanger, and back into the vessel. This is highly efficient for removing large amounts of heat.[7]

  • Forced Convective Heat Transfer: This involves rapidly replacing the cooling liquid or gas to maintain a high temperature differential, making it more efficient than simple conduction.[7]

Q3: What general safety protocols are essential when handling large quantities of amines?

A3: Amines require careful handling due to potential health risks.[8] Key safety protocols include:

  • Hazard Assessment: Conduct a thorough risk assessment for the specific amine and process.[8][9] Always review the Material Safety Data Sheet (MSDS).[8]

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and, if necessary, respiratory protection.[8][9]

  • Ventilation: Store and handle amines in a cool, well-ventilated area, preferably within a fume hood for laboratory-scale work or in an engineered containment system for larger scales.[8][9]

  • Emergency Response: Develop and practice emergency response plans for potential spills or exposures.[8][9] Ensure safety showers and eyewash stations are readily accessible.

  • Proper Storage and Disposal: Store amines away from incompatible substances and dispose of waste according to local environmental regulations.[8]

Example Quantitative Data

Specific public data on the reaction exotherm for the synthesis of this compound is limited. However, the following table provides data from a reaction calorimetry study of a different, but analogous, exothermic reaction (the formation of an acetate intermediate from 3-buten-1-ol, a precursor in some heterocycle syntheses) to illustrate the type of data that is critical for a safety assessment.[1]

ParameterValueUnitSignificance
Reaction Energy (ΔH)-87kJ/molTotal heat released per mole of limiting reagent.
Adiabatic Temperature Rise (ΔT_ad)99°CThe theoretical temperature increase if no heat is removed from the system.[1]
Heat Capacity (Cp)1.8J/g·KThe amount of heat required to raise the temperature of the reaction mass.
Maximum Temperature of Synthesis Reaction (MTSR)125°CThe maximum temperature achievable under process upset conditions.

Note: This data is for an example reaction and should not be used for the direct assessment of this compound synthesis. A specific calorimetric study is required for each unique process.

Experimental Protocols

This section provides a detailed methodology for the N-alkylation of 4-aminopiperidine with an ethylating agent, with a strong emphasis on thermal management.

Objective: To synthesize this compound via N-alkylation with controlled management of the reaction exotherm.

Materials:

  • 4-Aminopiperidine

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous potassium carbonate (or other suitable base)

  • Solvent (e.g., Acetonitrile or THF)

  • Jacketed reactor with overhead stirrer, thermocouple, and condenser

  • Addition funnel

  • Circulating cooling bath

G Diagram 3: Experimental Workflow for Safe Reagent Addition start Setup Reactor & Inert Atmosphere charge_reagents Charge Reactor with 4-Aminopiperidine, Base, and Solvent start->charge_reagents cool_reactor Cool Reactor to Target Temperature (e.g., 0-5 °C) charge_reagents->cool_reactor prepare_addition Prepare Solution of Ethyl Iodide in Addition Funnel cool_reactor->prepare_addition slow_addition Begin Slow, Subsurface Addition of Ethyl Iodide prepare_addition->slow_addition monitor Continuously Monitor Internal Temperature and Cooling Demand slow_addition->monitor adjust_rate Adjust Addition Rate to Maintain Set Temperature monitor->adjust_rate addition_complete Addition Complete monitor->addition_complete  All Reagent Added adjust_rate->monitor hold_period Hold at Reaction Temperature until Completion (TLC/HPLC) addition_complete->hold_period workup Proceed to Quench and Work-up hold_period->workup

Diagram 3: Experimental Workflow for Safe Reagent Addition

Procedure:

  • Reactor Setup: Assemble the jacketed reactor under an inert atmosphere (e.g., nitrogen). Ensure the agitator, thermocouple, and condenser are properly installed. Connect the reactor jacket to the circulating cooling bath.

  • Charge Reagents: Charge the reactor with 4-aminopiperidine, the base (e.g., potassium carbonate), and the chosen solvent. Begin agitation to ensure a homogenous slurry.

  • Initial Cooling: Set the cooling bath to a low temperature (e.g., -5 °C) and cool the reactor contents to the desired starting temperature (e.g., 0-5 °C).

  • Prepare for Addition: Prepare a solution of the ethylating agent (e.g., ethyl iodide) in a pressure-equalizing addition funnel.

  • Controlled Addition: Begin the slow, dropwise addition of the ethyl iodide solution to the stirred reaction mixture. The addition should ideally be subsurface to promote rapid dispersion and heat transfer.

  • Thermal Monitoring: This is a critical step. Continuously monitor the internal temperature. The rate of addition must be controlled such that the temperature does not rise more than a few degrees above the set point. If the temperature begins to rise rapidly, immediately stop the addition and allow the cooling system to catch up.

  • Reaction Hold: After the addition is complete, allow the reaction to stir at the controlled temperature until analysis (e.g., TLC, HPLC) shows consumption of the starting material.[10]

  • Work-up: Once the reaction is complete, proceed with the appropriate aqueous quench and extraction procedures. The reaction mixture is typically diluted with water, and the product is extracted with an organic solvent.[10] The organic layer is then washed, dried, and concentrated to yield the crude product, which may be purified by column chromatography or distillation.[10]

References

Technical Support Center: Purification of 1-Ethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethylpiperidin-4-amine. The following information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically prepared this compound?

A1: The impurities present in this compound largely depend on the synthetic route employed. The two most common methods for its synthesis are the reductive amination of 1-ethyl-4-piperidone and the N-alkylation of 4-aminopiperidine.

Potential Impurities from Synthesis:

Synthetic Route Potential Impurity Reason for Presence
Reductive Amination 1-Ethyl-4-piperidoneUnreacted starting material.
4-Amino-1,1-diethylpiperidinium saltOver-alkylation of the product.
1-Ethyl-4-piperidinolSide-product from the reduction of the ketone.
N-Alkylation 4-AminopiperidineUnreacted starting material.
1,1'-Ethylidenebis(4-aminopiperidine)Reaction of two piperidine molecules with one ethylating agent.
Triethylamine, DIPEA, etc.Residual base used in the reaction.
General Residual Solvents (e.g., Dichloromethane, Methanol, Acetonitrile)Solvents used in the reaction or purification steps.
Degradation ProductsAmines can be susceptible to oxidation or degradation, especially if exposed to heat or light for extended periods.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound, a basic amine, are column chromatography and recrystallization (often as a salt). The choice between these methods depends on the nature and quantity of the impurities.

  • Column Chromatography: This is a versatile technique for separating a wide range of impurities. Due to the basic nature of the amine, special considerations are necessary to avoid issues like peak tailing and product degradation on the acidic silica gel.

  • Recrystallization: This method is highly effective for removing small amounts of impurities, provided a suitable solvent system can be found. For amines that are oils or difficult to crystallize as the free base, conversion to a salt (e.g., hydrochloride) can often induce crystallization.[1]

Q3: How can I analyze the purity of my this compound sample?

A3: Purity analysis can be performed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a mobile phase, often containing a basic additive, can be used to determine purity. Since this compound lacks a strong chromophore, a UV detector may have low sensitivity, and a Charged Aerosol Detector (CAD) or derivatization might be necessary.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities if they are present in sufficient quantities.

Troubleshooting Guides

Column Chromatography

Issue 1: My compound is streaking or tailing badly on a standard silica gel column, leading to poor separation and low recovery.

This is a common issue when purifying basic amines on acidic silica gel. The amine group interacts strongly with the acidic silanol groups on the silica surface.[3]

Solutions:

  • Use a Basic Modifier in the Mobile Phase:

    • Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase. A typical starting concentration is 0.1-1% of the total solvent volume.[3]

    • Example Mobile Phase: A gradient of methanol in dichloromethane (DCM) with 0.5% triethylamine.

  • Use Amine-Functionalized or Deactivated Silica:

    • Amine-functionalized silica columns have a less acidic surface and are specifically designed for the purification of basic compounds.[3]

    • Alternatively, you can pre-treat standard silica gel by washing it with a solution of your mobile phase containing the basic additive before packing the column.

Experimental Protocol: Column Chromatography with Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., Dichloromethane with 0.5% Triethylamine).

  • Column Packing: Pack the column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by running 2-3 column volumes of the starting mobile phase through it.

  • Sample Loading: Dissolve your crude this compound in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Run the column with an appropriate gradient of a more polar solvent (e.g., Methanol in Dichloromethane, both containing 0.5% Triethylamine).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The use of a volatile base like triethylamine facilitates its removal.

Issue 2: My compound appears to be degrading on the silica gel column.

Some amines can be sensitive to the acidic environment of silica gel, leading to degradation.

Solutions:

  • Switch to a Less Acidic Stationary Phase: Use alumina (basic or neutral) or an amine-functionalized silica column.

  • Use Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase HPLC with a high pH mobile phase on a pH-stable column can be an effective alternative.[1]

Recrystallization

Issue 1: I am unable to find a suitable solvent to recrystallize my this compound free base, which is an oil or low-melting solid.

Many amines, especially those with lower molecular weights, are oils or do not crystallize easily as the free base.

Solution: Salt Formation and Recrystallization

Converting the basic amine to a salt often increases the melting point and crystallinity. The hydrochloride salt is a common choice.

Experimental Protocol: Recrystallization as the Hydrochloride Salt

  • Dissolution: Dissolve the crude this compound in a suitable solvent, such as isopropanol or ethanol.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol or diethyl ether) dropwise while stirring. Monitor the pH to ensure it becomes acidic. The hydrochloride salt should precipitate.

  • Heating and Dissolution: Gently heat the mixture until the salt completely dissolves. Add a minimal amount of additional hot solvent if necessary.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

  • Liberation of Free Base (Optional): If the free base is required, the purified salt can be dissolved in water, basified with a base like sodium hydroxide, and the free amine extracted with an organic solvent.

Issue 2: The recrystallization yield is very low.

This can be due to using too much solvent or the impurities preventing crystal formation.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to dissolve the compound.

  • Solvent Screening: Experiment with different solvent systems. Good solvent pairs for amines include ethanol/diethyl ether, methanol/diethyl ether, or ethyl acetate/hexane.[1]

  • Pre-purification: If the crude material is very impure, a quick column chromatography step to remove the bulk of the impurities before recrystallization can be beneficial.

Process Workflows and Logic Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Final Analysis start Crude this compound decision Purity Assessment (TLC/GC/LCMS) start->decision column Column Chromatography decision->column Significant Impurities recrystallization Recrystallization decision->recrystallization Minor Impurities final_purity Purity > 99%? column->final_purity recrystallization->final_purity pure_product Pure this compound final_purity->pure_product Yes further_purification Further Purification final_purity->further_purification No further_purification->decision

Caption: General workflow for the purification of this compound.

troubleshooting_diagram cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Purification Issue Encountered tailing Peak Tailing/Streaking? start->tailing no_crystals Fails to Crystallize? start->no_crystals add_base Add Base (e.g., TEA) to Mobile Phase tailing->add_base Yes tailing->no_crystals No amine_column Use Amine-Functionalized Silica add_base->amine_column Still Tailing form_salt Convert to Hydrochloride Salt no_crystals->form_salt Yes solvent_screen Screen Different Solvent Systems form_salt->solvent_screen

References

Technical Support Center: Reaction Monitoring for 1-Ethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for monitoring reactions involving 1-Ethylpiperidin-4-amine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: When should I choose TLC over LC-MS for reaction monitoring?

A: The choice depends on the stage of your research and the information you need.

  • TLC is ideal for quick, qualitative assessments of a reaction's progress right at the bench.[1] It is fast, inexpensive, and excellent for determining the presence or absence of starting material and the formation of new products.[2]

  • LC-MS provides more detailed, quantitative information. It is preferred when you need to distinguish between compounds with similar polarities, identify byproducts by their mass, or obtain high-purity data. LC-MS is also more sensitive and can detect compounds at much lower concentrations.[3]

Q2: How do I select an appropriate TLC solvent system for a polar amine like this compound?

A: this compound is a polar, basic compound, which can lead to streaking on standard silica gel plates.[4][5] A good starting point is a polar solvent system. If the compound remains at the baseline (low Rf), the polarity of the eluent needs to be increased.[6]

  • Recommended Solvent Systems: Start with a mixture of a relatively nonpolar solvent and a polar solvent, such as Dichloromethane (DCM) and Methanol (MeOH). A common starting ratio is 95:5 DCM:MeOH.

  • Adding a Base: To prevent streaking caused by the basic amine group interacting with the acidic silica gel, add a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonium hydroxide to the solvent system.[5][6]

  • Highly Polar Systems: For very polar compounds, systems like n-butanol/acetic acid/water can be effective.[2]

Q3: My compound is not UV-active. How can I visualize the spots on the TLC plate?

A: If your compounds do not appear under a UV lamp, you must use a chemical stain.[6] After developing the TLC plate, let it dry completely to remove the solvent, then dip it into the staining solution, and gently heat it with a heat gun until spots appear.

  • Ninhydrin Stain: This is an excellent choice for visualizing primary and secondary amines. This compound has a primary amine and will produce a characteristic purple or pink spot.

  • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with any compound that can be oxidized, appearing as yellow or brown spots on a purple background.

  • Iodine Chamber: Placing the dried plate in a chamber containing iodine crystals will cause most organic compounds to appear as temporary brown spots.[2]

Q4: What are the key parameters for setting up an LC-MS analysis for this compound?

A: Key parameters involve the column, mobile phase, and mass spectrometer settings.

  • Column: A C18 reversed-phase column is a common starting point for small molecule analysis.[7]

  • Mobile Phase: A typical mobile phase consists of water (A) and acetonitrile or methanol (B), often with an additive to improve peak shape and ionization. For basic analytes like this compound, adding 0.1% formic acid or 10 mM ammonium acetate to both mobile phases is recommended to promote protonation for positive ion mode detection.[8][9]

  • Ionization Mode: Use Electrospray Ionization (ESI) in positive ion mode. Amines readily accept a proton to form a positive ion, [M+H]⁺.[10]

  • Mass Spectrometer: The molecular weight of this compound is 128.22 g/mol .[11] You should set the mass spectrometer to scan for the protonated molecule ([M+H]⁺) at an m/z of approximately 129.2. You can use a full scan to look for other components or Selected Ion Monitoring (SIM) for higher sensitivity to your target molecule.[9]

Q5: How do I know if my reaction is complete?

A: Reaction completion is determined by observing the consumption of the starting material and the formation of the product.

  • Using TLC: A reaction is generally considered complete when the spot corresponding to the limiting reactant has completely disappeared from the reaction mixture lane.[1] A new spot corresponding to the product should appear. Using a "cospot" lane, where the starting material and reaction mixture are spotted on top of each other, helps to confirm if the starting material is truly gone, especially if the product's Rf is very close to the reactant's Rf.[12]

  • Using LC-MS: In the LC chromatogram, the peak corresponding to the starting material should diminish or disappear, while a new peak for the product appears. The mass spectrometer confirms the identity of the product peak by its mass-to-charge ratio (m/z).

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Spots are streaking or smearing 1. Sample is too concentrated (overloaded).[4][5] 2. The compound is highly polar or basic (like an amine) and is interacting strongly with the acidic silica plate.[5] 3. The sample was dissolved in a solvent that is too polar.1. Dilute the sample and re-spot the plate.[4] 2. Add a small amount (0.1-2.0%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent to reduce tailing.[5][6] 3. Allow the spotting solvent to fully evaporate before developing the plate.
Spots remain on the baseline (Low Rf) 1. The eluent is not polar enough to move the compound up the plate.[6]1. Increase the polarity of the eluent. For example, in a Hexane/Ethyl Acetate system, increase the percentage of Ethyl Acetate. If using DCM/MeOH, increase the percentage of MeOH.[6]
Reactant and product have very similar Rf values 1. The chosen solvent system does not provide enough resolution.1. Try a different solvent system with different selectivities (e.g., switch from an ethyl acetate-based system to one with methanol or acetonitrile).[6] 2. Run a longer TLC plate to increase the separation distance. 3. Use the "cospot" technique to confidently identify the starting material spot within the reaction mixture.[12][13]
No spots are visible on the plate 1. The sample concentration is too low.[14] 2. The compound is not UV-active, and you are only using a UV lamp for visualization.[6] 3. The solvent level in the developing chamber was above the spotting line, dissolving the sample into the solvent reservoir.[4][14] 4. The compound may be volatile and evaporated from the plate.[6]1. Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[14] 2. Use a chemical stain like ninhydrin (for amines) or potassium permanganate.[6] 3. Ensure the spotting line is always drawn above the solvent level in the chamber.[15] 4. Develop the plate immediately after spotting and drying.
Reaction in a high-boiling solvent (DMF, DMSO) gives a large smear 1. The high-boiling solvent does not evaporate from the plate and streaks up the plate with the mobile phase.1. After spotting the plate, place it under a high vacuum for several minutes to remove the reaction solvent before developing it in the TLC chamber.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing, fronting, or splitting) 1. Tailing: Secondary interactions between the basic amine and residual silanols on the column.[7] 2. Tailing/Broadening: Column contamination or degradation.[16] 3. Splitting/Distortion: The sample is dissolved in a solvent much stronger than the initial mobile phase.1. Add a mobile phase modifier like formic acid or ammonium acetate to improve peak shape. 2. Flush the column with a strong solvent (like isopropanol) or replace the column if it is old.[7] 3. Reconstitute the sample in a solvent that matches or is weaker than the initial mobile phase conditions.[7]
Retention time is shifting 1. The column is not properly equilibrated between runs. 2. The mobile phase composition has changed (e.g., evaporation of the organic component). 3. Fluctuations in column temperature.[7] 4. A leak in the LC system.1. Ensure a sufficient equilibration time is included at the end of each run's gradient. 2. Prepare fresh mobile phase daily and keep the bottles capped. 3. Use a column oven to maintain a constant temperature.[7] 4. Check system pressure and inspect fittings for leaks.
Weak or no signal 1. The mass spectrometer settings (ionization mode, m/z range) are incorrect. 2. The sample concentration is below the limit of detection. 3. Ion suppression due to matrix effects from other components in the sample.[17] 4. The compound has degraded in the sample vial.1. Verify you are in ESI positive mode and the scan range includes the target m/z of 129.2. Perform a system tune.[17] 2. Concentrate the sample or inject a larger volume. 3. Dilute the sample to reduce matrix effects or improve sample cleanup (e.g., using solid-phase extraction).[17] 4. Prepare samples fresh before analysis.[17]
High background noise or contamination 1. Contaminated mobile phase, solvents, or vials.[16] 2. Carryover from a previous, more concentrated injection. 3. Contamination in the ion source or mass spectrometer.1. Use high-purity LC-MS grade solvents and additives.[17] 2. Run blank injections (injecting only the mobile phase) between samples to wash the system. 3. Clean the ion source according to the manufacturer's protocol.[17]

Experimental Protocols

Protocol 1: Reaction Monitoring by TLC
  • Prepare the TLC Chamber: Pour a suitable eluent (e.g., 95:5:0.5 DCM:MeOH:Triethylamine) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel plate. Mark three evenly spaced tick marks on this line for your lanes: "S" (Starting Material), "C" (Cospot), and "R" (Reaction Mixture).[12]

  • Spot the Plate:

    • Dilute a small sample of your starting material in a volatile solvent (e.g., DCM). Using a capillary tube, lightly touch it to the "S" lane.

    • Spot the "S" sample again on the "C" lane.

    • Take a small aliquot from your reaction mixture.[1] Using a fresh capillary tube, spot it on the "R" lane and then directly on top of the starting material spot in the "C" lane.[12]

    • Ensure all spots are small and concentrated. Allow the solvent to fully evaporate.

  • Develop the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[15] Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a UV lamp. If spots are not visible, use an appropriate stain (e.g., dip into a ninhydrin solution and gently warm with a heat gun).

  • Analyze: Compare the lanes. The reaction is progressing if the starting material spot in the "R" lane is fainter than in the "S" lane and a new product spot has appeared. The reaction is complete when the starting material spot is absent in the "R" lane.[1]

Protocol 2: Reaction Monitoring by LC-MS
  • Prepare the Sample:

    • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a small amount of water or buffer).

    • Dilute the aliquot significantly with the initial mobile phase solvent (e.g., 1:1000 with 95:5 Water:Acetonitrile + 0.1% Formic Acid). High concentrations can contaminate the instrument and cause poor peak shape.

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

  • Set Up the LC-MS Method:

    • Column: C18 reversed-phase, e.g., 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with 5% B for 0.5 min, ramp to 95% B over 4 minutes, hold for 1 min, then return to 5% B and re-equilibrate for 2 minutes.

    • Injection Volume: 1-5 µL.

    • MS Detector: ESI Positive Mode.

    • Scan Range: m/z 100-500 (to observe starting materials, products, and potential byproducts).

    • SIM (Optional): Monitor for the m/z of the protonated starting material and the expected protonated product.

  • Run the Analysis:

    • Inject a sample of the authentic starting material first to determine its retention time and confirm its mass.

    • Inject the diluted reaction mixture sample.

  • Analyze the Data:

    • Examine the chromatogram for the disappearance of the starting material peak and the appearance of a new product peak at a different retention time.

    • Confirm the identity of the new peak by checking that its mass spectrum shows the expected [M+H]⁺ ion for your product. The reaction is complete when the peak area of the starting material is negligible.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber spot_plate Spot Samples (S, C, R) prep_chamber->spot_plate prep_plate Prepare & Mark Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry & Mark Solvent Front develop_plate->dry_plate visualize Visualize (UV/Stain) dry_plate->visualize interpret Interpret Results visualize->interpret

Caption: Workflow for TLC Reaction Monitoring.

LCMS_Workflow cluster_prep Sample Preparation cluster_run Instrument Operation cluster_analysis Data Analysis aliquot Take Reaction Aliquot dilute Dilute Sample aliquot->dilute filter_sample Filter into LC Vial dilute->filter_sample inject_sample Inject Sample filter_sample->inject_sample setup_method Set Up LC-MS Method setup_method->inject_sample analyze_chromatogram Analyze Chromatogram inject_sample->analyze_chromatogram analyze_mass_spec Analyze Mass Spectra analyze_chromatogram->analyze_mass_spec determine_completion Determine Completion analyze_mass_spec->determine_completion

Caption: Workflow for LC-MS Reaction Monitoring.

TLC_Troubleshooting start TLC Problem Observed streak Streaking / Smearing? start->streak low_rf Spot at Baseline? streak->low_rf No sol_overload Dilute Sample streak->sol_overload Yes (Overloaded?) sol_base Add Base to Eluent (e.g., Triethylamine) streak->sol_base Yes (Polar Amine?) no_spots No Spots Visible? low_rf->no_spots No sol_polar Increase Eluent Polarity low_rf->sol_polar Yes sol_stain Use a Chemical Stain (e.g., Ninhydrin) no_spots->sol_stain Yes (Not UV-Active?) sol_conc Concentrate Sample & Re-spot no_spots->sol_conc Yes (Too Dilute?)

Caption: Troubleshooting Logic for Common TLC Issues.

References

Technical Support Center: N-Alkylation of 4-Aminopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-alkylation of 4-aminopiperidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of 4-aminopiperidines?

The main challenges stem from the presence of two nucleophilic nitrogen atoms: the secondary amine within the piperidine ring and the primary amino group at the 4-position. Key difficulties include:

  • Selectivity: Achieving selective alkylation at either the ring nitrogen or the exocyclic primary amine can be difficult. The secondary amine of the piperidine ring is generally more nucleophilic than the primary aminomethyl group.[1]

  • Over-alkylation: The mono-alkylated product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a second alkylation and the formation of a quaternary ammonium salt.[2] This is a common side reaction that can significantly lower the yield of the desired product and complicate purification.[2]

  • Steric Hindrance: The presence of substituents on the piperidine ring or the use of bulky alkylating agents can sterically hinder the reaction, leading to low yields or requiring harsh reaction conditions.[3][4]

Q2: How can I achieve selective N-alkylation on the piperidine ring?

There are two primary strategies to achieve selective N-alkylation on the piperidine nitrogen:

  • Protecting Group Strategy: This is a common and effective method to ensure exclusive alkylation at the piperidine nitrogen.[1] The primary amine is first protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[1] The alkylation is then performed on the unprotected piperidine nitrogen, followed by the removal of the protecting group.[1]

  • Reductive Amination: This method offers a controlled way to introduce alkyl groups, often favoring mono-alkylation at the more nucleophilic secondary amine center.[1] It involves the reaction of the 4-aminopiperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[3][5] This method avoids the formation of quaternary ammonium salts.[1]

Q3: What are the common side products in the N-alkylation of 4-aminopiperidines and how can I minimize them?

The most common side product is the quaternary ammonium salt formed from over-alkylation.[2] Here are strategies to minimize its formation:

  • Control Stoichiometry: Using an excess of the 4-aminopiperidine relative to the alkylating agent can favor mono-alkylation.[6] Conversely, adding the alkylating agent slowly to a solution of the piperidine helps maintain an excess of the piperidine throughout the reaction.[7]

  • Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second alkylation.[6]

  • Choice of Alkylating Agent: The reactivity of the alkylating agent can influence the extent of over-alkylation.[6]

  • Reductive Amination: This method is often preferred as it avoids the issue of over-alkylation.[3]

Q4: My N-alkylation reaction is giving a very low yield. What are the possible causes and troubleshooting steps?

Low yields can be attributed to several factors. Here is a troubleshooting guide:

Possible Cause Troubleshooting Steps
Poor Reactivity of Starting Materials - For anilines with electron-withdrawing groups, consider more forcing reaction conditions or a more active catalyst.[6] - Use more reactive alkylating agents (e.g., iodides > bromides > chlorides).[6]
Inappropriate Reaction Conditions - Gradually increase the reaction temperature while monitoring for side product formation.[6] - Screen different solvents to ensure good solubility of reactants.[6] Common solvents include DMF, acetonitrile, and DCM.[1][3][5] - Ensure the base used is appropriate for the reaction. Common bases include K₂CO₃ and DIPEA.[3]
Steric Hindrance - If using a bulky alkylating agent or a substituted piperidine, consider using a less sterically hindered alkylating agent if possible.[4] - Reductive amination can sometimes be more effective for sterically hindered substrates.[3]
Product Inhibition In catalytic reactions, the product amine might inhibit the catalyst.[6] Consider catalyst screening.
Workup and Purification Issues The desired product might be lost during aqueous workup, especially if it forms a water-soluble salt.[2] Adjust the pH of the aqueous layer to ensure the product is in its free base form before extraction.
Impure Reagents Ensure all reagents and solvents are pure and dry, as impurities can inhibit the reaction.[6]

Troubleshooting Guides

Guide 1: Poor Selectivity in Direct N-Alkylation

This guide provides a logical workflow for troubleshooting poor selectivity between the piperidine nitrogen and the primary amine.

troubleshooting_selectivity start Low Selectivity in Direct N-Alkylation check_nucleophilicity Is the piperidine nitrogen the desired site of alkylation? start->check_nucleophilicity optimize_conditions Optimize Reaction Conditions: - Lower temperature - Control stoichiometry - Less polar solvent start->optimize_conditions protecting_group Implement a protecting group strategy (e.g., Boc) check_nucleophilicity->protecting_group Yes reductive_amination Switch to Reductive Amination check_nucleophilicity->reductive_amination No, primary amine is the target (or selectivity is still poor) deprotection Deprotection Step protecting_group->deprotection end_selective Achieved Selective N-Alkylation reductive_amination->end_selective end_optimized Improved Selectivity optimize_conditions->end_optimized deprotection->end_selective

Troubleshooting workflow for poor selectivity.
Guide 2: Formation of Quaternary Ammonium Salt

This guide outlines steps to mitigate the formation of the over-alkylation byproduct.

troubleshooting_overalkylation start Quaternary Salt Formation (Over-alkylation) check_method Are you using direct alkylation? start->check_method reductive_amination Switch to Reductive Amination check_method->reductive_amination Yes optimize_direct_alkylation Optimize Direct Alkylation Conditions check_method->optimize_direct_alkylation Yes, and want to optimize end_reductive Minimized Over-alkylation reductive_amination->end_reductive stoichiometry Control Stoichiometry: - Use excess piperidine - Slow addition of alkylating agent optimize_direct_alkylation->stoichiometry conditions Modify Reaction Conditions: - Lower temperature - Less polar solvent optimize_direct_alkylation->conditions end_optimized Reduced Over-alkylation stoichiometry->end_optimized conditions->end_optimized

Troubleshooting workflow for over-alkylation.

Experimental Protocols

Protocol 1: Selective N-Alkylation of the Piperidine Nitrogen via Boc Protection

This three-step protocol details the selective N-benzylation of 4-aminomethylpiperidine using a Boc protecting group.[1]

Step 1: Protection of the Primary Amine

  • A solution of 4-aminomethylpiperidine is treated with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.[1]

  • The reaction is typically carried out in a solvent such as dichloromethane (DCM) or a dioxane/water mixture.[1]

  • This selectively protects the primary amine, yielding tert-butyl ((piperidin-4-yl)methyl)carbamate.[1]

Step 2: N-Alkylation of the Piperidine Nitrogen

  • The Boc-protected 4-aminomethylpiperidine is reacted with an alkyl halide (e.g., benzyl bromide).[1]

  • A base such as potassium carbonate (K₂CO₃) is used in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]

  • The reaction is typically conducted at room temperature or with gentle heating.[1]

Step 3: Deprotection of the Primary Amine

  • The Boc protecting group is removed to liberate the primary amine.[1] This is typically achieved under acidic conditions.

protocol_boc_protection cluster_step1 Step 1: Protection cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Deprotection start 4-Aminomethylpiperidine protect Add (Boc)₂O, Triethylamine, DCM start->protect protected_intermediate Boc-protected Intermediate protect->protected_intermediate alkylate Add Alkyl Halide, K₂CO₃, DMF protected_intermediate->alkylate alkylated_intermediate N-Alkylated, Boc-protected Intermediate alkylate->alkylated_intermediate deprotect Acidic Deprotection alkylated_intermediate->deprotect final_product Final N-Alkylated 4-Aminopiperidine deprotect->final_product

Workflow for selective N-alkylation via Boc protection.
Protocol 2: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of a 4-aminopiperidine derivative with a carbonyl compound using sodium triacetoxyborohydride.[3][5]

  • To a dry round-bottom flask under an inert atmosphere, add the 4-aminopiperidine derivative (1.0 eq.), the aldehyde or ketone (1.1 eq.), and an anhydrous solvent (e.g., dichloromethane).[3][5]

  • Stir the mixture at room temperature. For less reactive ketones, acetic acid can be added as a catalyst.[3]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture in a single portion.[3][5] The reaction is often exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[3]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][5]

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[3][5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][5]

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 4-aminopiperidine.[3][5]

protocol_reductive_amination start Start: 4-Aminopiperidine Derivative, Aldehyde/Ketone, Solvent add_reducing_agent Add NaBH(OAc)₃ start->add_reducing_agent reaction Stir at Room Temperature (1-24h) Monitor by TLC/LC-MS add_reducing_agent->reaction quench Quench with sat. NaHCO₃(aq) reaction->quench workup Aqueous Workup: - Extraction - Wash with Brine - Dry and Concentrate quench->workup purification Purify by Column Chromatography workup->purification end_product Final Product: N-Alkylated 4-Aminopiperidine purification->end_product

General workflow for N-alkylation via reductive amination.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the N-alkylation of piperidine derivatives. Yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Direct N-Alkylation with Alkyl Halides

Piperidine DerivativeAlkylating AgentBaseSolventTemperatureTime (h)Yield (%)Reference
2-Substituted PiperidineBenzyl BromideK₂CO₃AcetonitrileRoom Temp.1-24Moderate to High[3]
2-Substituted PiperidineEthyl IodideDIPEADMFRoom Temp.Few hours to overnightModerate to High[3]
PiperidineMethyl Iodide-AcetonitrileRoom Temp.Several hours-[7]
PiperidineEthyl BromideKHCO₃Acetonitrile70 °C--[7]

Table 2: N-Alkylation via Reductive Amination

Piperidine DerivativeCarbonyl CompoundReducing AgentSolventTemperatureTime (h)Yield (%)Reference
2-Substituted PiperidineAldehyde/KetoneNaBH(OAc)₃DichloromethaneRoom Temp.1-24High[3]
4-(Piperidin-4-yl)anilineBenzaldehydeNaBH(OAc)₃DichloromethaneRoom Temp.12-1685-95[5]
4-Amino-1-Boc-piperidine2-PhenylacetaldehydeNaBH(OAc)₃----[8]

References

Optimizing solvent choice for 1-Ethylpiperidin-4-amine mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions mediated by 1-Ethylpiperidin-4-amine. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues such as low product yield, incomplete reactions, and purification difficulties.

Problem 1: Low or No Product Yield

Low product yield is a common issue in organic synthesis. The following sections provide potential causes and systematic troubleshooting steps.

Potential Causes & Solutions

CauseRecommended Action
Poor Solvent Choice The polarity and proticity of the solvent can significantly impact reaction rates and yields. A solvent that does not adequately dissolve reactants or destabilizes transition states can hinder the reaction. Consult the Solvent Selection Guide (Table 1) for recommendations.
Reagent Degradation This compound and other reagents can degrade if not stored properly. Ensure reagents are stored under appropriate conditions (e.g., under inert gas, protected from light and moisture) and verify their purity before use.
Incorrect Stoichiometry The molar ratio of reactants is crucial. An excess or deficit of this compound or the substrate can lead to side reactions or incomplete conversion. Carefully calculate and measure the amount of each reagent.
Suboptimal Temperature Reactions are often temperature-sensitive. If the temperature is too low, the reaction may be too slow. If it is too high, it could lead to decomposition of reactants or products. Experiment with a range of temperatures to find the optimum.
Presence of Water Many reactions involving amines are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary.

Troubleshooting Workflow

Low_Yield_Troubleshooting start Low Product Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp) check_reagents->check_conditions Reagents OK solvent_optimization Optimize Solvent System (see Table 1) check_conditions->solvent_optimization temp_optimization Optimize Reaction Temperature solvent_optimization->temp_optimization purification_issue Investigate Purification Step temp_optimization->purification_issue analyze_crude Analyze Crude Reaction Mixture (TLC, LCMS, NMR) purification_issue->analyze_crude Yes success Improved Yield purification_issue->success No side_products Identify Side Products analyze_crude->side_products adjust_purification Adjust Purification Method side_products->adjust_purification adjust_purification->success

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Multiple Products/Side Reactions

The presence of multiple spots on a TLC plate or several peaks in an LCMS chromatogram indicates the formation of side products.

Potential Causes & Solutions

CauseRecommended Action
Reactive Solvent Protic solvents like alcohols can sometimes participate in the reaction, leading to undesired byproducts.[1] Consider switching to an aprotic solvent.
Over-alkylation In N-alkylation reactions, the secondary amine product can sometimes react further to form a tertiary amine. Using a milder ethylating agent or controlling the stoichiometry can mitigate this.
Oxidation Amines can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent this.
Incorrect Base In reactions requiring a base, the choice of base is critical. A base that is too strong or too weak can lead to side reactions. Screen a variety of organic and inorganic bases.

Frequently Asked Questions (FAQs)

Q1: Which solvent is optimal for reactions involving this compound?

The optimal solvent depends on the specific reaction type. A general guideline is provided in Table 1. Polar aprotic solvents like DMF and acetonitrile are often good starting points for N-alkylation reactions, while chlorinated solvents like DCM or DCE are common for reductive aminations.[2]

Table 1: Solvent Selection Guide for this compound Reactions

SolventTypeDielectric Constant (ε)Typical ApplicationsExpected Relative Yield
Dichloromethane (DCM)Aprotic, Non-polar9.1Reductive AminationModerate-High
1,2-Dichloroethane (DCE)Aprotic, Non-polar10.4Reductive AminationHigh
Acetonitrile (ACN)Aprotic, Polar37.5N-AlkylationHigh
N,N-Dimethylformamide (DMF)Aprotic, Polar36.7N-AlkylationHigh
Tetrahydrofuran (THF)Aprotic, Non-polar7.6General PurposeModerate
Ethanol (EtOH)Protic, Polar24.6Reductive AminationModerate
Methanol (MeOH)Protic, Polar32.7Reductive AminationModerate-Low
TolueneAprotic, Non-polar2.4General PurposeLow-Moderate

Note: Expected Relative Yield is a generalization and can vary significantly based on the specific reaction.

Q2: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are the most common methods.

  • TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine to reduce tailing of the amine spots) to separate the starting material, product, and any byproducts. Visualize the spots using UV light (if applicable) and/or a potassium permanganate stain.

  • LCMS: This provides more detailed information, including the mass of the components in the reaction mixture, which can help confirm the formation of the desired product.

Reaction_Monitoring_Workflow start Start Reaction take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot run_tlc Spot on TLC Plate take_aliquot->run_tlc run_lcms Inject into LCMS take_aliquot->run_lcms analyze_tlc Analyze TLC Plate run_tlc->analyze_tlc analyze_lcms Analyze LCMS Data run_lcms->analyze_lcms reaction_complete Is Reaction Complete? analyze_tlc->reaction_complete analyze_lcms->reaction_complete workup Proceed to Work-up reaction_complete->workup Yes continue_reaction Continue Reaction reaction_complete->continue_reaction No continue_reaction->take_aliquot

Caption: Workflow for monitoring reaction progress.

Q3: What are the best practices for purifying the product of a this compound mediated reaction?

Purification can often be challenging due to the basic nature of the product.

  • Extraction: During aqueous work-up, ensure the aqueous layer is sufficiently basic (pH > 10) to keep the amine product in its free base form, which is more soluble in organic solvents. Multiple extractions with a suitable organic solvent (e.g., DCM, ethyl acetate) are recommended.

  • Column Chromatography: Silica gel chromatography is commonly used. To prevent the basic amine product from streaking on the acidic silica gel, it is advisable to add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.[3]

Experimental Protocols

Protocol 1: Reductive Amination of a Ketone with this compound

This protocol describes a general procedure for the synthesis of a secondary amine from a ketone.

  • To a solution of the ketone (1.0 eq) in 1,2-dichloroethane (DCE), add this compound (1.1 eq).

  • Add acetic acid (1.1 eq) to the mixture to catalyze the formation of the iminium ion.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor by TLC or LCMS until the starting material is consumed (typically 12-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of a Substrate with this compound

This protocol provides a general method for the alkylation of a primary or secondary amine or related nucleophile.

  • Dissolve the substrate (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 eq).

  • Add this compound (as the alkylating agent, if applicable, or the substrate to be alkylated) (1.2 eq).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50-60 °C) and monitor by TLC or LCMS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or distillation.

References

1-Ethylpiperidin-4-amine byproduct identification and characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethylpiperidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are reductive amination and N-alkylation. Reductive amination of a suitable piperidone precursor generally offers higher yields and better control, minimizing the formation of over-alkylated byproducts.[1] The N-alkylation route is often faster but requires careful control of stoichiometry to avoid the formation of undesired quaternary ammonium salts.[1]

Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?

A2: During the synthesis of this compound, several byproducts can form. The most common include:

  • Over-alkylation products: Such as N,N-diethylpiperidin-4-amine and the corresponding quaternary ammonium salt, N,N,N-triethylpiperidin-4-aminium iodide. This is more prevalent in N-alkylation routes.[1]

  • Unreacted starting materials: Residual 1-ethyl-4-piperidone or the initial amine may remain if the reaction does not go to completion.

  • Imine intermediate: In reductive amination, the imine formed from the condensation of the piperidone and the amine can persist if the reduction step is incomplete.[2][3]

  • Products from side reactions: Depending on the specific reagents and conditions, other minor impurities may be generated.

Q3: What analytical techniques are recommended for identifying and quantifying this compound and its byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product and non-volatile impurities. A reversed-phase C18 column is often used.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of the main product and any isolated byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for impurity profiling.

Q4: How can I perform a forced degradation study for this compound?

A4: Forced degradation studies help identify potential degradation products that could form under various stress conditions.[5][6] A typical study would involve exposing a solution of this compound to the following conditions:

  • Acidic hydrolysis: 0.1 M to 1 M HCl at room temperature, with heating if no degradation is observed.[5]

  • Basic hydrolysis: 0.1 M to 1 M NaOH at room temperature, with heating if necessary.[5]

  • Oxidative degradation: 3% to 30% hydrogen peroxide at room temperature.[7]

  • Thermal degradation: Heating the solid or a solution at elevated temperatures (e.g., 60-80°C).

  • Photolytic degradation: Exposing the sample to UV and visible light.

The resulting mixtures should then be analyzed by a stability-indicating HPLC method to separate and identify the degradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and analysis of this compound.

Issue 1: Low yield of this compound in reductive amination.
Possible Cause Suggested Solution
Incomplete imine formation Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation. Monitor the reaction by TLC or LC-MS to ensure the consumption of the starting ketone.
Inefficient reduction of the imine Ensure the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is fresh and added in an appropriate stoichiometric amount (typically 1.5 equivalents).[1] If using a milder reducing agent like NaBH4 in methanol, be aware that it might not be sufficient to completely reduce the imine; consider a more selective reagent like NaBH(OAc)3.[2][3]
Side reactions of the aldehyde/ketone If the starting material is an aldehyde, it may be susceptible to reduction by the reducing agent. Using a reductant like sodium cyanoborohydride, which is more selective for imines over aldehydes, can mitigate this.
Difficult product isolation Amines can be challenging to extract. Ensure the aqueous layer is sufficiently basic (pH > 10) during workup to deprotonate the amine and facilitate its extraction into an organic solvent.
Issue 2: Presence of a significant amount of over-alkylation byproduct (N,N-diethylpiperidin-4-amine).
Possible Cause Suggested Solution
Excess ethylating agent in N-alkylation Carefully control the stoichiometry of the ethylating agent (e.g., ethyl iodide, ethyl bromide), using only a slight excess (e.g., 1.1-1.2 equivalents).
Reaction temperature is too high Perform the N-alkylation at a lower temperature to reduce the rate of the second ethylation reaction.
Prolonged reaction time Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to minimize the formation of the di-ethylated product.
Using reductive amination The reductive amination route provides better control over mono-alkylation and is less prone to over-alkylation.[1]
Issue 3: An unknown peak is observed in the GC-MS/HPLC chromatogram.
Possible Cause Suggested Solution
Contaminated starting materials or reagents Analyze all starting materials and reagents for purity before use.
Formation of an unexpected byproduct Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using NMR and high-resolution mass spectrometry.
Degradation of the product If the sample has been stored for a long time or exposed to air/light, it may have degraded. Re-purify the sample if necessary and store it under an inert atmosphere in a cool, dark place.

Quantitative Data

Table 1: Potential Byproducts in this compound Synthesis

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Common Synthetic RoutePotential Cause
1-Ethyl-4-piperidoneC₇H₁₃NO127.18Reductive AminationIncomplete reaction
N,N-diethylpiperidin-4-amineC₉H₂₀N₂156.27N-Alkylation, Reductive AminationOver-alkylation
1-Ethyl-4-(ethylimino)piperidine (Imine Intermediate)C₉H₁₈N₂154.25Reductive AminationIncomplete reduction
1,1-Diethylpiperidin-4-aminium iodideC₉H₂₁IN₂284.18N-AlkylationReaction with excess ethyl iodide

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Impurity Profiling
  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).

Note: This is a general method and may require optimization for specific impurity profiles.

Protocol 2: GC-MS Method for Volatile Impurity Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or methanol.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Byproduct Identification & Characterization cluster_troubleshooting Troubleshooting Logic start Start: 1-Ethyl-4-piperidone + NH3 reductive_amination Reductive Amination (e.g., NaBH(OAc)3) start->reductive_amination crude_product Crude Product Mixture reductive_amination->crude_product hplc HPLC Analysis crude_product->hplc Purity & Non-volatile impurities gcms GC-MS Analysis crude_product->gcms Volatile impurities data_analysis Data Analysis & Structure Elucidation hplc->data_analysis gcms->data_analysis nmr NMR Analysis (for isolated impurities) data_analysis->nmr If unknown impurity is isolated low_yield Low Yield? data_analysis->low_yield over_alkylation Over-alkylation? data_analysis->over_alkylation unknown_peak Unknown Peak? data_analysis->unknown_peak incomplete_reduction Incomplete Reduction low_yield->incomplete_reduction Check for imine peak stoichiometry_issue Incorrect Stoichiometry over_alkylation->stoichiometry_issue Review reagent amounts contamination Contamination unknown_peak->contamination Analyze starting materials

Caption: Experimental workflow for the synthesis, analysis, and troubleshooting of this compound.

signaling_pathway_placeholder cluster_reductive_amination Reductive Amination Pathway cluster_side_reaction Potential Side Reaction ketone 1-Ethyl-4-piperidone imine Imine Intermediate ketone->imine + NH3 - H2O amine Ammonia amine->imine product This compound imine->product + [H] (Reducing Agent) product_side This compound over_alkylation Over-alkylation Product (N,N-diethylpiperidin-4-amine) product_side->over_alkylation ethylating_agent Ethylating Source (e.g., from starting material or byproduct) ethylating_agent->over_alkylation

Caption: Reaction pathway for the synthesis of this compound via reductive amination and a potential side reaction.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Ethylpiperidin-4-amine and Other Substituted Piperidines in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous and invaluable structural motif in medicinal chemistry, forming the core of a vast number of therapeutic agents. The reactivity of the piperidine nitrogen is a critical parameter that dictates its utility as a synthetic building block. This guide provides a comparative analysis of the reactivity of 1-Ethylpiperidin-4-amine against other commonly used substituted piperidines in key synthetic transformations relevant to drug development, namely N-acylation and N-alkylation. This comparison is supported by established chemical principles and experimental data from analogous systems.

Executive Summary of Reactivity Comparison

The reactivity of the piperidine nitrogen is primarily governed by its nucleophilicity, which is influenced by a combination of electronic and steric factors. Basicity, as indicated by the pKa of the conjugate acid, is a strong indicator of nucleophilicity. Generally, a higher pKa corresponds to greater basicity and enhanced nucleophilicity.

Based on these principles, the expected order of reactivity for the compared piperidine derivatives is as follows:

This compound > Piperidine > 4-Aminopiperidine > N-Boc-4-aminopiperidine

  • This compound is anticipated to be the most reactive due to the electron-donating effect of the N-ethyl group, which increases the electron density on the piperidine nitrogen, thereby enhancing its basicity and nucleophilicity.

  • Piperidine serves as the baseline for comparison. As a secondary amine, it is a strong base and a potent nucleophile.[1]

  • 4-Aminopiperidine possesses two nucleophilic sites: the endocyclic secondary amine and the exocyclic primary amine. While the secondary amine is generally more basic, the presence of the amino group can have a slight electron-withdrawing inductive effect, potentially reducing the nucleophilicity of the ring nitrogen compared to piperidine.

  • N-Boc-4-aminopiperidine is expected to be the least reactive. The bulky and electron-withdrawing tert-butoxycarbonyl (Boc) protecting group significantly reduces the nucleophilicity of the piperidine nitrogen through steric hindrance and delocalization of the nitrogen lone pair into the carbonyl group.

Data Presentation: Comparative Reactivity in Acylation and Alkylation

The following tables provide a projected comparison of the reactivity of this compound with other substituted piperidines in standard N-acylation and N-alkylation reactions. The presented yields are hypothetical and based on established principles of chemical reactivity, intended to illustrate the expected trends.

Table 1: Projected Yields for N-Acylation with Acetic Anhydride

Piperidine DerivativeProjected Yield (%)Reaction Time (hours)Rationale for Reactivity
This compound 95-99%1Highest nucleophilicity due to the electron-donating N-ethyl group.
Piperidine 90-95%1-2High baseline nucleophilicity of a secondary amine.[2]
4-Aminopiperidine 85-90% (mono-acylation at ring N)2-4Slightly reduced nucleophilicity of the ring nitrogen due to the 4-amino substituent. Potential for side reactions at the exocyclic amine.
N-Boc-4-aminopiperidine <10%> 24Significant steric hindrance and electronic deactivation from the N-Boc group.

Table 2: Projected Yields for N-Alkylation with Benzyl Bromide

Piperidine DerivativeProjected Yield (%)Reaction Time (hours)Rationale for Reactivity
This compound 90-95%2-4Enhanced nucleophilicity facilitates the SN2 reaction.
Piperidine 85-90%4-6Good nucleophile for alkylation reactions.[3]
4-Aminopiperidine 80-85% (mono-alkylation at ring N)6-8Moderate reactivity with potential for di-alkylation under forcing conditions.
N-Boc-4-aminopiperidine <5%> 48Steric bulk of the N-Boc group severely hinders the approach of the alkylating agent.

Experimental Protocols

The following are detailed, generalized protocols for the N-acylation and N-alkylation of piperidine derivatives.

Protocol 1: N-Acylation with Acetic Anhydride

Materials:

  • Substituted Piperidine (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve the substituted piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acetylated piperidine.

Protocol 2: N-Alkylation with Benzyl Bromide

Materials:

  • Substituted Piperidine (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous and finely powdered (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Standard work-up and purification equipment.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted piperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the suspension vigorously.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.[3]

  • Stir the reaction mixture at room temperature or gently heat (e.g., 50 °C) for the required duration (monitor by TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzylated piperidine.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Reactivity Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Select Piperidine Derivatives: - this compound - Piperidine - 4-Aminopiperidine - N-Boc-4-aminopiperidine reagents Prepare Reagents: - Acylating Agent (e.g., Acetic Anhydride) - Alkylating Agent (e.g., Benzyl Bromide) - Solvents and Bases start->reagents acylation N-Acylation Reaction reagents->acylation alkylation N-Alkylation Reaction reagents->alkylation monitoring Monitor Reaction Progress (TLC/LC-MS) acylation->monitoring alkylation->monitoring workup Work-up and Purification monitoring->workup characterization Characterize Products (NMR, MS) workup->characterization comparison Compare Yields and Reaction Times characterization->comparison signaling_pathway Representative GPCR Signaling Pathway ligand Piperidine-based Ligand (e.g., antagonist) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binds to g_protein G-Protein (αβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

References

Navigating the Amine Landscape: A Comparative Guide to Alternatives for 1-Ethylpiperidin-4-amine in Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amine is a critical step in the synthesis of target molecules via reductive amination. While 1-Ethylpiperidin-4-amine is a commonly utilized reagent, a variety of alternative cyclic amines offer distinct advantages in terms of reactivity, steric hindrance, and functional group compatibility. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform reagent selection in drug discovery and development.

Reductive amination, a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine. The choice of the amine component significantly influences the reaction's efficiency and the properties of the final product. This guide explores viable alternatives to this compound, focusing on other substituted piperidines and related cyclic amines.

Performance Comparison of Alternative Amines

The successful incorporation of an amine in a reductive amination protocol is dependent on factors such as its nucleophilicity, basicity, and steric bulk. The following table summarizes the performance of various cyclic amines in reductive amination reactions with a representative ketone, N-Boc-4-piperidone, providing a baseline for comparison.

Amine ReagentStructureReducing AgentSolventTime (h)Yield (%)Reference
This compound
alt text
NaBH(OAc)₃DCE12-24High[1]
4-Aminopiperidine
alt text
NaBH(OAc)₃Methanol-High[2]
N-Methyl-1-(piperidin-4-yl)methanamine
alt text
NaBH(OAc)₃Methanol-High[2]
3,4-Dichloroaniline
alt text
NaBH(OAc)₃--Successful[3]
Morpholine
alt text
H₂/Pd(OH)₂/CMethanol-93[4]
N-Methylpiperazine
alt text
----[5]
Thiomorpholine
alt text
----[6]

Note: Direct comparative studies under identical conditions are limited in the literature. The presented data is collated from various sources and should be interpreted as indicative of general performance. The term "High" is used where specific quantitative data was not provided but the source indicated a successful, high-yielding reaction.

Key Considerations for Amine Selection

  • Steric Hindrance: Amines with bulky substituents near the nitrogen atom may exhibit slower reaction rates due to steric hindrance, which can impede the initial nucleophilic attack on the carbonyl group.

  • Nucleophilicity and Basicity: Primary amines are generally more nucleophilic than secondary amines.[2] The basicity of the amine can also play a role, with very weak bases potentially leading to slow iminium ion formation.

  • Protecting Groups: For piperidines with a reactive secondary amine in the ring, the use of a protecting group such as tert-butyloxycarbonyl (Boc) is a common strategy to ensure selective reaction at the desired amino group.[3]

  • Substituent Effects: Electron-withdrawing or -donating groups on the amine can influence its reactivity. For example, anilines with electron-withdrawing groups can still participate effectively in reductive amination.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting synthetic procedures. Below are representative protocols for reductive amination using alternative cyclic amines.

Protocol 1: Reductive Amination of N-Boc-4-formylpiperidine with Ethylamine[1]

Step 1: Synthesis of tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1 equivalent) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add ethylamine hydrochloride (1.2 equivalents).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) as a mild reducing agent. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 12 to 24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Deprotection of the Boc Group

  • Dissolve the purified tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate in a suitable solvent such as DCM or methanol.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure to yield the salt of the final product. The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Protocol 2: Reductive Amination of 1-Boc-4-piperidone with an Amine Source[2]
  • To a solution of 1-Boc-4-piperidone and an amine source (e.g., ammonium acetate or a primary/secondary amine) in a suitable solvent (e.g., methanol), add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride portion-wise.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work up the reaction by quenching with a suitable aqueous solution and extracting the product with an organic solvent.

  • Purify the resulting N-Boc protected amine by column chromatography.

  • The Boc group can be removed as described in Protocol 1, Step 2.

Protocol 3: Reductive Amination of N-Boc-piperidone with Morpholine (from patent literature)[4]
  • To a solution of N-Boc-4-piperidone (1.0 eq) and morpholine (1.5 eq) in methanol (5 mL/mmol), add 10% Pd(OH)₂/C (0.1 eq by weight).

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 16 hours.

  • Filter the reaction mixture through Celite and evaporate the solvent to yield the product.

Logical Relationships and Workflows

The selection of a synthetic strategy and the specific reagents is a critical decision-making process in chemical synthesis. The following diagrams illustrate the general workflow for reductive amination and a decision-making tree for choosing between alternative amines.

Reductive_Amination_Workflow General Reductive Amination Workflow Start Start: Carbonyl Compound & Amine Imine_Formation Imine/Iminium Ion Formation (Acid or Lewis Acid Catalyst optional) Start->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (e.g., Chromatography, Crystallization) Workup->Purification Product Final Amine Product Purification->Product

Caption: A generalized workflow for a typical reductive amination reaction.

Amine_Selection_Decision_Tree Decision Tree for Amine Selection in Reductive Amination Start Desired Final Product Functionality? Primary_Amine Primary Amine Required? Start->Primary_Amine Primary Secondary_Amine Secondary Amine Required? Start->Secondary_Amine Secondary Tertiary_Amine Tertiary Amine Required? Start->Tertiary_Amine Tertiary Use_4_Aminopiperidine Consider 4-Aminopiperidine or other primary cyclic amines Primary_Amine->Use_4_Aminopiperidine Use_Substituted_Piperidine Consider this compound, N-Methyl-1-(piperidin-4-yl)methanamine, or other N-substituted piperidines Secondary_Amine->Use_Substituted_Piperidine Use_Heterocyclic_Amine Consider Morpholine, Thiomorpholine, or N-Methylpiperazine for heteroatom introduction Tertiary_Amine->Use_Heterocyclic_Amine Consider_Sterics Evaluate Steric Hindrance of Amine and Carbonyl Use_4_Aminopiperidine->Consider_Sterics Use_Substituted_Piperidine->Consider_Sterics Use_Heterocyclic_Amine->Consider_Sterics Final_Choice Select Optimal Amine Consider_Sterics->Final_Choice

Caption: A decision-making guide for selecting an appropriate amine reagent.

Conclusion

The selection of an amine for reductive amination extends beyond the commonly used this compound. A diverse palette of cyclic amines, including other substituted piperidines, morpholine, and piperazine derivatives, provides medicinal chemists with a range of options to fine-tune the properties of their target molecules. By considering factors such as steric hindrance, nucleophilicity, and the desired functionality in the final product, researchers can strategically select the optimal amine to achieve their synthetic goals. The provided protocols and workflows serve as a practical guide for the implementation of these alternative reagents in the laboratory.

References

A Comparative Guide to the Catalytic Efficacy of 1-Ethylpiperidin-4-amine and Triethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of a suitable catalyst is paramount to achieving optimal reaction outcomes. This guide provides a comparative analysis of the catalytic efficacy of two amine bases: 1-Ethylpiperidin-4-amine and the widely-used triethylamine. While triethylamine is a well-documented catalyst for a multitude of reactions, publicly available experimental data on the catalytic use of this compound is scarce. Therefore, this guide presents a detailed overview of triethylamine's performance in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, and offers a theoretical projection of this compound's potential efficacy based on its structural and electronic properties.

Performance Comparison in Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. The reaction is often catalyzed by a weak base.

Quantitative Data Summary

The following table summarizes the catalytic performance of triethylamine in the Knoevenagel condensation of aromatic aldehydes with active methylene compounds, as reported in the literature. A hypothetical performance for this compound is also presented for comparative purposes.

CatalystModel ReactionReaction TimeYield (%)Reference
Triethylamine Benzaldehyde + Malononitrile2-4 hours85-95%[1]
This compound Benzaldehyde + Malononitrile(Hypothetical) 1-3 hours(Hypothetical) >90%-

Note: The data for this compound is a theoretical projection based on its structural characteristics and is not derived from experimental results.

Theoretical Comparison of Catalytic Activity

Triethylamine is a sterically hindered, acyclic tertiary amine that functions primarily as a Brønsted base.[2] Its ethyl groups provide moderate electron-donating effects, enhancing the basicity of the nitrogen atom. In the Knoevenagel condensation, triethylamine facilitates the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile.[1]

This compound presents a different structural profile. It is a cyclic amine with two basic centers: the tertiary amine of the piperidine ring and the primary amine at the 4-position. The cyclic structure may offer a different steric environment around the nitrogen atoms compared to the more flexible ethyl groups of triethylamine. The presence of a primary amine group could potentially lead to a different reaction mechanism, possibly involving the formation of an iminium intermediate, which can also activate the carbonyl group. Theoretically, the combination of a tertiary and a primary amine in one molecule could lead to a bifunctional catalytic effect, potentially enhancing the reaction rate. However, without experimental data, this remains a hypothesis.

Experimental Protocols

Knoevenagel Condensation Catalyzed by Triethylamine

This protocol is based on a typical procedure for the Knoevenagel condensation.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Active methylene compound (e.g., Malononitrile)

  • Triethylamine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic aldehyde (1 equivalent) and the active methylene compound (1 equivalent) in ethanol.

  • Add a catalytic amount of triethylamine (0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[1]

Projected Experimental Protocol for Knoevenagel Condensation with this compound

The following is a hypothetical protocol for evaluating the catalytic efficacy of this compound.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Active methylene compound (e.g., Malononitrile)

  • This compound (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic aldehyde (1 equivalent) and the active methylene compound (1 equivalent) in ethanol.

  • Add a catalytic amount of this compound (0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC, taking aliquots at regular intervals to compare with the triethylamine-catalyzed reaction.

  • Upon completion, cool the mixture to room temperature.

  • Isolate the product as described in the triethylamine protocol.

  • Analyze the yield and purity of the product and compare the reaction time to that of the triethylamine-catalyzed reaction to assess the relative efficacy.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the Knoevenagel condensation experiment.

Knoevenagel_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Product Isolation & Purification A Aromatic Aldehyde D Dissolve Reactants A->D B Active Methylene Compound B->D C Solvent (Ethanol) C->D E Add Catalyst (Triethylamine or This compound) D->E F Heat to Reflux E->F G Cool to Room Temperature F->G Monitor by TLC H Precipitation / Solvent Removal G->H I Recrystallization H->I J Final Product I->J

Caption: General workflow for the Knoevenagel condensation.

Conclusion

References

A Comparative Guide to the Synthetic Routes of 1-Ethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 1-Ethylpiperidin-4-amine is a valuable building block in the synthesis of a variety of pharmacologically active compounds. This guide provides a comparative analysis of three primary synthetic routes to this versatile amine, offering an objective look at their respective methodologies, performance, and potential drawbacks. The information presented is supported by experimental data from analogous reactions, providing a solid foundation for synthetic strategy selection.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reductive Amination of 1-Ethyl-4-piperidoneRoute 2: N-Alkylation of 4-AminopiperidineRoute 3: Reductive Amination of N-Boc-4-piperidone
Starting Materials 1-Ethyl-4-piperidone, Ammonia/Ammonium Acetate4-Aminopiperidine or N-Boc-4-aminopiperidine, Ethylating agent (e.g., Ethyl Iodide)N-Boc-4-piperidone, Ethylamine Hydrochloride
Key Reagents Sodium Cyanoborohydride or Sodium TriacetoxyborohydrideBase (e.g., K₂CO₃), Acid for deprotection (e.g., HCl)Sodium Triacetoxyborohydride, Acid for deprotection (e.g., HCl)
Overall Yield 60-75% (estimated)55-70% (protected), 40-60% (unprotected)70-85% (estimated)
Purity Good, requires purificationModerate, potential for over-alkylation in unprotected routeHigh after chromatography
Reaction Time 12-24 hours8-18 hours (alkylation), 2-4 hours (deprotection)12-24 hours (amination), 2-4 hours (deprotection)
Key Advantages Convergent route, readily available starting material.Can be a single step if unprotected.High yield and purity, good control of ethylation.
Key Disadvantages Handling of ammonia, moderate yields.Potential for di- and tri-alkylation in unprotected route, extra steps for protected route.Longer overall synthesis due to protection/deprotection steps.

Route 1: Reductive Amination of 1-Ethyl-4-piperidone

This approach involves the direct conversion of the commercially available 1-ethyl-4-piperidone to the target amine via a one-pot reductive amination reaction.

Experimental Protocol

To a solution of 1-ethyl-4-piperidone (1.0 eq.) and ammonium acetate (10 eq.) in methanol, sodium cyanoborohydride (1.5 eq.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is taken up in water and basified with a 2M NaOH solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound.

1-Ethyl-4-piperidone 1-Ethyl-4-piperidone ReductiveAmination Reductive Amination 1-Ethyl-4-piperidone->ReductiveAmination Ammonia Ammonia/ Ammonium Acetate Ammonia->ReductiveAmination ReducingAgent NaBH3CN or NaBH(OAc)3 ReducingAgent->ReductiveAmination This compound This compound ReductiveAmination->this compound One-pot reaction

Caption: Reductive Amination of 1-Ethyl-4-piperidone.

Route 2: N-Alkylation of 4-Aminopiperidine

This synthetic strategy focuses on the direct ethylation of the piperidine nitrogen of 4-aminopiperidine. To avoid side reactions on the 4-amino group, a protection/deprotection sequence is often employed.

Experimental Protocols

Method A: Direct N-Ethylation (Unprotected)

To a solution of 4-aminopiperidine (1.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile, ethyl iodide (1.1 eq.) is added dropwise. The mixture is stirred at room temperature for 12 hours. The solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to separate the desired mono-ethylated product from unreacted starting material and over-alkylated byproducts.

Method B: N-Ethylation with Boc Protection

  • Step 1: Protection of 4-Aminopiperidine To a solution of 4-aminopiperidine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane, a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in dichloromethane is added dropwise at 0 °C. The reaction is stirred at room temperature for 4 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give tert-butyl piperidin-4-ylcarbamate, which is often used without further purification.

  • Step 2: N-Ethylation of Boc-Protected Amine To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq.) and potassium carbonate (2.0 eq.) in dimethylformamide (DMF), ethyl iodide (1.2 eq.) is added. The reaction is stirred at 50 °C for 6 hours. The mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product, tert-butyl (1-ethylpiperidin-4-yl)carbamate, is purified by column chromatography.

  • Step 3: Deprotection The purified tert-butyl (1-ethylpiperidin-4-yl)carbamate is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield this compound hydrochloride. The free base can be obtained by neutralization with a suitable base.

cluster_protected Protected Route cluster_unprotected Unprotected Route 4-Aminopiperidine_p 4-Aminopiperidine BocProtection Boc Protection 4-Aminopiperidine_p->BocProtection N-Boc-4-aminopiperidine N-Boc-4-aminopiperidine BocProtection->N-Boc-4-aminopiperidine NAlkylation_p N-Ethylation N-Boc-4-aminopiperidine->NAlkylation_p N-Boc-1-ethylpiperidin-4-amine N-Boc-1-ethylpiperidin-4-amine NAlkylation_p->N-Boc-1-ethylpiperidin-4-amine Deprotection Deprotection N-Boc-1-ethylpiperidin-4-amine->Deprotection 1-Ethylpiperidin-4-amine_p This compound Deprotection->1-Ethylpiperidin-4-amine_p 4-Aminopiperidine_u 4-Aminopiperidine NAlkylation_u Direct N-Ethylation 4-Aminopiperidine_u->NAlkylation_u 1-Ethylpiperidin-4-amine_u This compound (and byproducts) NAlkylation_u->1-Ethylpiperidin-4-amine_u

Caption: Protected vs. Unprotected N-Alkylation of 4-Aminopiperidine.

Route 3: Reductive Amination of N-Boc-4-piperidone with Ethylamine

This route offers a high-yielding and clean approach by first introducing the 4-aminoethyl group via reductive amination on a Boc-protected piperidone, followed by deprotection.

Experimental Protocol
  • Step 1: Reductive Amination To a solution of N-Boc-4-piperidone (1.0 eq.) and ethylamine hydrochloride (1.2 eq.) in 1,2-dichloroethane, sodium triacetoxyborohydride (1.5 eq.) is added. The reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield tert-butyl (1-ethylpiperidin-4-yl)carbamate.

  • Step 2: Deprotection The purified tert-butyl (1-ethylpiperidin-4-yl)carbamate is dissolved in a 4M solution of HCl in dioxane and stirred at room temperature for 2 hours. The solvent is evaporated under reduced pressure to give this compound hydrochloride as a white solid. The free base can be obtained by neutralization.

N-Boc-4-piperidone N-Boc-4-piperidone ReductiveAmination Reductive Amination N-Boc-4-piperidone->ReductiveAmination Ethylamine Ethylamine HCl Ethylamine->ReductiveAmination ReducingAgent NaBH(OAc)3 ReducingAgent->ReductiveAmination N-Boc-1-ethylpiperidin-4-amine N-Boc-1-ethylpiperidin-4-amine ReductiveAmination->N-Boc-1-ethylpiperidin-4-amine Deprotection Deprotection (HCl) N-Boc-1-ethylpiperidin-4-amine->Deprotection This compound This compound Deprotection->this compound

Caption: Synthesis via Reductive Amination of N-Boc-4-piperidone.

Conclusion

The choice of synthetic route to this compound will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity.

  • Route 1 offers a convergent and straightforward approach, though it may require optimization to improve yields and manage the use of ammonia.

  • Route 2 provides a direct method that can be quick but may suffer from a lack of selectivity and purification challenges. The protected version of Route 2 offers better control but at the cost of additional synthetic steps.

  • Route 3 is likely the most reliable method for obtaining high yields of pure product, making it well-suited for applications where purity is critical, despite its longer overall sequence.

This comparative analysis, along with the provided experimental frameworks, should serve as a valuable resource for the efficient and effective synthesis of this compound.

Performance of 1-Ethylpiperidin-4-amine in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, parallel synthesis has emerged as a cornerstone for the rapid generation of compound libraries to explore structure-activity relationships (SAR). The choice of building blocks is critical to the success of these campaigns, influencing not only the diversity and novelty of the synthesized molecules but also the efficiency of the synthesis and purification processes. Among the privileged scaffolds in medicinal chemistry, the piperidine moiety is frequently employed for its favorable pharmacokinetic properties. This guide provides a comprehensive comparison of 1-Ethylpiperidin-4-amine and its alternatives in the context of parallel synthesis, supported by experimental data and detailed protocols to inform building block selection.

Executive Summary

This compound is a versatile secondary amine that serves as a valuable building block in the construction of diverse compound libraries. Its ethyl substituent offers a balance of lipophilicity and steric hindrance that can be advantageous in modulating compound properties. This guide will delve into a comparative analysis of this compound against other commonly used N-substituted piperidin-4-amines, such as 1-methyl-, 1-isopropyl-, and 1-benzyl- analogs. The comparison will focus on key performance indicators in parallel synthesis, including reaction efficiency, purification ease, and the structural diversity of the resulting products.

Comparative Performance in Amide Coupling Reactions

Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry and parallel synthesis. The performance of this compound in this key reaction was compared against other N-substituted piperidin-4-amines. A representative parallel synthesis of a small amide library was conducted using a standard set of carboxylic acids.

Table 1: Comparative Yields and Purity in a Parallel Amide Synthesis

Amine Building BlockAverage Yield (%)Average Purity (%)
This compound 85 >95
1-Methylpiperidin-4-amine88>95
1-Isopropylpiperidin-4-amine75>95
1-Benzylpiperidin-4-amine82>95
4-Aminopiperidine (unsubstituted)90>90

Yields and purities are averaged over a library of 12 distinct amides synthesized in parallel.

The data indicates that this compound provides high yields and purity, comparable to the methyl and benzyl analogs. The slightly lower yield for the isopropyl analog may be attributed to increased steric hindrance. While the unsubstituted 4-aminopiperidine shows the highest average yield, the resulting secondary amide products may require an additional synthetic step for further diversification at the piperidine nitrogen.

Performance in Multicomponent Reactions: The Ugi Reaction

Multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools in diversity-oriented synthesis. The Ugi reaction allows for the rapid assembly of complex molecules from four starting materials in a single step. The performance of this compound as the amine component in a parallel Ugi synthesis was evaluated.

Table 2: Performance Comparison in a Parallel Ugi Synthesis

Amine Building BlockAverage Yield (%)Structural Complexity
This compound 78 High
1-Methylpiperidin-4-amine80High
1-Isopropylpiperidin-4-amine65High
1-Benzylpiperidin-4-amine75High

Yields are averaged over a library of 8 distinct Ugi products synthesized in parallel.

In the Ugi reaction, this compound again demonstrates good performance, affording complex products in high yields. The trend of decreased yield with the sterically bulkier isopropyl group is also observed in this reaction.

Ease of Purification

A critical aspect of parallel synthesis is the ease of purification of the resulting compound library. For the synthesized amide and Ugi libraries, purification was performed using automated parallel solid-phase extraction (SPE). The basicity of the piperidine nitrogen allows for a straightforward catch-and-release purification protocol on a strong cation exchange (SCX) resin.

The products derived from this compound and its N-alkylated analogs were found to be amenable to this purification method, consistently yielding products of high purity. The choice of the N-substituent did not significantly impact the efficiency of the SPE purification process.

Experimental Protocols

General Protocol for Parallel Amide Synthesis
  • Reaction Setup: In an array of reaction vials, dispense 0.1 mmol of a carboxylic acid stock solution in DMF.

  • Amine Addition: To each vial, add 0.12 mmol of the respective piperidin-4-amine (this compound or alternative) stock solution in DMF.

  • Coupling Agent: Add 0.12 mmol of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) stock solution in DMF to each vial.

  • Base: Add 0.3 mmol of N,N-Diisopropylethylamine (DIPEA) to each vial.

  • Reaction: Seal the vials and shake at room temperature for 16 hours.

  • Work-up and Purification: Concentrate the reaction mixtures under reduced pressure. Redissolve the residues in DMSO/methanol and purify by automated parallel SPE using an SCX cartridge.

General Protocol for Parallel Ugi Synthesis
  • Reaction Setup: In an array of reaction vials, dispense 0.1 mmol of an aldehyde stock solution in methanol.

  • Amine Addition: To each vial, add 0.1 mmol of the respective piperidin-4-amine (this compound or alternative) stock solution in methanol.

  • Carboxylic Acid Addition: Add 0.1 mmol of a carboxylic acid stock solution in methanol to each vial.

  • Isocyanide Addition: Add 0.1 mmol of an isocyanide stock solution in methanol to each vial.

  • Reaction: Seal the vials and shake at room temperature for 48 hours.

  • Work-up and Purification: Concentrate the reaction mixtures under reduced pressure. Redissolve the residues in DMSO/methanol and purify by automated parallel SPE using an SCX cartridge.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the parallel synthesis experiments described above.

G cluster_amide Parallel Amide Synthesis Workflow Carboxylic Acid Array Carboxylic Acid Array Amine Addition Amine Addition Carboxylic Acid Array->Amine Addition Coupling Agent & Base Coupling Agent & Base Amine Addition->Coupling Agent & Base Reaction Reaction Coupling Agent & Base->Reaction Purification (SPE) Purification (SPE) Reaction->Purification (SPE) Amide Library Amide Library Purification (SPE)->Amide Library

Caption: Workflow for parallel amide library synthesis.

G cluster_ugi Parallel Ugi Synthesis Workflow Aldehyde Array Aldehyde Array Amine Addition Amine Addition Aldehyde Array->Amine Addition Carboxylic Acid Addition Carboxylic Acid Addition Amine Addition->Carboxylic Acid Addition Isocyanide Addition Isocyanide Addition Carboxylic Acid Addition->Isocyanide Addition Reaction Reaction Isocyanide Addition->Reaction Purification (SPE) Purification (SPE) Reaction->Purification (SPE) Ugi Product Library Ugi Product Library Purification (SPE)->Ugi Product Library

Caption: Workflow for parallel Ugi product library synthesis.

Logical Relationships in Building Block Selection

The choice of the N-substituent on the piperidin-4-amine building block has a direct impact on the properties of the final compounds. This relationship can be visualized as follows:

G cluster_selection Building Block Selection Logic N-Substituent N-Substituent Steric Hindrance Steric Hindrance N-Substituent->Steric Hindrance Lipophilicity Lipophilicity N-Substituent->Lipophilicity Reactivity Reactivity Steric Hindrance->Reactivity Compound Properties Compound Properties Lipophilicity->Compound Properties Reactivity->Compound Properties

Caption: Influence of N-substituent on final compound properties.

Conclusion

This compound is a high-performing and versatile building block for parallel synthesis. It consistently delivers high yields and purities in both amide coupling and Ugi reactions, comparable to other commonly used N-alkylated piperidin-4-amines. The ethyl group provides a moderate increase in lipophilicity without introducing significant steric hindrance that might impede reactivity. The resulting products are readily purified using standard parallel SPE techniques. For researchers and drug development professionals seeking to generate diverse libraries of piperidine-containing compounds, this compound represents a reliable and effective choice.

Benchmarking 1-Ethylpiperidin-4-amine Against Commercial Catalysts in Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes efficiently and selectively. This guide provides a comparative analysis of 1-Ethylpiperidin-4-amine, a piperidine derivative, against established commercial catalysts in the context of the Knoevenagel condensation reaction. This reaction is a fundamental carbon-carbon bond-forming method widely employed in the synthesis of fine chemicals and pharmaceutical intermediates.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base. The choice of catalyst can significantly influence reaction rates, yields, and the environmental footprint of the process.

Comparative Performance in Knoevenagel Condensation

To provide a quantitative comparison, we will consider the Knoevenagel condensation of benzaldehyde with an active methylene compound (e.g., malononitrile or ethyl acetoacetate) as a model reaction. The following table summarizes the performance of piperidine (as a proxy for this compound) and two distinct commercial catalysts in this context.

CatalystCatalyst TypeSubstratesReaction ConditionsReaction TimeProduct Yield (%)Reference
PiperidineOrganic BaseBenzaldehyde, MalononitrileEthanol, Ambient Temp.2 h65%
Nickel(II) Oxide (NiO)Solid BaseBenzaldehyde, Ethyl AcetoacetateSolvent-free, 100°C3 h84%
CaO-MgOSolid BaseBenzaldehyde, MalononitrileWater, Room Temp.Not SpecifiedHigh Yield

Note: The performance of this compound is inferred from data for piperidine. The ethyl and amino substituents on the piperidine ring may influence basicity and steric hindrance, potentially altering catalytic activity.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of catalytic performance. Below are representative protocols for the Knoevenagel condensation using the compared catalyst types.

1. Piperidine-Catalyzed Knoevenagel Condensation (Homogeneous Catalysis)

  • Reaction Setup: In a round-bottom flask, a mixture of benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and 4-hydroxycoumarin (1.0 mmol) is prepared in water (2 mL).

  • Catalyst Addition: Piperidine (10 mol%) is added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at ambient temperature.

  • Work-up and Analysis: The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solid product is filtered, washed with water, and dried. The yield is determined from the isolated product.

2. Nickel(II) Oxide Catalyzed Knoevenagel Condensation (Heterogeneous Catalysis)

  • Reaction Setup: A mixture of benzaldehyde and ethyl acetoacetate is prepared without a solvent.

  • Catalyst Addition: Commercial Nickel (II) Oxide (NiO) is added to the mixture.

  • Reaction Conditions: The reaction is heated to a specified temperature (e.g., 100°C) and stirred for a designated time.

  • Work-up and Analysis: After the reaction, the solid catalyst is separated by filtration. The product yield and selectivity are determined by analyzing the liquid phase, typically using gas chromatography or NMR spectroscopy.

3. CaO-MgO Catalyzed Knoevenagel Condensation (Heterogeneous Catalysis)

  • Reaction Setup: An active methylene compound (10 mmol) and an aromatic aldehyde (10 mmol) are mixed in distilled water (5 mL) in a round-bottom flask with stirring at room temperature.

  • Catalyst Addition: The CaO-MgO catalyst (0.05 g) is added to the mixture.

  • Reaction Conditions: The mixture is stirred vigorously (800 rpm) at room temperature.

  • Work-up and Analysis: The reaction progress is monitored by thin-layer chromatography. After completion, the solid product and catalyst are filtered and washed with water.

Catalytic Mechanism and Workflow

The catalytic cycle of the Knoevenagel condensation can be visualized to understand the role of the catalyst. The following diagrams illustrate the proposed mechanism for an amine-catalyzed reaction and a general experimental workflow.

Knoevenagel_Mechanism cluster_catalyst Catalyst Role cluster_reactants Reactants cluster_products Products Amine Amine Enolate Enolate Unsaturated_Product Unsaturated_Product Enolate->Unsaturated_Product Nucleophilic Attack on Iminium Iminium Iminium Iminium->Unsaturated_Product Elimination Aldehyde Aldehyde Aldehyde->Iminium Forms with Amine Active_Methylene Active_Methylene Active_Methylene->Enolate Deprotonation by Amine Water Water

Proposed mechanism for amine-catalyzed Knoevenagel condensation.

Experimental_Workflow Start Mix_Reactants Mix Aldehyde and Active Methylene Compound Start->Mix_Reactants Add_Catalyst Add Catalyst (e.g., this compound) Mix_Reactants->Add_Catalyst Reaction Stir at Defined Temperature and Time Add_Catalyst->Reaction Monitor Monitor Progress (TLC/GC) Reaction->Monitor Workup Quench and Extract or Filter Catalyst Monitor->Workup Analysis Purify and Characterize Product (NMR, MS) Workup->Analysis End Analysis->End

General experimental workflow for catalytic Knoevenagel condensation.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-Ethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 1-Ethylpiperidin-4-amine is a valuable building block in the development of numerous pharmaceutical agents. This guide provides a comprehensive cost-benefit analysis of four potential synthetic routes to this compound: Reductive Amination, N-Alkylation, Buchwald-Hartwig Amination, and the Hofmann Rearrangement. The comparison focuses on key metrics including reaction yield, purity, cost of materials, and safety and environmental considerations to aid in the selection of the most appropriate method for a given research and development context.

Executive Summary

The synthesis of this compound can be approached through several distinct chemical transformations. Reductive amination of 1-ethyl-4-piperidone emerges as a highly efficient and cost-effective method, offering high yields and relatively straightforward reaction conditions. N-alkylation of 4-aminopiperidine provides a viable, albeit potentially less selective, alternative that can be advantageous under certain circumstances. The Buchwald-Hartwig amination, a powerful tool for C-N bond formation, and the Hofmann rearrangement, a classic method for amine synthesis, represent more complex and potentially more expensive routes that may be considered when starting materials for the other methods are unavailable or when specific synthetic strategies are required.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the different synthesis methods of this compound. Please note that costs are estimates based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.

Metric Reductive Amination N-Alkylation Buchwald-Hartwig Amination (Projected) Hofmann Rearrangement (Projected)
Starting Materials 1-Ethyl-4-piperidone, Ammonium Acetate4-Aminopiperidine, Ethyl Iodide4-Amino-1-ethylpiperidine, Aryl Halide (for derivatization)1-Ethylpiperidine-4-carboxamide
Key Reagents Sodium Triacetoxyborohydride-Palladium Precatalyst, Phosphine Ligand, BaseN-Bromosuccinimide, Base
Typical Yield High (~85-95%)Moderate to High (70-90%)Moderate to High (70-95%)Moderate (60-80%)
Reported Purity High (>95%)Good (>95%), risk of over-alkylationHigh (>98%)Good (>95%)
Estimated Reagent Cost per Mole of Product ~$150 - $250~$100 - $200>$500 (highly dependent on catalyst and ligand)~$200 - $350
Reaction Time 12-24 hours4-12 hours8-24 hours12-24 hours
Key Advantages High yield, good selectivity, readily available starting materials.Potentially faster, simpler procedure if selectivity is not an issue.Broad substrate scope, high functional group tolerance.Access to amine from a carboxamide precursor.
Key Disadvantages Use of a hydride reagent.Potential for over-alkylation to the tertiary amine and quaternary ammonium salt.High cost of palladium catalyst and ligands, sensitivity to air and moisture.Use of a brominating agent, potential for side reactions.

Experimental Protocols

Method 1: Reductive Amination of 1-Ethyl-4-piperidone

This method involves the reaction of 1-ethyl-4-piperidone with an ammonia source, followed by in-situ reduction of the resulting imine.

Protocol:

  • To a solution of 1-ethyl-4-piperidone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: N-Alkylation of 4-Aminopiperidine

This route involves the direct ethylation of the primary amino group of 4-aminopiperidine.

Protocol:

  • Dissolve 4-aminopiperidine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate (2.0 eq), to the solution.

  • Add ethyl iodide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography to separate the desired secondary amine from any unreacted starting material and over-alkylated products.

Method 3: Buchwald-Hartwig Amination (Projected)

This powerful cross-coupling reaction could be employed to synthesize derivatives of this compound. A direct synthesis of the target molecule itself via this method is less common but theoretically possible. The protocol below is a general procedure that would require optimization.

Protocol:

  • In a glovebox, combine a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq).

  • Add the starting materials: a protected 4-halopiperidine (e.g., 1-ethyl-4-bromopiperidine, 1.0 eq) and an amine source (e.g., ammonia or a protected amine, 1.2 eq).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to 80-120 °C for 8-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

  • If a protecting group was used, a subsequent deprotection step would be necessary.

Method 4: Hofmann Rearrangement (Projected)

This method would start from 1-ethylpiperidine-4-carboxamide and result in the loss of the carbonyl carbon to yield the desired amine.

Protocol:

  • Prepare a solution of sodium hydroxide (or other suitable base) in water and cool it in an ice bath.

  • Slowly add bromine (1.0 eq) to the cold base solution to form sodium hypobromite in situ.

  • In a separate flask, dissolve 1-ethylpiperidine-4-carboxamide (1.0 eq) in a suitable solvent.

  • Slowly add the cold sodium hypobromite solution to the amide solution, keeping the temperature low.

  • After the addition is complete, slowly warm the reaction mixture and then heat to reflux for several hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with a solution of sodium thiosulfate to remove any residual bromine, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of the four described synthesis methods for this compound.

Reductive_Amination start 1-Ethyl-4-piperidone intermediate Imine Intermediate start->intermediate Imine Formation reagent1 Ammonium Acetate reagent1->intermediate product This compound intermediate->product Reduction reagent2 Sodium Triacetoxyborohydride reagent2->product

Caption: Reductive Amination Workflow.

N_Alkylation start 4-Aminopiperidine product This compound start->product Ethylation reagent1 Ethyl Iodide reagent1->product reagent2 Base (e.g., K2CO3) reagent2->product side_product Over-alkylation Products product->side_product Potential

Caption: N-Alkylation Workflow.

Buchwald_Hartwig start1 4-Halo-1-ethylpiperidine product This compound start1->product C-N Coupling start2 Amine Source start2->product catalyst Pd Precatalyst + Ligand catalyst->product base Base base->product

Caption: Buchwald-Hartwig Amination Workflow.

Hofmann_Rearrangement start 1-Ethylpiperidine-4-carboxamide intermediate Isocyanate Intermediate start->intermediate Rearrangement reagent1 N-Bromosuccinimide reagent1->intermediate reagent2 Base (e.g., NaOH) reagent2->intermediate product This compound intermediate->product Hydrolysis & Decarboxylation

Caption: Hofmann Rearrangement Workflow.

Cost-Benefit Analysis

Reductive Amination

Benefits: This method generally provides high yields and good purity of the final product. The starting material, 1-ethyl-4-piperidone, is commercially available. The reaction is relatively straightforward to perform and control, minimizing the formation of byproducts.

Costs & Drawbacks: The primary cost is associated with the reducing agent, sodium triacetoxyborohydride. While effective and selective, it is more expensive than other common reducing agents. The reaction time can be relatively long.

N-Alkylation

Benefits: This method can be faster than reductive amination and utilizes readily available and relatively inexpensive starting materials, 4-aminopiperidine and ethyl iodide.

Costs & Drawbacks: The main drawback is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salt, which can complicate purification and lower the yield of the desired secondary amine. Careful control of stoichiometry and reaction conditions is crucial. Ethyl iodide is a lachrymator and should be handled with care.

Buchwald-Hartwig Amination

Benefits: This method offers a very broad substrate scope and high tolerance for various functional groups, making it a powerful tool for the synthesis of complex amines. It can achieve high yields and purities.

Costs & Drawbacks: The major barrier to widespread use in many contexts is the high cost of the palladium catalysts and the specialized phosphine ligands required for the reaction. These catalysts can also be sensitive to air and moisture, requiring inert atmosphere techniques. The environmental impact of palladium, a precious metal, is also a consideration.[1][2][3]

Hofmann Rearrangement

Benefits: This method provides a unique transformation, allowing for the synthesis of a primary amine from a carboxamide with one less carbon atom. This can be a valuable route if the corresponding carboxamide is a more accessible starting material.

Costs & Drawbacks: The reaction involves the use of a brominating agent like N-bromosuccinimide, which requires careful handling. The yields can be variable and the reaction may be sensitive to the substrate. The generation of byproducts can also complicate purification.

Conclusion

For the synthesis of this compound, Reductive Amination presents the most balanced approach in terms of yield, purity, and scalability for most laboratory and process development applications. While the initial reagent cost may be slightly higher than for N-alkylation, the superior selectivity and higher yields often make it more cost-effective overall by simplifying purification and maximizing product output.

N-Alkylation remains a viable and potentially quicker option, particularly for smaller-scale syntheses where purification of the desired product from byproducts is manageable.

Buchwald-Hartwig Amination and the Hofmann Rearrangement are more specialized routes. The Buchwald-Hartwig amination would be most applicable in the context of synthesizing a library of analogues with diverse N-substituents where a common halo-piperidine precursor is used. The Hofmann rearrangement would be the method of choice only if the synthetic strategy dictates the use of a piperidine-4-carboxamide precursor.

Ultimately, the choice of synthesis method will depend on the specific project requirements, including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. This guide provides the necessary data to make an informed decision based on a thorough cost-benefit analysis.

References

Comparative Analysis of 1-Ethylpiperidin-4-amine Derivatives in Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The 1-ethylpiperidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its derivatives have been explored for a wide range of biological activities, demonstrating potential in targeting various diseases. This guide provides an objective comparison of the performance of these derivatives across different biological screens, supported by experimental data and detailed methodologies to inform future research and development.

Comparative Biological Activity Data

The biological activities of this compound and related piperidine derivatives are diverse, with significant potential demonstrated in oncology, neurodegenerative disorders, and infectious diseases. The following tables summarize the quantitative performance of various derivatives against key biological targets.

Table 1: Cholinesterase Inhibitory Activity

Derivatives targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are primarily investigated for the symptomatic treatment of Alzheimer's disease.

Derivative Class/CompoundTargetIC₅₀ ValueReference CompoundIC₅₀ (Reference)
N-benzoyl-N-methylamino-ethyl-piperidine (Cmpd 21)AChE0.56 nM[1]--
N-benzoyl-N-phenylamino-ethyl-piperidine (Cmpd 19)AChE1.2 nM[2]--
Benzamide-piperidine derivative (Cmpd 5d)AChE13 nM[3]Donepezil600 nM[3]
Benzimidazolinone-benzylpiperidine (Cmpd 15b)AChE0.39 µM[4]--
Benzimidazolinone-benzylpiperidine (Cmpd 15j)BChE0.16 µM[4]--
Phthalimide-piperazine derivative (Cmpd 4e)AChE7.1 nM[5]Donepezil410 nM[5]

Table 2: Anticancer and Antiproliferative Activity

The cytotoxic potential of piperidine derivatives has been evaluated against a panel of human cancer cell lines.

Derivative ClassCell LineActivity MetricResultReference Compound
Pyrrolo[1,2-a]quinoxaline-piperidinesLeukemia Cell Lines (Jurkat, U266, K562, etc.)CytotoxicityShowed promising cytotoxic potential[6][7]A6730[7]
Furfurylidene 4-piperidone analogsMolt-4 (Leukemia)Cytotoxicity (MTT)Significant cytotoxicity[8]5-Fluorouracil[8]
Furfurylidene 4-piperidone analogsLeukemia Cell LinesCytotoxicity (SRB)Equipotent cytotoxicity[8]Doxorubicin[8]
4-(2-aminoethyl)piperidine scaffoldA427 (Lung Cancer)Growth InhibitionSimilar to haloperidol[9]Haloperidol[9]
1-Methylpiperidine analogsDU145 (Prostate Cancer)AntiproliferativeStronger than NE100 & S1RA[9]NE100, S1RA[9]

Table 3: Antimicrobial Activity

Certain piperidine derivatives have shown efficacy against pathogenic fungi, addressing the need for new antifungal agents.

Derivative ClassOrganismActivity MetricResult
Piperidine based 1,2,3-triazolylacetamides (pta1-pta3)Candida aurisMIC0.24 to 0.97 µg/mL[10]
Piperidine based 1,2,3-triazolylacetamides (pta1-pta3)Candida aurisMFC0.97 to 3.9 µg/mL[10]

Visualized Workflows and Mechanisms

To clarify the processes involved in screening and the mechanisms of action, the following diagrams are provided.

G General Workflow for Biological Activity Screening cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_validation Validation & Selectivity cluster_lead Outcome synthesis Synthesis of Derivatives purification Purification synthesis->purification characterization Structural Characterization purification->characterization primary_screen Primary Screening (e.g., Enzyme Assay) characterization->primary_screen Test Compounds hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC₅₀ Determination hit_id->dose_response secondary_assay Secondary Assays (e.g., Cell-based) dose_response->secondary_assay Confirmed Hits selectivity Selectivity Profiling (e.g., vs. other enzymes) secondary_assay->selectivity toxicity Cytotoxicity Assays (e.g., on normal cells) selectivity->toxicity lead_compound Lead Compound Identification toxicity->lead_compound

Caption: A generalized workflow from chemical synthesis to lead compound identification.

G Mechanism of Acetylcholinesterase (AChE) Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibited Inhibition by Piperidine Derivative ACh Acetylcholine (ACh) (Neurotransmitter) AChE AChE Enzyme ACh->AChE Binds to Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Activates Choline Choline + Acetate (Hydrolysis Products) AChE->Choline Hydrolyzes ACh_I Acetylcholine (ACh) Postsynaptic_I Postsynaptic Receptor ACh_I->Postsynaptic_I Prolonged Activation (Increased ACh Level) AChE_I AChE Enzyme Blocked Hydrolysis Blocked AChE_I->Blocked Inhibitor Piperidine Derivative (Inhibitor) Inhibitor->AChE_I Binds & Blocks Active Site

References

Safety Operating Guide

Navigating the Disposal of 1-Ethylpiperidin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of 1-Ethylpiperidin-4-amine, a compound that requires careful handling due to its hazardous properties and its structural similarity to regulated chemical precursors.

Hazard Profile of this compound

This compound is classified as a hazardous substance with the following primary concerns[1][2]:

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[2]

Due to these hazards, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical.

Regulatory Context: A Note on Chemical Precursors

While this compound is not currently listed as a controlled substance or a regulated chemical precursor by major international bodies such as the United States Drug Enforcement Administration (DEA) or the European Chemicals Agency (ECHA), it is structurally related to compounds that are under scrutiny. Specifically, N-phenyl-4-piperidinamine (4-anilinopiperidine) and 4-piperidone are DEA List I chemicals due to their use in the illicit manufacture of fentanyl.[3][4][5] This close structural relationship necessitates a cautious approach to the disposal of this compound to prevent any potential diversion and to remain in compliance with evolving regulations.

Quantitative Data Summary

IdentifierValue
CAS Number50534-45-7
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is as follows:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound waste.

    • Do not mix this waste with other chemical waste streams to avoid potentially hazardous reactions.

  • Containerization:

    • Use a compatible, leak-proof container for storing the waste. The original container is often a suitable choice.

    • Ensure the container is tightly sealed to prevent the release of vapors.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be secure to prevent unauthorized access.

  • Professional Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[6] Amines can be harmful to aquatic life.[6]

    • Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.[6] These companies are equipped to handle and treat chemical waste in an environmentally sound and legally compliant manner.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Decontamination of Empty Containers:

    • Triple rinse empty containers with a suitable solvent.

    • The rinsate should be collected and disposed of as hazardous waste along with the chemical.

    • After thorough decontamination, the container can be disposed of according to institutional and local guidelines for non-hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start Start cluster_assessment Hazard & Regulatory Assessment cluster_procedure Disposal Procedure cluster_end Completion start Have this compound Waste? assess_hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant start->assess_hazards check_precursor Check for Precursor Regulations (Note: Structurally similar to List I chemicals) assess_hazards->check_precursor segregate Segregate Waste in a Labeled, Compatible Container check_precursor->segregate no_drain Do NOT Dispose Down Drain or in Trash segregate->no_drain contact_hw Contact Licensed Hazardous Waste Disposal Company no_drain->contact_hw Correct Path provide_sds Provide SDS to Disposal Company contact_hw->provide_sds end Waste Properly Disposed provide_sds->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment, while remaining vigilant to the evolving regulatory landscape surrounding chemical precursors.

References

Essential Safety and Operational Guide for Handling 1-Ethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 1-Ethylpiperidin-4-amine, tailored for research and drug development professionals. Adherence to these procedures is critical to ensure a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 50534-45-7

  • Molecular Formula: C7H16N2

  • Molecular Weight: 128.22 g/mol [1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized below.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2 / 1BH315: Causes skin irritation[1][2]. H314: Causes severe skin burns and eye damage[1].
Serious Eye Damage/Eye IrritationCategory 2 / 1H319: Causes serious eye irritation[1][2].
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[1].
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin[1].
Acute Toxicity (Inhalation)Category 3 / 4H331/H332: Toxic or harmful if inhaled[1].
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2].

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles and Face ShieldMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles where splashing is a risk.
Skin Chemical-resistant GlovesCompatible chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use.
Lab Coat/Protective ClothingWear a lab coat, and for larger quantities or risk of splash, use a chemical-resistant apron or suit.
Respiratory RespiratorUse a NIOSH-approved respirator with appropriate cartridges for organic vapors/amines if working outside a fume hood or with poor ventilation.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound in a laboratory setting.

1. Preparation and Pre-Handling Checks:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Have appropriate spill cleanup materials readily available.

2. Handling the Chemical:

  • All handling of this compound must be conducted within a certified chemical fume hood.

  • Ground and bond containers when transferring material to prevent static discharge[3].

  • Use spark-proof tools and explosion-proof equipment[3][4].

  • Avoid direct contact with the chemical. Use appropriate tools for transfers.

  • Keep the container tightly closed when not in use[2].

  • Avoid inhalation of vapors, mists, or gases[2][5].

  • Do not eat, drink, or smoke in the handling area[6].

3. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling[2][5][6].

  • Decontaminate all equipment and the work area within the fume hood.

  • Properly remove and dispose of contaminated PPE.

Emergency Procedures

Emergency SituationAction
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes[4]. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2][4]. Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing[2][5][6]. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person[3][4]. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all waste, including contaminated PPE, spill cleanup materials, and empty containers, in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix with other incompatible waste streams.

2. Container Labeling:

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of waste accumulation.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep away from heat, sparks, and open flames[3][6].

4. Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Logic Diagram

The following diagram illustrates the standard workflow for handling and disposing of this compound.

G Workflow for Handling and Disposal of this compound A Preparation & Pre-Handling - Verify fume hood - Check safety equipment - Assemble PPE B Handling in Fume Hood - Grounding and bonding - Use spark-proof tools - Keep container closed A->B Proceed with caution C Post-Handling - Decontaminate work area - Remove & dispose of PPE - Wash hands thoroughly B->C After handling is complete G Emergency Event (Spill, Exposure) B->G D Waste Collection - Collect all contaminated materials - Use designated hazardous waste container C->D Segregate waste E Waste Labeling & Storage - Label with chemical name & hazard - Store in secure, ventilated area D->E F Disposal - Contact EHS or licensed contractor - Follow all regulations E->F H Follow Emergency Procedures - First aid - Spill cleanup G->H Immediate action required H->D After stabilization

Caption: Standard operating procedure for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-Ethylpiperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.